MI-1061
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDSEXPFIMKDMF-LOLKONATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl2FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MI-1061: A Potent MDM2-p53 Interaction Inhibitor
A Note to the Reader: Initial query data suggested an investigation into MI-1061 as an inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. However, extensive analysis of the available scientific literature definitively identifies this compound not as a menin-MLL inhibitor, but as a highly potent, orally bioavailable small molecule inhibitor of the Murine Double Minute 2 (MDM2) and p53 protein-protein interaction. This guide has been structured to deliver a comprehensive and accurate technical overview of this compound's true mechanism of action.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled, in large part, by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the excessive ubiquitination and subsequent proteasomal degradation of p53. This functional inactivation of p53 allows cancer cells to evade apoptosis and proliferate uncontrollably. Disrupting the MDM2-p53 interaction has therefore emerged as a compelling therapeutic strategy to reactivate p53 in cancers that retain wild-type p53. This compound is a spiro-oxindole-based compound designed for this purpose.[1][2]
Core Mechanism: High-Affinity Disruption of the MDM2-p53 Complex
This compound exerts its therapeutic effect by directly binding to MDM2 in the same hydrophobic pocket that p53 occupies, thereby physically blocking the protein-protein interaction.[3] This competitive inhibition is characterized by exceptional potency.
Binding Affinity and Kinetics
This compound demonstrates high affinity for MDM2, a key determinant of its potent biological activity. Quantitative biochemical assays have established the following key metrics:
| Parameter | Value | Description |
| IC₅₀ | 4.4 nM | The concentration of this compound required to inhibit 50% of the MDM2-p53 interaction in a biochemical assay. |
| Kᵢ | 0.16 nM | The inhibition constant, representing the intrinsic binding affinity of this compound to MDM2. |
| Table 1: Biochemical Potency of this compound [1][4][5] |
This sub-nanomolar binding affinity underscores the potent and specific nature of the interaction between this compound and its target.
Structural Basis of Interaction
While a co-crystal structure of this compound complexed with MDM2 is not publicly available, its design was based on a preceding compound, MI-77301, for which a co-crystal structure has been determined.[3] It is predicted that the carboxylic acid group on the phenyl ring of this compound plays a crucial role in its high-affinity binding, likely forming strong interactions with residues such as Lys94 and His73 within the MDM2 protein's p53-binding pocket.[3]
Cellular Consequences of MDM2 Inhibition by this compound
By preventing p53's degradation, this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor effects.
p53 Pathway Activation and Apoptosis Induction
The primary consequence of this compound activity in cancer cells with wild-type p53 is the stabilization and accumulation of the p53 protein.[1][3] This leads to the transcriptional activation of p53 target genes.[3]
Key Downstream Events:
-
Protein Accumulation: Treatment with this compound leads to a dose-dependent increase in the cellular levels of p53, as well as its transcriptional targets, MDM2 and the cell cycle regulator p21.[1][3]
-
Transcriptional Upregulation: Quantitative RT-PCR analyses have shown that this compound treatment significantly upregulates the transcription of key p53 target genes, including MDM2, p21 (also known as CDKN1A), and the pro-apoptotic gene PUMA.[3]
-
Induction of Apoptosis: The activation of the p53 pathway culminates in the induction of programmed cell death. This is evidenced by the robust cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in tumor tissues following this compound treatment.[1]
Figure 1: this compound Mechanism of Action. this compound inhibits MDM2, preventing p53 degradation. This leads to p53 accumulation, transcriptional activation of target genes, and ultimately, apoptosis.
Selective Cytotoxicity in p53 Wild-Type Cancer Cells
A critical feature of this compound's mechanism is its dependence on wild-type p53. This confers selectivity, as the compound is significantly more potent in cancer cells harboring functional p53 compared to those with mutated or deleted p53.
| Cell Line | p53 Status | IC₅₀ (nM) |
| SJSA-1 | Wild-Type | 100 |
| HCT-116 p53+/+ | Wild-Type | 250 |
| HCT-116 p53-/- | Knockout | >10,000 |
| Various AML/ALL | Wild-Type | 4.4 - 33.1 |
| Various Leukemia | Mutated p53 | >10,000 |
| Table 2: p53-Dependent Cellular Activity of this compound [1][3][4][5] |
This high degree of selectivity confirms that the anti-proliferative effects of this compound are mediated through its intended mechanism of p53 reactivation.
Experimental Protocols for Characterizing this compound Activity
The elucidation of this compound's mechanism of action relies on a suite of established biochemical and cell-based assays.
Protocol 1: MDM2-p53 Interaction Assay (Biochemical)
This type of assay is fundamental for determining the direct inhibitory effect of a compound on the target protein-protein interaction. A common format is a competitive binding assay.
Methodology (Illustrative Example):
-
Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide.
-
Plate Preparation: Add a fixed concentration of MDM2 and the fluorescent p53 peptide to the wells of a microplate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Allow the reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization (FP) or a similar signal. A high FP signal indicates the labeled peptide is bound to the large MDM2 protein.
-
Analysis: As this compound displaces the labeled peptide, the FP signal decreases. Plot the signal versus this compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blot for p53 Pathway Activation
This protocol is used to assess the cellular consequences of MDM2 inhibition by measuring changes in protein levels.
Methodology:
-
Cell Culture: Culture p53 wild-type cancer cells (e.g., SJSA-1 or HCT-116).
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p53, MDM2, p21, and cleaved PARP. A loading control (e.g., GAPDH or β-actin) is essential.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the band intensities between treated and control samples to determine the effect of this compound on protein levels.
Figure 2: Western Blot Experimental Workflow. A standard workflow to assess changes in protein expression following treatment with this compound.
In Vivo Efficacy and Pharmacodynamics
This compound is not only potent in vitro but also demonstrates significant anti-tumor activity in vivo. In preclinical xenograft models, such as those using SJSA-1 cells, oral administration of this compound has been shown to effectively activate the p53 pathway within the tumor tissue.[1] This leads to strong induction of apoptosis and results in significant tumor regression at well-tolerated doses.[1][5]
Conclusion
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Its mechanism of action is centered on its high-affinity binding to MDM2, which liberates p53 from negative regulation. This leads to the reactivation of the p53 tumor suppressor pathway, resulting in cell cycle arrest, apoptosis, and p53-dependent cancer cell death. The clear dependence on wild-type p53 for its activity provides a strong rationale for its development in cancers characterized by MDM2 overexpression and functional p53.
References
-
Li, Y., et al. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry. Available from: [Link]
-
MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. The American Society for Pharmacology and Experimental Therapeutics. Available from: [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
MI-1061: A Potent Spiro-Oxindole Inhibitor of the MDM2-p53 Interaction for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
MI-1061 is a highly potent, orally bioavailable small molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] As a member of the spiro-oxindole class of compounds, this compound has demonstrated significant preclinical anti-tumor activity by reactivating the p53 tumor suppressor pathway.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols for its evaluation.
The MDM2-p53 Axis: A Critical Target in Oncology
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, the function of wild-type p53 is abrogated through various mechanisms, a common one being the overexpression of its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions. The inhibition of the MDM2-p53 interaction is a well-validated therapeutic strategy to restore p53 activity in cancer cells retaining wild-type p53.
This compound: Chemical Properties and Mechanism of Action
This compound is a chemically stable spiro-oxindole derivative designed to mimic the key interactions of p53 with MDM2.[2] Its chemical stability is a significant improvement over earlier generations of spiro-oxindole inhibitors.[2]
Chemical Structure:
-
CAS Number: 1410737-34-6[1]
The primary mechanism of action of this compound is the high-affinity binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[2] This prevents MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 lead to the transcriptional activation of its downstream target genes, such as p21, which in turn mediates cell cycle arrest and apoptosis in cancer cells.[3]
Figure 1: Mechanism of action of this compound.
Preclinical Data
In Vitro Activity
This compound demonstrates potent inhibition of the MDM2-p53 interaction with a high binding affinity.[1][2] This translates to potent cellular activity in cancer cell lines with wild-type p53.
| Parameter | Value | Reference |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | [1] |
| Ki (MDM2 Binding) | 0.16 nM | [1] |
| Cellular IC50 (SJSA-1 cells) | 100 nM | [1] |
| Cellular IC50 (HCT-116 p53+/+ cells) | 250 nM | [1] |
| Cellular IC50 (HCT-116 p53-/- cells) | >10,000 nM | [1] |
The selectivity of this compound for p53 wild-type cells is evident from the significantly higher IC50 value in the p53 knockout HCT-116 cell line.[1]
In Vivo Efficacy
In vivo studies using a human osteosarcoma xenograft model (SJSA-1) in mice have demonstrated the potent anti-tumor activity of this compound.[2][3] Oral administration of this compound led to the activation of the p53 pathway in tumor tissues, resulting in the accumulation of p53, MDM2, and the cell cycle inhibitor p21.[3] This pharmacodynamic effect was accompanied by a robust induction of apoptosis, as indicated by the cleavage of PARP.[3]
Treatment with this compound resulted in significant tumor regression in the SJSA-1 xenograft model, with the compound being well-tolerated at efficacious doses.[2][3]
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's activity.
MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to quantify the inhibitory effect of this compound on the MDM2-p53 protein-protein interaction.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
HTRF detection reagents (e.g., anti-tag antibodies conjugated to a FRET donor and acceptor)
-
This compound
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of MDM2 and p53 proteins to the wells of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding.
-
Add the HTRF detection reagents and incubate for the recommended time, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the IC50 value by plotting the HTRF signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Figure 2: Workflow for the MDM2-p53 HTRF assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
SJSA-1 or HCT-116 cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect the levels of p53, MDM2, and p21 proteins in cells treated with this compound.
Materials:
-
SJSA-1 or HCT-116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
SJSA-1 cells
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject SJSA-1 cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot).
-
Analyze the tumor growth inhibition to assess the efficacy of this compound.
Figure 3: Workflow for an in vivo xenograft study.
Future Directions
This compound's high potency and favorable preclinical profile make it a valuable tool for further investigation into the therapeutic potential of MDM2-p53 inhibition. Its chemical scaffold has also served as a starting point for the development of next-generation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), which aim to degrade MDM2 rather than just inhibit its interaction with p53. Further studies are warranted to explore the full clinical potential of this compound and related compounds in the treatment of cancers with a wild-type p53 status.
References
-
Aguilar A, Sun W, Liu L, Lu J, McEachern D, Bernard D, Deschamps JR, Wang S. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles. J Med Chem. 2014 Dec 26;57(24):10486-98. [Link]
-
This compound is an Orally Active MDM2 Inhibitor. Network of Cancer Research. [Link]
-
SJSA1 Xenograft Model. Altogen Labs. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
An In-Depth Technical Guide to the Discovery and Development of MI-1061: A Potent Spiro-oxindole Inhibitor of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-1061 is a highly potent, orally bioavailable, and chemically stable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] As a member of the spiro-oxindole class of compounds, this compound was rationally designed to mimic the key interactions of the p53 tumor suppressor protein with its negative regulator, MDM2. By disrupting this interaction, this compound effectively reactivates the p53 pathway in cancer cells harboring wild-type p53, leading to cell cycle arrest, apoptosis, and significant antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols for its characterization.
Introduction: The Rationale for Targeting the MDM2-p53 Axis
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. The function of p53 is lost in a majority of human cancers, either through direct mutation of the TP53 gene or through functional inactivation of the wild-type p53 protein.
A primary mechanism of p53 inactivation in tumors with wild-type TP53 is the overexpression of the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This creates a negative feedback loop, as p53 itself transcriptionally upregulates MDM2. In many cancers, amplification of the MDM2 gene leads to excessive levels of the MDM2 protein, effectively silencing the tumor-suppressive functions of p53.
The critical dependence of these tumors on the MDM2-p53 interaction for their survival presents a compelling therapeutic opportunity. Small-molecule inhibitors designed to disrupt this interaction can restore p53 function, thereby selectively inducing apoptosis in cancer cells. This compound emerged from extensive research efforts to develop potent and drug-like inhibitors of the MDM2-p53 interaction.
The Discovery and Chemical Synthesis of this compound
The development of this compound was a culmination of structure-based drug design and a deep understanding of the chemical liabilities of earlier spiro-oxindole MDM2 inhibitors.
Design Rationale: Overcoming Chemical Instability
Initial generations of spiro-oxindole inhibitors, while potent, were found to undergo a reversible retro-Mannich ring-opening-cyclization reaction in solution. This resulted in an equilibrium mixture of four diastereoisomers from a single compound, complicating preclinical development and posing a potential liability for a clinical candidate.
The design of this compound ingeniously exploited this chemical phenomenon. By creating a series of second-generation spiro-oxindoles with symmetrical substitution on the C2 position of the pyrrolidine ring, the retro-Mannich reaction was guided to an irreversible conversion into a single, thermodynamically stable diastereoisomer.[2][3][4] This innovative approach ensured the chemical and stereochemical stability of the final compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process rooted in the principles of organic chemistry, particularly the [3+2] cycloaddition reaction to form the core spiro-oxindole scaffold. While the specific, detailed synthetic route is proprietary and outlined in the primary literature, the general strategy for creating spirooxindole-pyrrolidine structures is well-established. It typically involves the reaction of an isatin-derived ketimine with an appropriate dipolarophile in the presence of a catalyst. The subsequent modifications introduce the necessary chemical moieties to optimize binding to the MDM2 protein and enhance pharmacokinetic properties.
Mechanism of Action: Reactivation of the p53 Signaling Pathway
This compound exerts its anticancer effects by directly inhibiting the MDM2-p53 interaction, thereby reactivating the p53 signaling pathway.
Biochemical Potency
This compound is a highly potent inhibitor of the MDM2-p53 interaction, with a reported inhibitory constant (Ki) of 0.16 nM and an IC50 of 4.4 nM in biochemical assays.[1] This high affinity is attributed to its optimized structure, which effectively mimics the three key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that insert into the corresponding hydrophobic pockets on the surface of MDM2.
Cellular Effects
In cancer cells with wild-type p53, treatment with this compound leads to a cascade of events indicative of p53 pathway activation:
-
p53 Stabilization and Accumulation: By preventing MDM2-mediated degradation, this compound causes a rapid increase in the intracellular levels of p53 protein.[1]
-
Upregulation of p53 Target Genes: The stabilized p53 acts as a transcription factor, leading to the increased expression of its downstream target genes. This includes the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins.[1]
-
Induction of Apoptosis: The culmination of p53 activation is the induction of programmed cell death, or apoptosis. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
The cellular activity of this compound is highly dependent on the p53 status of the cancer cells. In cell lines with mutated or deleted p53, this compound shows significantly reduced or no activity, highlighting its specific mechanism of action.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Development and In Vivo Efficacy
This compound has demonstrated significant antitumor activity in preclinical models of cancer.
In Vitro Activity
The potency of this compound has been evaluated in various cancer cell lines.
| Cell Line | p53 Status | IC50 (nM) |
| SJSA-1 (Osteosarcoma) | Wild-type | 100[1] |
| HCT-116 (Colon Cancer) | Wild-type | 250[1] |
| HCT-116 (Colon Cancer) | Knockout | >10,000[1] |
In Vivo Efficacy in Xenograft Models
The in vivo antitumor activity of this compound was assessed in a mouse xenograft model using the SJSA-1 osteosarcoma cell line, which has MDM2 amplification. Oral administration of this compound at a dose of 100 mg/kg daily for 14 days resulted in significant tumor regression.[1] Importantly, the treatment was well-tolerated, with no significant weight loss or other signs of toxicity observed in the treated animals.[1]
Pharmacodynamic studies in these xenograft models confirmed the on-target activity of this compound in vivo. Analysis of tumor tissues after treatment showed a marked accumulation of p53, MDM2, and p21 proteins, as well as robust cleavage of PARP, indicating strong induction of apoptosis within the tumor.[1]
Clinical Development Status
As of the latest available information, this compound is a preclinical candidate. There are no publicly registered clinical trials specifically for this compound. However, its potent activity and favorable preclinical profile have made it a valuable tool compound and a scaffold for the development of next-generation MDM2-targeted therapies, such as proteolysis-targeting chimeras (PROTACs).
Key Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used in the characterization of this compound.
MDM2-p53 Fluorescence Polarization (FP) Assay
This assay quantitatively measures the binding affinity of this compound to the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with 5-FAM)
-
Assay buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Assay Setup: In each well of the 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Addition of MDM2 and Peptide: Add the fluorescently labeled p53 peptide and recombinant MDM2 protein to each well. The final concentrations should be optimized for the specific assay conditions (e.g., 5 nM peptide and 10 nM MDM2).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for the MDM2-p53 fluorescence polarization assay.
Western Blot Analysis of p53 Pathway Activation
This protocol is used to detect changes in the protein levels of p53 and its downstream targets.
Materials:
-
Cancer cell lines (e.g., SJSA-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound is a testament to the power of structure-based drug design in developing highly potent and specific inhibitors of challenging protein-protein interactions. Its discovery has not only provided a valuable research tool for studying the p53 pathway but also laid the groundwork for the development of novel MDM2-targeted therapies. While the clinical development path for this compound itself is not clear, the insights gained from its development continue to inform the design of next-generation MDM2 inhibitors and degraders with the potential to offer new therapeutic options for patients with p53 wild-type cancers. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of spiro-oxindole compounds and exploring their efficacy in combination with other anticancer agents.
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Aguilar, A., Sun, W., Liu, L., Lu, J., McEachern, D., Bernard, D., Deschamps, J. R., & Wang, S. (2014). Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles. Journal of Medicinal Chemistry, 57(24), 10486–10498. [Link]
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An In-Depth Technical Guide to MI-1061: A Potent MDM2-p53 Interaction Inhibitor
Abstract
This technical guide provides a comprehensive overview of MI-1061, a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. In cancers retaining wild-type p53, the tumor suppressor's function is often abrogated through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This compound effectively disrupts this interaction, leading to the stabilization and activation of p53, thereby inducing cell cycle arrest and apoptosis in cancer cells. This guide will delve into the chemical structure, physicochemical properties, and the mechanism of action of this compound. Furthermore, it will provide detailed, field-proven protocols for the in vitro and in vivo evaluation of this compound's biological activity, offering researchers, scientists, and drug development professionals a thorough resource for utilizing this compound in their studies.
Introduction: The Rationale for Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. In a significant portion of human cancers where p53 is not mutated, its tumor-suppressive functions are often inactivated by the overexpression of its principal negative regulator, MDM2.[1] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, through its E3 ubiquitin ligase function, targeting p53 for degradation by the proteasome.[2] The inhibition of the MDM2-p53 interaction has therefore emerged as a promising therapeutic strategy for reactivating p53 in these cancers. This compound is a potent, orally bioavailable, and chemically stable spirooxindole-based inhibitor designed to fit into the p53-binding pocket of MDM2, effectively liberating p53 to exert its tumor-suppressive effects.[3][4]
Chemical and Physicochemical Properties of this compound
A thorough understanding of the chemical and physical characteristics of this compound is fundamental to its effective application in research and development.
Chemical Structure
The structural integrity of this compound underpins its high-affinity binding to MDM2.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C30H26Cl2FN3O4 | |
| Molecular Weight | 582.45 g/mol | |
| IUPAC Name | 4-((3'S,4'R,5'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-cyclohexyl-2-oxo-1,2-dihydrodispiro[indole-3,2'-pyrrolidine-3',3''-piperidine]-5-carboxamido)benzoic acid | (Derived from structure) |
| CAS Number | 1410737-34-6 | [4] |
| SMILES | O=C(O)C1=CC=C(NC([C@]4(C(NC5=C4C=CC(Cl)=C5)=O)C62CCCCC6)=O)C=C1 | (Derived from structure) |
| Appearance | White to off-white solid | [4] |
| Purity | >98% | (Commonly available) |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store lyophilized at -20°C. In solution, store at -20°C and use within 3 months. | (General recommendation) |
Mechanism of Action: Restoring p53 Function
This compound exerts its anti-tumor effects through a well-defined mechanism of action centered on the reactivation of the p53 tumor suppressor pathway.
Inhibition of the MDM2-p53 Interaction
The core of this compound's activity lies in its high-affinity binding to the p53-binding pocket on the MDM2 protein. This binding is highly specific and potent, as evidenced by its low nanomolar IC50 and sub-nanomolar Ki values.[4] By occupying this pocket, this compound sterically hinders the interaction between MDM2 and p53.[3]
p53 Stabilization and Accumulation
The disruption of the MDM2-p53 complex prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of p53 protein within the nucleus of cancer cells.[2]
Activation of p53 Downstream Signaling
Accumulated nuclear p53 acts as a transcription factor, upregulating the expression of its target genes. These include:
-
MDM2: In a negative feedback loop, p53 upregulates MDM2 transcription.[5]
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, typically at the G1/S and G2/M checkpoints.[6]
-
PUMA (p53 upregulated modulator of apoptosis) and BAX: Pro-apoptotic proteins of the Bcl-2 family that initiate the intrinsic apoptotic cascade.[2]
The culmination of these events is the induction of apoptosis and a halt in the proliferation of cancer cells that harbor wild-type p53.[3]
Caption: this compound Mechanism of Action.
Biological Activity and Efficacy
The biological effects of this compound have been demonstrated in both in vitro and in vivo models, highlighting its potential as an anti-cancer agent.
In Vitro Potency
This compound exhibits potent inhibitory activity against the MDM2-p53 interaction and demonstrates selective cytotoxicity in cancer cell lines with wild-type p53.
| Parameter | Value | Cell Line/Assay | Source |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | Biochemical Assay | [4] |
| Ki (MDM2 Binding) | 0.16 nM | Biochemical Assay | [4] |
| IC50 (Cell Growth Inhibition) | 100 nM | SJSA-1 (osteosarcoma, p53+/+) | [4] |
| IC50 (Cell Growth Inhibition) | 250 nM | HCT-116 (colorectal carcinoma, p53+/+) | [4] |
| IC50 (Cell Growth Inhibition) | >10,000 nM | HCT-116 (p53-/-) | [4] |
In Vivo Anti-Tumor Activity
Oral administration of this compound has been shown to effectively suppress tumor growth in xenograft models. In the SJSA-1 osteosarcoma xenograft model, daily oral administration of this compound at 100 mg/kg for 14 days resulted in significant tumor regression.[3] Importantly, these studies also indicated that this compound was well-tolerated, with no significant weight loss or signs of toxicity in the treated animals.[3]
Experimental Protocols
The following protocols provide a framework for assessing the biological activity of this compound.
Western Blot Analysis of p53 and MDM2 Activation
This protocol is designed to qualitatively assess the accumulation of p53 and the upregulation of its target gene, MDM2, following treatment with this compound.[5]
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imager.
Expected Outcome: A dose-dependent increase in both p53 and MDM2 protein levels in this compound-treated cells compared to the vehicle control. GAPDH levels should remain consistent across all lanes.
Cell Viability Assessment using WST-8 Assay
This colorimetric assay measures cell viability by quantifying the activity of cellular dehydrogenases.[7][8]
Materials:
-
96-well plates
-
Cancer cell lines (p53+/+ and p53-/-)
-
Complete cell culture medium
-
This compound
-
DMSO
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: WST-8 Cell Viability Assay Workflow.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
6-well plates
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
This compound is a valuable research tool for investigating the p53 signaling pathway and holds promise as a scaffold for the development of novel anti-cancer therapeutics. Its high potency, selectivity, and oral bioavailability make it an attractive candidate for further preclinical and clinical investigation. The development of PROTAC (PROteolysis TArgeting Chimera) molecules based on this compound, which aim to induce the degradation of MDM2 rather than just inhibit its interaction with p53, represents an exciting evolution of this therapeutic strategy.[2][10] As our understanding of the complexities of the p53 network grows, targeted agents like this compound will continue to be instrumental in devising more effective cancer treatments.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- Aguilar, A., et al. (2014). Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannichring-opening-cyclization reaction mechanism in spiro-oxindoles. Journal of Medicinal Chemistry, 57(24), 10486-98.
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HiMedia Laboratories. (n.d.). EZcountTM WST-8 Cell Assay Kit. Retrieved from [Link]
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OZ Biosciences. (n.d.). WST-8 CELL PROLIFERATION ASSAY KIT. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual Enhanced Cell Counting Kit 8 (WST-8 / CCK8). Retrieved from [Link]
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Network of Cancer Research. (2019). This compound is an Orally Active MDM2 Inhibitor. Retrieved from [Link]
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- Sun, D., et al. (2018). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 61(24), 11213-11233.
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MDPI. (2022). MDM2 Inhibition in the Treatment of Glioblastoma: From Concept to Clinical Investigation. Retrieved from [Link]
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- Tolcher, A. W., et al. (2021). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical Cancer Research, 27(10), 2874-2884.
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ResearchGate. (2016). Combination therapy in a xenograft model of glioblastoma: Enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Retrieved from [Link]
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- Poplawski, J. E., & Ryder, S. P. (2018). Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 61(24), 11029-11031.
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An In-depth Technical Guide to the Target Binding Affinity of MI-1061, a Potent MDM2-p53 Interaction Inhibitor
A Note to the Researcher: Initial analysis of the topic "MI-1061 target binding affinity" alongside broader contextual keywords suggests a potential conflation of therapeutic targets. This guide will clarify that this compound is a potent inhibitor of the MDM2-p53 protein-protein interaction , not the Menin-Mixed Lineage Leukemia (MLL) interaction.[1][2][3][4] We will therefore provide a comprehensive technical overview of this compound's binding affinity to its designated target, MDM2, in line with the core requirements of this guide. For researchers interested in the Menin-MLL interaction, potent inhibitors such as MI-1481, MI-463, and MI-503 are relevant, and their investigation is encouraged through separate literature reviews.[5][6]
Executive Summary
This compound has emerged as a highly potent, orally bioavailable, and chemically stable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][3][4] Its high binding affinity for MDM2, with a reported inhibitory constant (Kᵢ) of 0.16 nM and an IC₅₀ of 4.4 nM, underscores its potential as a therapeutic agent.[1][3][4] This guide will provide an in-depth exploration of the methodologies used to determine the binding affinity of this compound to MDM2, the structural basis of this interaction, and the functional consequences in cellular and preclinical models.
The MDM2-p53 Interaction: A Critical Oncogenic Axis
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53.[7][8] It functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its tumor-suppressive functions. In many human cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the MDM2-p53 interaction a compelling therapeutic strategy.[8]
Caption: The p53-MDM2 negative feedback loop.
This compound: A Potent Disruptor of the MDM2-p53 Interaction
This compound is a spiro-oxindole-based compound designed for high-affinity binding to the p53-binding pocket of MDM2.[3] This direct binding competitively inhibits the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53.[2] The subsequent activation of the p53 pathway results in the transcriptional upregulation of target genes like p21 and PUMA, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2]
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A Technical Guide to the Preclinical Evaluation of MI-1061: A Potent MDM2-p53 Interaction Inhibitor
This document provides an in-depth technical overview of the preclinical studies conducted on MI-1061, a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction. Designed for researchers, scientists, and drug development professionals, this guide synthesizes key findings on the molecule's mechanism of action, in vitro potency, in vivo efficacy, and pharmacodynamic profile, offering a comprehensive understanding of its foundational role in the development of p53-reactivating cancer therapies.
Introduction: Targeting the Guardian of the Genome
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of over 50% of human cancers.[1] In many other cancers, p53 remains functional (wild-type) but is rendered inert by its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds directly to p53, promoting its ubiquitination and subsequent proteasomal degradation, effectively silencing this crucial tumor suppression pathway.
The inhibition of the MDM2-p53 interaction has emerged as a compelling therapeutic strategy to restore p53 function in cancer cells.[1][2] this compound was developed as a chemically stable, potent, and orally active MDM2 inhibitor designed to fit into the p53-binding pocket of MDM2, thereby liberating p53 from negative regulation.[2][3] This guide details the preclinical evidence that validates its mechanism and establishes its anti-tumor activity.
Core Mechanism of Action: Reactivation of the p53 Pathway
The therapeutic rationale for this compound is centered on its ability to disrupt the MDM2-p53 autoregulatory loop. By occupying the p53 binding cleft on the MDM2 protein, this compound prevents MDM2 from binding to and degrading p53. This leads to the rapid accumulation of functional p53 protein within the cancer cell.
Stabilized p53 can then translocate to the nucleus and act as a transcription factor, upregulating a suite of target genes responsible for its tumor-suppressive effects. Key downstream events include:
-
Induction of Cell Cycle Arrest: Mediated by the upregulation of genes like p21 (CDKN1A).
-
Initiation of Apoptosis: Driven by the increased expression of pro-apoptotic genes such as PUMA.[4]
-
MDM2 Feedback Loop: As a direct transcriptional target of p53, MDM2 protein levels also increase following p53 activation, a hallmark indicator that the pathway has been successfully engaged by an inhibitor.[2][4]
In Vitro Preclinical Assessment
A series of in vitro experiments were essential to quantify the potency and specificity of this compound and to confirm its cellular mechanism of action.
Experimental Workflow: From Binding to Cellular Effect
The in vitro evaluation of this compound follows a logical progression designed to validate its activity at the molecular, pathway, and cellular levels.
Binding Affinity and Potency
This compound demonstrates high-affinity binding to MDM2, effectively competing with p53. This was quantified using standard biochemical assays.
| Parameter | Value | Source |
| Ki (Binding Affinity) | 0.16 nM | [3][4] |
| IC50 (Inhibitory Conc.) | 4.4 nM | [2][3][5] |
These values establish this compound as a highly potent inhibitor of the MDM2-p53 interaction at the molecular level.
Cell Growth Inhibition and p53-Dependence
The primary therapeutic effect of this compound is the selective inhibition of proliferation in cancer cells with wild-type (WT) p53. This was validated across multiple cell lines.
Protocol: Cell Viability Assay
-
Cell Plating: Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/-) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Results Summary: this compound potently inhibits the growth of cancer cells harboring wild-type p53 while showing minimal activity in cells lacking functional p53, confirming its on-target, p53-dependent mechanism.
| Cell Line | p53 Status | IC50 (nM) | Source |
| SJSA-1 (Osteosarcoma) | Wild-Type | 100 | [2][3] |
| HCT-116 p53+/+ (Colon) | Wild-Type | 250 | [2][3] |
| HCT-116 p53-/- (Colon) | Knockout | >10,000 | [2][3] |
| RS4;11 (Leukemia) | Wild-Type | >100 (inferred) | [4] |
Cellular Mechanism Confirmation
To verify that growth inhibition was due to p53 pathway activation, downstream markers were assessed via Western blot and flow cytometry. Treatment of p53 WT cells with this compound leads to a dose-dependent:
-
Induction of apoptosis, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[2][4]
In Vivo Preclinical Assessment
In vivo studies using animal models are critical for evaluating a drug candidate's anti-tumor efficacy, pharmacodynamic (PD) effects in the tumor microenvironment, and overall safety profile.[6]
Experimental Workflow: Tumor Xenograft Efficacy Study
The standard preclinical model for assessing anti-cancer agents like this compound is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[6][7]
Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in multiple xenograft models.
Protocol: SJSA-1 Xenograft Efficacy Study
-
Model: Athymic nude mice are implanted subcutaneously with SJSA-1 cells.
-
Treatment: Once tumors reach approximately 100-200 mm³, mice are treated orally (p.o.) with this compound at 100 mg/kg, daily, for a period of 14 days.[2][5]
-
Endpoints: Tumor volume and body weight are measured regularly.
-
Results: Treatment with this compound resulted in strong antitumor activity and significant tumor regression.[2][5] In the RS4;11 leukemia model, this compound effectively retarded tumor growth compared to the vehicle control.[4]
In Vivo Pharmacodynamics and Safety
To confirm that the observed tumor regression was due to the intended mechanism, pharmacodynamic studies were performed.
-
Target Engagement: Tumor tissues harvested from mice treated with a single oral dose of this compound (100 mg/kg) showed effective activation of the p53 pathway, indicated by the accumulation of p53, MDM2, and p21 proteins.[2]
-
Apoptosis Induction: Robust cleavage of PARP was observed in the tumor tissue, confirming strong induction of apoptosis in vivo.[2]
-
Safety Profile: Throughout the in vivo studies, mice treated with efficacious doses of this compound did not exhibit significant weight loss or other observable signs of toxicity, indicating a favorable preliminary safety profile.[2][4]
Comparative Analysis: this compound as a Warhead for PROTACs
The high potency and specific binding of this compound to MDM2 made it an ideal candidate to serve as a "warhead" for Proteolysis Targeting Chimeras (PROTACs).[4][8] PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ligase ligand, inducing the degradation of the target protein rather than just its inhibition.
MD-224 is a PROTAC that uses an this compound derivative to bind MDM2 and a ligand for the cereblon E3 ligase.[4] Preclinical studies directly comparing this compound to MD-224 revealed key insights:
-
Enhanced Potency: MD-224 was over 10 times more potent than this compound at inhibiting cell growth and inducing apoptosis in leukemia cell lines.[4]
-
Superior Efficacy: In the RS4;11 xenograft model, MD-224 achieved complete and durable tumor regression, a superior outcome compared to the tumor growth retardation observed with this compound.[4][8]
| Compound | Mechanism | IC50 (RS4;11 cells) | In Vivo Efficacy (RS4;11 Model) | Source |
| This compound | MDM2 Inhibition | >100 nM (estimated) | Tumor growth retardation | [4] |
| MD-224 | MDM2 Degradation | 4.4 - 33.1 nM | Complete tumor regression | [4] |
This comparison underscores the evolution of therapeutic strategies, where highly optimized inhibitors like this compound provide the critical foundation for next-generation modalities such as targeted protein degradation.
Conclusion
The preclinical data for this compound provide a robust and scientifically rigorous validation of its potential as a cancer therapeutic. It is a highly potent, orally bioavailable inhibitor of the MDM2-p53 interaction with a clear, p53-dependent mechanism of action. In vitro studies confirm its ability to selectively kill cancer cells with wild-type p53 by inducing cell cycle arrest and apoptosis. These findings translate to significant in vivo anti-tumor efficacy in xenograft models, with clear evidence of on-target pathway activation in the tumor tissue and a favorable safety profile. While newer modalities like PROTAC degraders built upon the this compound scaffold have shown even greater efficacy, the foundational preclinical work on this compound was instrumental in validating MDM2 as a druggable target and paving the way for the clinical development of p53-reactivating therapies.
References
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Title: Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC Source: National Institutes of Health URL: [Link]
-
Title: this compound is an Orally Active MDM2 Inhibitor Source: Network of Cancer Research URL: [Link]
-
Title: Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Mouse models of Mdm2 and Mdm4 and their clinical implications - PMC Source: PubMed Central URL: [Link]
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Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: National Institutes of Health URL: [Link]
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MI-1061: A Technical Guide to its Application in Cancer Cell Lines
This guide provides an in-depth technical overview of MI-1061, a potent small-molecule inhibitor, for researchers, scientists, and drug development professionals. It delves into the compound's core mechanism, its differential effects across various cancer cell lines, and detailed protocols for its experimental application.
Introduction to this compound: A Targeted Approach to Cancer Therapy
This compound is a potent, orally bioavailable, and chemically stable inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] With a high binding affinity to MDM2 (IC50 = 4.4 nM; Ki = 0.16 nM), this compound offers a targeted therapeutic strategy for cancers that retain wild-type p53.[1][2]
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, the function of wild-type p53 is effectively nullified by its negative regulator, MDM2. MDM2, an E3 ubiquitin ligase, binds to p53, promoting its degradation through the proteasome and thereby enabling cancer cell survival and proliferation.[3]
This compound is designed to occupy the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[4] This inhibition stabilizes p53, leading to its accumulation in the nucleus. The elevated levels of active p53 then trigger the transcription of its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells with functional p53.[2][4]
Caption: Mechanism of action of this compound.
Efficacy of this compound Across Different Cancer Cell Lines
The efficacy of this compound is intrinsically linked to the p53 status of the cancer cells. Its cytotoxic effects are most pronounced in cell lines harboring wild-type p53.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) | Key Findings |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | 100 | Potent induction of apoptosis.[1][2] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-type | 250 | p53-dependent cell growth inhibition.[1][2] |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | >10,000 | Demonstrates p53-dependency of this compound.[1][2] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | ~140 | Effective p53 activation and cell growth inhibition.[5] |
| MV4;11 | Acute Myeloid Leukemia | Wild-type | Not specified | Induction of MDM2 and p53 accumulation.[5] |
Data Insights:
-
p53 Dependency: The stark contrast in IC50 values between the HCT-116 p53+/+ and p53-/- cell lines underscores the critical requirement of functional p53 for this compound's activity.[1][2]
-
MDM2 Amplification: The SJSA-1 cell line, which has an amplification of the MDM2 gene, is particularly sensitive to this compound, highlighting the vulnerability of cancers with this genetic alteration.[6]
-
Hematological Malignancies: this compound has demonstrated significant activity in leukemia cell lines with wild-type p53, such as RS4;11 and MV4;11, suggesting its potential therapeutic application in these diseases.[5]
Experimental Protocols for this compound Application
The following protocols provide a standardized framework for investigating the effects of this compound in cancer cell lines.
Caption: General experimental workflow for this compound studies.
Cell Culture and this compound Treatment
Causality: Proper cell culture techniques are fundamental to obtaining reproducible and reliable data. The choice of cell line should be guided by the experimental question, with a strong emphasis on the p53 status.
-
Cell Line Maintenance: Culture cancer cell lines (e.g., SJSA-1, HCT-116) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and apoptosis assays) at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. A vehicle control (DMSO) should always be included. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is indicative of cytotoxicity.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[7]
-
MTT Addition: Following the treatment period with this compound, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Causality: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[9][10]
-
Cell Harvesting: After treatment with this compound, collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Western Blot Analysis
Causality: Western blotting is used to detect changes in the expression levels of specific proteins. Following this compound treatment, an increase in p53 and its downstream target, MDM2, is expected. The cleavage of PARP is a hallmark of apoptosis.[4][11]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a valuable research tool for investigating the MDM2-p53 signaling pathway and holds therapeutic promise for cancers with wild-type p53. This guide provides a comprehensive framework for its application in various cancer cell lines, from understanding its mechanism of action to detailed experimental protocols. Adherence to these scientifically sound methodologies will enable researchers to generate robust and reproducible data, contributing to the advancement of targeted cancer therapies.
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Methodological & Application
Application Notes and Protocols for In Vitro Characterization of MI-1061, a Potent MDM2-p53 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Protein-Protein Interactions in Oncology
The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. One such critical interaction is the regulation of the tumor suppressor protein p53 by the murine double minute 2 (MDM2) E3 ubiquitin ligase. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions.[1][2] The restoration of p53 activity by inhibiting the MDM2-p53 interaction has thus emerged as a promising therapeutic strategy.[3]
MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction.[2][3][4] It has been shown to activate p53, induce apoptosis, and exhibit anti-tumor activity in preclinical models.[3][5] This application note provides a detailed guide to the in vitro characterization of this compound, focusing on a biochemical fluorescence polarization (FP) assay to quantify its inhibitory potency and a cell-based assay to assess its cellular activity. While this compound targets the MDM2-p53 interaction, the principles and methodologies described herein are broadly applicable to the study of other PPI inhibitors, such as those targeting the menin-MLL interaction, which is another critical PPI in the context of leukemia.[6][7][8][9]
Mechanism of Action: Restoring p53 Function
Under normal physiological conditions, MDM2 maintains low cellular levels of p53 through a negative feedback loop. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation.[1] this compound is designed to mimic the key interactions of p53 with MDM2, competitively binding to the p53-binding pocket on MDM2.[5] This disruption of the MDM2-p53 interaction stabilizes p53, leading to its accumulation and the activation of downstream target genes involved in cell cycle arrest and apoptosis.[3][5]
Caption: Mechanism of this compound action.
Biochemical Assay: Fluorescence Polarization (FP) for Measuring Inhibition of MDM2-p53 Interaction
Fluorescence polarization is a robust, solution-based technique ideal for monitoring PPIs in a high-throughput format.[10][11] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (the tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in polarization. A competitive inhibitor, like this compound, will displace the tracer from the protein, causing a decrease in polarization.
Causality Behind Experimental Choices
-
Choice of Fluorescent Probe: A fluorescently labeled peptide derived from the p53 transactivation domain is used as the tracer. This ensures that the competition assay directly measures the displacement from the biologically relevant binding site on MDM2.[12]
-
Assay Buffer Conditions: The buffer composition is optimized to maintain protein stability and solubility, and to minimize non-specific binding. The inclusion of a non-ionic detergent like Tween-20 or Triton X-100 is crucial for reducing the adsorption of proteins and compounds to the microplate surface.
-
Protein and Probe Concentrations: The concentration of the MDM2 protein is typically set at or below the dissociation constant (Kd) of its interaction with the fluorescent probe to ensure the assay is sensitive to competitive inhibition.[11] The probe concentration is kept low to minimize background fluorescence and ensure that the majority of the probe is bound to the protein in the absence of an inhibitor.
Protocol: Fluorescence Polarization Competition Assay
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled PMI peptide)[12]
-
This compound
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer. It is important to maintain a constant final DMSO concentration across all wells.
-
Prepare solutions of MDM2 protein and the fluorescently labeled p53 peptide in assay buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
Add 10 µL of the this compound serial dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add 10 µL of the 2x MDM2 protein solution to all wells except for the "no protein" control wells. Add 10 µL of assay buffer to the "no protein" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to MDM2.
-
Add 10 µL of the 2x fluorescently labeled p53 peptide solution to all wells.
-
The final assay volume is 30 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., for TAMRA, excitation ~545 nm, emission ~575 nm).
-
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the polarization of the well with the inhibitor.
-
mP_min is the polarization of the free fluorescent peptide (no protein control).
-
mP_max is the polarization of the bound fluorescent peptide (vehicle control with protein).
-
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validating System
The FP assay incorporates several controls to ensure data integrity:
-
Maximum Polarization (P_max): Wells containing the fluorescent probe and the target protein without any inhibitor. This represents 0% inhibition.
-
Minimum Polarization (P_min): Wells containing only the fluorescent probe. This represents 100% inhibition.
-
Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It is calculated using the means and standard deviations of the P_max and P_min controls.
| Parameter | Recommended Value | Purpose |
| Z'-factor | > 0.5 | Ensures assay robustness and reproducibility. |
| Signal-to-Background | > 3 | Provides a sufficient dynamic range for the assay. |
| DMSO Tolerance | < 1% final concentration | Minimizes solvent effects on the protein-protein interaction. |
Cell-Based Assay: Assessing Cellular Proliferation
While biochemical assays provide valuable information on the direct inhibitory activity of a compound, cell-based assays are essential to determine its efficacy in a more physiologically relevant context. A common method is to measure the inhibition of cell proliferation in cancer cell lines that are dependent on the target pathway. For this compound, cell lines with wild-type p53 and amplified MDM2, such as SJSA-1, are highly sensitive.[2][3]
Causality Behind Experimental Choices
-
Cell Line Selection: The choice of cell lines is critical for a self-validating experiment. A p53 wild-type cell line (e.g., SJSA-1 or HCT-116 p53+/+) is expected to be sensitive to this compound, while a p53-null cell line (e.g., HCT-116 p53-/-) should be resistant.[2][3] This differential sensitivity provides strong evidence that the compound's anti-proliferative effect is mediated through the intended p53-dependent mechanism.
-
Assay Endpoint: A variety of endpoints can be used to measure cell proliferation, such as MTT, WST-8, or CellTiter-Glo. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Treatment Duration: The incubation time with the compound should be sufficient to observe an effect on cell proliferation, typically 48 to 72 hours.
Protocol: Cell Proliferation Assay (MTT)
Materials:
-
SJSA-1 (p53 wild-type) and HCT-116 p53-/- (p53-null) cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the this compound dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Caption: General workflow for a cell proliferation assay.
Data Presentation
Table 1: Expected In Vitro Activity of this compound
| Assay Type | Parameter | Target/Cell Line | Expected Value | Reference |
| Biochemical | IC50 | MDM2-p53 Interaction | 4.4 nM | [2][4] |
| Biochemical | Ki | MDM2 | 0.16 nM | [2][4] |
| Cell-Based | GI50 | SJSA-1 (p53 wt) | ~100 nM | [2][3] |
| Cell-Based | GI50 | HCT-116 p53+/+ | ~250 nM | [2][3] |
| Cell-Based | GI50 | HCT-116 p53-/- | >10,000 nM | [2][3] |
Conclusion
The in vitro characterization of this compound using the protocols described in this application note will provide a comprehensive understanding of its potency and mechanism of action. The fluorescence polarization assay is a powerful tool for quantifying the direct inhibition of the MDM2-p53 interaction, while the cell-based proliferation assay confirms the compound's on-target activity in a cellular context. The principles of these assays are foundational for the evaluation of any small-molecule inhibitor of a protein-protein interaction and can be adapted for other targets, such as the menin-MLL interaction, by using the appropriate proteins, probes, and cell lines.
References
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Böttger, V., Böttger, A., Garcia-Echeverria, C., Chène, P., Hochkeppel, H. K., Sampson, W., ... & Lane, D. P. (2001). A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction. Journal of molecular biology, 314(5), 1165-1175. [Link]
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Zhao, Y., Yu, S., Sun, W., Liu, L., Lu, J., McEachern, D., ... & Wang, S. (2018). Discovery of MD-224 as a first-in-class, highly potent and efficacious PROTAC MDM2 degrader capable of achieving complete and durable tumor regression. Journal of Medicinal Chemistry, 61(23), 10638-10661. [Link]
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National Center for Biotechnology Information. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. PubChem. Retrieved from [Link]
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Borkin, D., He, S., Miao, H., Kempinska, K., Pollock, J., Chase, J., ... & Grembecka, J. (2018). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of medicinal chemistry, 61(17), 7857-7873. [Link]
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Wang, L., Zhang, X., Jia, L., Zhang, Y., & Zhang, J. (2016). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Journal of medicinal chemistry, 59(17), 7977-7991. [Link]
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National Center for Biotechnology Information. (2020). Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction. PubMed Central. Retrieved from [Link]
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He, S., Senter, T. J., Pollock, J., Han, C., Usubalieva, A., Purohit, T., ... & Grembecka, J. (2014). High-affinity small-molecule inhibitors of the menin-mixed lineage leukemia (MLL) interaction closely mimic a natural protein-protein interaction. Journal of medicinal chemistry, 57(4), 1543-1556. [Link]
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Popowicz, G. M., Czarna, A., Rothweiler, U., Szwagierczak, A., Krajewski, M., Weber, L., & Holak, T. A. (2018). Targeted degradation of MDM2 as a new approach to improve the efficacy of MDM2-p53 inhibitors. Journal of medicinal chemistry, 61(24), 11409-11416. [Link]
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Borkin, D., He, S., Miao, H., Kempinska, K., Pollock, J., Chase, J., ... & Grembecka, J. (2015). Menin–MLL1 interaction small molecule inhibitors: a potential therapeutic strategy for leukemia and cancers. Molecules, 20(8), 14660-14674. [Link]
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Pazgier, M., Liu, M., Zou, G., Yuan, W., Li, C., Li, C., ... & Lu, W. (2009). Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX for P53 activation and tumor suppression. Proceedings of the National Academy of Sciences, 106(12), 4665-4670. [Link]
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Pazgier, M., Liu, M., Zou, G., Yuan, W., Li, C., Li, C., ... & Lu, W. (2009). Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX. Proceedings of the National Academy of Sciences, 106(12), 4665-4670. [Link]
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MI-1061 Application Notes: A Researcher's Guide to Potent MDM2-p53 Inhibition
Introduction: A Paradigm Shift in p53 Reactivation
For decades, the tumor suppressor protein p53 has been a focal point of cancer research. Its role as a "guardian of the genome" is critical in preventing tumor formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[1] However, in a significant portion of cancers where p53 remains non-mutated (wild-type), its function is often neutralized by the Murine Double Minute 2 (MDM2) oncoprotein. MDM2, an E3 ubiquitin ligase, directly binds to p53, promoting its degradation through the proteasome and effectively silencing its tumor-suppressive activities.[2]
The development of small molecules that disrupt the MDM2-p53 interaction has emerged as a promising therapeutic strategy. MI-1061 is a potent, specific, and orally bioavailable small-molecule inhibitor designed to fit into the p53-binding pocket of MDM2.[3] By physically blocking this interaction, this compound stabilizes and activates p53, leading to the transcriptional upregulation of its target genes and the restoration of its tumor-suppressive functions.[2] This guide provides a comprehensive overview and detailed protocols for the in vitro application of this compound, empowering researchers to effectively harness its capabilities in cancer cell biology and drug discovery.
Mechanism of Action: Restoring p53 Function
This compound's mechanism is a clear example of targeted therapy. It competitively inhibits the protein-protein interaction between MDM2 and p53. This disruption has a dual effect:
-
p53 Stabilization: By preventing MDM2-mediated ubiquitination, this compound leads to a rapid accumulation of p53 protein within the cell.[4]
-
Transcriptional Activation: The stabilized p53 is then free to translocate to the nucleus and activate the transcription of its downstream target genes. Key among these are CDKN1A (encoding the p21 protein, a cell cycle inhibitor) and pro-apoptotic genes like PUMA (p53 upregulated modulator of apoptosis).[2][4]
A fascinating aspect of this pathway is the feedback loop involving MDM2 itself. The MDM2 gene is a transcriptional target of p53. Consequently, treatment with this compound not only increases p53 levels but also leads to a subsequent, dose-dependent increase in MDM2 protein levels, a reliable biomarker of on-target activity.
Data Presentation: Cell Line Sensitivity to this compound
The efficacy of this compound is critically dependent on the p53 status of the cancer cell line. It is highly effective in cell lines with wild-type p53 and amplified MDM2, while being largely inactive in p53-null or mutant cell lines.[3]
| Cell Line | Cancer Type | p53 Status | MDM2 Status | IC₅₀ (nM) | Reference(s) |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 100 | [3] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | Normal | 250 | [3] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | Normal | Not specified | [2] |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | Normal | >10,000 | [3] |
Note: The IC₅₀ for cell growth inhibition serves as a starting point. The optimal concentration for inducing specific downstream effects like apoptosis should be determined empirically. A typical starting range for apoptosis induction experiments is 100 nM to 1 µM.[5]
Experimental Protocols
PART 1: Cell Culture and this compound Treatment
A self-validating protocol begins with robust and reproducible cell culture practices. The choice of cell line is paramount; SJSA-1 serves as an excellent positive control due to its MDM2 amplification, while a p53-null line like HCT-116 p53-/- is a crucial negative control to demonstrate p53-dependency.[6]
1.1. Reagent and Media Preparation
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5]
-
Cell Culture Media:
1.2. Cell Seeding and Treatment
-
Seeding: Plate cells in appropriate culture vessels (e.g., 6-well, 12-well, or 96-well plates) at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere and recover for 18-24 hours.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Causality: Preparing fresh dilutions for each experiment is critical for accuracy, as the stability of small molecules in media can vary.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration condition. This is essential to distinguish the effects of the compound from those of the solvent.
-
Treatment Application: Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The duration depends on the endpoint being measured (e.g., shorter times for transcriptional changes, longer for apoptosis).[5]
PART 2: Assessing Biological Outcomes
2.1. Cell Viability Assay (e.g., MTT or WST-8)
This assay quantifies the metabolic activity of cells, serving as an indicator of cell viability and proliferation.
-
Protocol: Follow the cell seeding and treatment protocol in a 96-well plate format.
-
Reagent Addition: At the end of the incubation period, add the viability reagent (e.g., 10 µL of WST-8 solution per 100 µL of medium) to each well.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.[1]
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
2.2. Western Blot for p53 Pathway Activation
This is the most direct method to confirm the on-target activity of this compound.
-
Cell Lysis: After treatment (a 24-hour time point is often sufficient to see protein accumulation), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
p53: To show stabilization.
-
MDM2: As a biomarker of p53 transcriptional activity.
-
p21: A key downstream effector of cell cycle arrest.
-
Cleaved PARP or Cleaved Caspase-3: Markers of apoptosis.
-
Loading Control (e.g., β-actin or GAPDH): To ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Trustworthiness: A dose-dependent increase in p53, MDM2, and p21 in p53 wild-type cells, with no change in p53-null cells, provides a self-validating result confirming the specific mechanism of action.[5]
-
2.3. Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment (typically 24-72 hours), collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[5]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound is a powerful research tool for investigating the p53 signaling pathway and its role in cancer. By following these detailed protocols, researchers can generate robust and reproducible data to validate its on-target effects and explore its therapeutic potential. The key to successful experimentation lies in the careful selection of appropriate positive and negative control cell lines, meticulous cell culture technique, and the use of multiple, complementary assays to build a comprehensive understanding of the cellular response. Future studies could involve combining this compound with other anti-cancer agents to explore potential synergistic effects, a strategy that holds significant promise for advancing cancer therapy.
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Application Notes & Protocols: In Vivo Dosing of MI-1061, a Potent MDM2-p53 Interaction Inhibitor
Introduction
The p53 tumor suppressor protein is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled by the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, the p53 pathway is functionally inactivated by the overexpression of MDM2. The reactivation of p53 by inhibiting the MDM2-p53 protein-protein interaction is a promising therapeutic strategy.
MI-1061 is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[1][2] With a half-maximal inhibitory concentration (IC₅₀) of 4.4 nM and a binding affinity (Kᵢ) of 0.16 nM, this compound effectively disrupts the MDM2-p53 complex.[1][3] This disruption stabilizes p53, leading to its accumulation and the subsequent transactivation of downstream target genes like CDKN1A (p21) and pro-apoptotic factors, ultimately inducing apoptosis in cancer cells with wild-type p53.[2][4] These application notes provide a comprehensive guide for researchers on the use of this compound in preclinical in vivo models, with a focus on dosage, formulation, and pharmacodynamic evaluation.
Mechanism of Action: this compound
The diagram below illustrates the signaling pathway, showing how this compound restores p53's tumor-suppressive function.
Caption: this compound inhibits MDM2, preventing p53 degradation and activating apoptosis.
Part 1: Preclinical Study Design & Dosage Regimen
The success of an in vivo study with this compound hinges on a well-designed protocol that considers the animal model, drug formulation, and dosing schedule. The primary goal is to achieve sufficient drug exposure in the tumor to activate the p53 pathway while minimizing systemic toxicity.
Animal Model Selection
The choice of animal model is paramount and must be guided by the mechanism of action of this compound.
-
Essential Criterion: The selected cancer cell line must possess wild-type TP53. This compound's efficacy is entirely dependent on a functional p53 protein.[2][4] Cell lines with mutated or deleted TP53 should be used as negative controls to demonstrate on-target activity.
-
Recommended Xenograft Models:
-
SJSA-1 (Osteosarcoma): This is a widely used and well-validated model for MDM2 inhibitors. SJSA-1 cells are TP53 wild-type and have MDM2 gene amplification, making them highly sensitive to MDM2 inhibition.[1][5]
-
HCT-116 (Colorectal Cancer): The p53+/+ variant of this cell line is another excellent model to demonstrate p53-dependent efficacy.[2]
-
RS4;11 (Acute Lymphoblastic Leukemia): This leukemia model has shown sensitivity to this compound and its derivatives.[4]
-
-
Meningioma Models: For meningioma-specific studies, cell lines like IOMM-Lee, which are derived from high-grade malignant meningioma, can be used to establish subcutaneous or orthotopic xenografts.[6][7] It is crucial to confirm the TP53 status of the specific cell bank being used. Patient-derived xenografts (PDX) or organoids can also provide a more clinically relevant context.[8][9][10]
Dosage and Administration
This compound is orally bioavailable, making oral gavage the preferred route of administration for systemic treatment.[1][2]
Table 1: Summary of Published this compound In Vivo Dosages
| Animal Model | Tumor Type | Dosage | Administration Route | Schedule | Outcome | Reference |
| Nude Mice | Osteosarcoma (SJSA-1 Xenograft) | 100 mg/kg | Oral (p.o.) | Daily for 14 days | Significant tumor regression | [1][2][3] |
| SCID Mice | Osteosarcoma (SJSA-1 Xenograft) | 100 mg/kg | Oral (p.o.) | Single dose | p53 activation, PARP cleavage | [2][5] |
| Nude Mice | Leukemia (RS4;11 Xenograft) | 100 mg/kg | Oral (p.o.) | Daily | Retarded tumor growth | [4] |
Causality Behind Dosing Choice: A dosage of 100 mg/kg daily has been consistently shown to be both effective and well-tolerated in mouse xenograft models.[2][4] This regimen achieves sufficient plasma and tumor concentration to robustly activate the p53 pathway, leading to apoptosis and tumor regression.[2] Importantly, studies report no significant weight loss or other signs of toxicity at this dose, indicating a favorable therapeutic window.[2] The decision between continuous low-dose and intermittent high-dose schedules can influence whether the primary cellular response is cell-cycle arrest or apoptosis, a key consideration for MDM2 inhibitors.[11][12]
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for preparing and administering this compound and assessing its pharmacodynamic effects.
Protocol: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a 10 mg/mL dosing solution, suitable for administering a 100 mg/kg dose to a 20 g mouse in a volume of 200 µL. Adjustments should be made based on the specific mean weight of the study animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 or PEG400
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Prepare Vehicle Solution: In a sterile conical tube, prepare the vehicle by mixing the components in the following volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
Self-Validation: Prepare enough vehicle to dose all animals in the control group and to use as the diluent for this compound. The vehicle itself should be tested to ensure it has no anti-tumor effect.
-
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL solution, you will need 10 mg for every 1 mL of final formulation.
-
Initial Dissolution: Add the 10% volume of DMSO directly to the this compound powder. Vortex vigorously until the powder is completely dissolved. This step is critical for creating a clear stock solution.
-
Sequential Addition of Co-solvents:
-
Add the 40% volume of PEG300 to the DMSO-drug mixture. Vortex well.
-
Add the 5% volume of Tween-80. Vortex well.
-
Finally, add the 45% volume of sterile saline slowly while vortexing to prevent precipitation.
-
-
Final Formulation: The final solution should be clear. If any precipitation occurs, gentle warming (to 37°C) and sonication may be required. It is strongly recommended to prepare this working solution fresh each day of dosing to ensure stability and reliable results.[1]
Protocol: In Vivo Efficacy Study Workflow
This protocol outlines a standard workflow for a subcutaneous xenograft efficacy study.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
Step-by-Step Methodology:
-
Cell Culture & Implantation: Culture SJSA-1 cells under standard conditions. On Day 0, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the flank of immunocompromised mice (e.g., BALB/c nude or SCID).
-
Tumor Growth Monitoring: Begin measuring tumors with digital calipers approximately 3-5 days post-implantation. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (e.g., Vehicle Control, this compound 100 mg/kg). Ensure the average tumor volume is similar across all groups.
-
Treatment Administration: Administer the freshly prepared this compound formulation or vehicle via oral gavage daily for the duration of the study (e.g., 14 days).
-
Efficacy & Toxicity Monitoring: Measure tumor volumes and animal body weights three times per week. Monitor animals daily for any clinical signs of toxicity.
-
Endpoint & Tissue Harvest: The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. At the endpoint, excise tumors, weigh them, and process them for pharmacodynamic analysis. A portion can be flash-frozen in liquid nitrogen for Western blotting and another fixed in formalin for immunohistochemistry.
Protocol: Pharmacodynamic (PD) Biomarker Analysis
To validate that this compound is acting on its intended target in vivo, tumor lysates should be analyzed for key biomarkers of p53 activation.
Procedure:
-
Study Design: For a standalone PD study, implant tumors as described above. Once tumors reach ~200-300 mm³, administer a single oral dose of this compound (100 mg/kg) or vehicle.
-
Time Course: Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 3, 6, 12, and 24 hours).
-
Tumor Lysis: Immediately after excision, homogenize the flash-frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on SDS-PAGE gels and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against:
-
p53: Expect a significant increase in total p53 levels.
-
MDM2: Expect an increase, as MDM2 is a transcriptional target of p53, creating a feedback loop.
-
p21: Expect a robust increase as a primary p53 target gene product.
-
Cleaved PARP: Expect an increase as a marker of apoptosis.[2]
-
GAPDH or β-actin: Use as a loading control.
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Trustworthiness Check: The robust upregulation of p53, MDM2, and p21, coupled with evidence of PARP cleavage in the this compound-treated tumors (but not in vehicle controls), provides a self-validating system confirming target engagement and downstream biological effect.
References
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Network of Cancer Research. This compound is an Orally Active MDM2 Inhibitor. [Link]
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Vitro Biotech. From In Vitro to In Vivo: Standardized Applications of the IOMM-Lee Cell Line in Developing Meningioma Xenograft Models. [Link]
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Jungwirth, G., et al. Preclinical Models of Meningioma. Adv Exp Med Biol. 2023. [Link]
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Jeay, S., et al. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53–MDM2 Inhibitor HDM201. Cancer Research. 2018. [Link]
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Sun, D., et al. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. J Med Chem. 2019. [Link]
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Jungwirth, G., et al. Personalized Medicine for Meningiomas: Drug Screening on Tumor Organoids Exposes Therapeutic Vulnerabilities to HDAC1/2i Panobinostat. bioRxiv. 2024. [Link]
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Rode, M., et al. Meningioma animal models: a systematic review and meta-analysis. J Neurooncol. 2023. [Link]
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Jeay, S., et al. Dose and schedule determine distinct molecular mechanisms underlying the efficacy of the p53-MDM2 inhibitor HDM201. Cancer Research. 2018. [Link]
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Jeay, S., et al. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53–MDM2 Inhibitor HDM201. Cancer Research. 2018. [Link]
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Shangary, S., et al. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice. J Med Chem. 2013. [Link]
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Application Notes & Protocols: Quantifying p53 Activation by the MDM2 Inhibitor MI-1061 Using Western Blot Analysis
Introduction: The Rationale for Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 is a critical guardian of the genome, orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] In its active state, p53 functions as a potent transcription factor, inducing the expression of genes that govern cell cycle arrest, DNA repair, and apoptosis, thereby preventing the proliferation of damaged cells.[1][2] However, in approximately half of all human cancers, the p53 pathway is functionally inactivated despite the presence of wild-type TP53 genes. A primary mechanism for this inactivation is the overexpression of Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that serves as the principal negative regulator of p53.[1]
MDM2 directly binds to the N-terminal transactivation domain of p53, leading to two key inhibitory outcomes: it blocks p53's ability to activate transcription and it tags p53 for proteasomal degradation.[1] This interaction is a focal point for therapeutic intervention. The development of small molecules that disrupt the MDM2-p53 interaction is a promising strategy to reactivate the tumor-suppressive functions of p53 in cancers where it is otherwise silenced.
MI-1061 is a potent, specific, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction, with a high binding affinity (Ki = 0.16 nM; IC50 = 4.4 nM).[3][4] By occupying the p53-binding pocket on MDM2, this compound effectively prevents MDM2-mediated degradation of p53.[5] This leads to the rapid accumulation and activation of p53, which in turn transcriptionally upregulates its target genes. A key feature of this pathway is an autoregulatory feedback loop where activated p53 increases the transcription of the MDM2 gene. Consequently, treatment with an effective MDM2 inhibitor like this compound is expected to result in a measurable increase in the protein levels of not only p53 but also MDM2 and other downstream targets such as the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[6]
These application notes provide a detailed, field-tested framework for researchers to reliably quantify the activation of the p53 pathway in response to this compound treatment using Western blot analysis. This method serves as a robust pharmacodynamic assay to confirm the on-target activity of this compound and similar MDM2 inhibitors.
Mechanism of Action: this compound Mediated p53 Activation
The following diagram illustrates the signaling pathway initiated by this compound. In untreated cancer cells with wild-type p53 and overexpressed MDM2, p53 is continuously targeted for degradation. Upon introduction of this compound, the MDM2-p53 interaction is blocked, leading to p53 stabilization, accumulation, and activation of downstream transcriptional targets.
Caption: this compound inhibits MDM2, leading to p53 stabilization and transcriptional activation of target genes like p21 and MDM2 itself.
Experimental Design and Controls
A robust experimental design is paramount for unambiguous data interpretation. The following elements are critical for a successful Western blot analysis of this compound activity.
Cell Line Selection:
The choice of cell line is crucial and must be based on p53 status.
-
Positive Control (p53 Wild-Type): HCT-116 p53+/+ (human colon carcinoma) and SJSA-1 (human osteosarcoma, known for MDM2 amplification) are excellent model systems.[3][4] These cells should exhibit a robust increase in p53, MDM2, and p21 upon this compound treatment.
-
Negative Control (p53-Null): The isogenic HCT-116 p53-/- cell line is the ideal negative control.[3][4] this compound should not induce MDM2 or p21 in these cells, demonstrating the p53-dependency of its mechanism.
This compound Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time point (e.g., 8 or 24 hours) to determine the effective concentration. The IC50 for HCT-116 p53+/+ cells is approximately 250 nM.[3][4]
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 250 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to observe the dynamics of protein accumulation. p53 stabilization is often rapid, while downstream targets like p21 may take longer to accumulate.
Detailed Protocol: Western Blot Analysis
This protocol provides a comprehensive workflow from cell culture to data analysis.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate HCT-116 p53+/+ and p53-/- cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 incubator.[7][8]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the appropriate concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration as determined by your dose-response or time-course experiment.
Part 2: Protein Extraction (Lysis)
-
Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare ice-cold RIPA (Radioimmunoprecipitation Assay) buffer. It is critical to add protease and phosphatase inhibitors to the buffer immediately before use to preserve protein integrity and phosphorylation states.[9][10][11]
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Add Freshly Before Use:
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Roche, PhosSTOP)
-
1 mM PMSF
-
-
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Part 3: Protein Quantification and Sample Preparation
-
Protein Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) Protein Assay Kit, following the manufacturer's instructions.
-
Sample Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein (typically 20-30 µg) for each sample.
-
Sample Preparation: In a new tube, mix the calculated volume of lysate with 4x Laemmli sample buffer to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
Part 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane. PVDF is recommended over nitrocellulose for its durability, especially if stripping and reprobing is anticipated.[12] Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
Part 5: Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer. It is recommended to perform this incubation overnight at 4°C with gentle agitation to enhance signal specificity.
-
Recommended Primary Antibodies:
Target Protein Recommended Antibody (Clone) Supplier Catalog # Recommended Dilution Total p53 p53 Antibody Cell Signaling Technology #9282 1:1000 Phospho-p53 (Ser15) Phospho-p53 (Ser15) Antibody Cell Signaling Technology #9284 1:1000 MDM2 MDM2 (F7W7X) Rabbit mAb Cell Signaling Technology #82504 1:1000 p21WAF1/CIP1 p21 Waf1/Cip1 (12D1) Rabbit mAb Cell Signaling Technology #2947 1:1000 | Loading Control (β-Actin) | β-Actin (D6A8) Rabbit mAb | Cell Signaling Technology | #8457 | 1:1000 |
-
-
Washing: After primary antibody incubation, wash the membrane three times for 10 minutes each with TBST to remove unbound antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody (e.g., Cell Signaling Technology #7074) diluted 1:2000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
Part 6: Detection and Analysis
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to obtain a strong signal without saturation.
-
Stripping and Reprobing (Optional): To probe for multiple proteins on the same membrane, the blot can be stripped of the antibody-antigen complexes. Use a mild stripping buffer to preserve the transferred proteins.[14][15] After stripping, block the membrane again and proceed with the next primary antibody incubation. It is advisable to probe for the loading control last.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein band to the corresponding loading control (β-Actin) band to account for any variations in protein loading.
Expected Results and Data Interpretation
The following table summarizes the expected outcomes from the Western blot analysis of HCT-116 cells treated with this compound.
| Cell Line | Treatment | p53 Level | Phospho-p53 (Ser15) | MDM2 Level | p21 Level |
| HCT-116 p53+/+ | Vehicle (DMSO) | Basal/Low | Basal/Low | Basal/Low | Basal/Low |
| HCT-116 p53+/+ | This compound | ↑↑↑ (Strong Increase) | ↑↑ (Increase) | ↑↑ (Increase) | ↑↑↑ (Strong Increase) |
| HCT-116 p53-/- | Vehicle (DMSO) | Absent | Absent | Basal/Low | Absent |
| HCT-116 p53-/- | This compound | Absent | Absent | No significant change | Absent |
Interpretation:
-
A dose- and time-dependent increase in total p53 protein levels in HCT-116 p53+/+ cells confirms that this compound is effectively inhibiting MDM2-mediated degradation.
-
An increase in phosphorylated p53 at Serine 15 is an indicator of p53 activation, as this modification contributes to its stabilization and reduces its interaction with MDM2.[2][16]
-
The upregulation of MDM2 protein serves as a functional readout of p53 transcriptional activity, confirming the integrity of the downstream pathway and the feedback loop.
-
A robust induction of p21, a key p53 target gene, demonstrates that the stabilized p53 is transcriptionally active and capable of inducing cell cycle arrest.[17][18]
-
The lack of response in HCT-116 p53-/- cells is the most definitive evidence that the observed effects of this compound are mediated through a p53-dependent mechanism.
Experimental Workflow Diagram
Caption: A streamlined workflow for Western blot analysis of this compound-mediated p53 activation.
References
-
Interaction of p53 with Cellular Proteins. Tulane School of Medicine. [Link]
-
Western Blot sample preparation Protocol. NSJ Bioreagents. [Link]
-
Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation. Bio-Techne. [Link]
-
RIPA Buffer Recipe | Cell Lysis & Protein Extraction. Assay Genie. [Link]
-
Antibodies 101: Stripping and Reprobing Western Blots. Addgene Blog. [Link]
-
Anti-p53 Western Blot Antibody Products. Biocompare. [Link]
-
Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. PMC - NIH. [Link]
-
Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2–p53 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
p53 Western Blot Antibody Products. Biocompare. [Link]
-
HCT 116 Cell Line. Elabscience. [Link]
-
Improving anticancer activity towards colon cancer cells with a new p53-activating agent. British Journal of Pharmacology. [Link]
-
Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells. NIH. [Link]
-
Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light. NIH. [Link]
-
HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]
Sources
- 1. p53 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elabscience.com [elabscience.com]
- 8. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 9. medicine.tulane.edu [medicine.tulane.edu]
- 10. nsjbio.com [nsjbio.com]
- 11. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. abcam.com [abcam.com]
- 16. Phospho-p53 (Ser15) Antibody (#9284) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. p21 Waf1/Cip1 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. p21 Waf1/Cip1 (12D1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing Apoptosis Induced by MI-1061, a Potent Menin-MLL Inhibitor
Introduction
In the landscape of targeted cancer therapy, the disruption of protein-protein interactions that drive oncogenesis represents a promising frontier. One such critical interaction is that between menin and the mixed-lineage leukemia (MLL) protein, which is fundamental for the leukemogenic activity of MLL fusion proteins found in aggressive acute leukemias.[1] MI-1061 is a potent and specific small-molecule inhibitor of the menin-MLL interaction.[2] By disrupting this interaction, this compound effectively downregulates the expression of key MLL target genes, such as HOXA9 and MEIS1, leading to a block in proliferation and the induction of both cellular differentiation and apoptosis in MLL-rearranged leukemia cells.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to induce and subsequently measure apoptosis in cancer cells. We will delve into the mechanistic underpinnings of this compound-induced apoptosis, provide detailed, field-proven protocols for key apoptosis assays, and offer insights into data interpretation.
Mechanism of Action: From Menin-MLL Inhibition to Apoptosis
The primary mechanism of this compound is its high-affinity binding to menin, which prevents its association with MLL fusion proteins. This disruption leads to the transcriptional repression of MLL target genes that are crucial for leukemic cell survival and proliferation. The induction of apoptosis by menin-MLL inhibitors is a key downstream effect, and evidence suggests a convergence on the intrinsic, or mitochondrial, pathway of apoptosis.
A critical link between menin-MLL inhibition and the apoptotic machinery is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are central regulators of mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.[3] The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins). The balance between these opposing factions determines the cell's fate.
Studies have shown that inhibition of the menin-MLL interaction can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] This reduction in Bcl-2 tips the balance in favor of the pro-apoptotic members, leading to Bax/Bak activation, MOMP, release of cytochrome c from the mitochondria, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: this compound mechanism of action leading to apoptosis.
Quantitative Data Summary: Determining Optimal this compound Concentration
The effective concentration of this compound for inducing apoptosis is cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. The following table provides a starting point based on published data for menin-MLL inhibitors.
| Cell Line | Cancer Type | Typical GI₅₀ Range (7-day treatment) | Recommended Starting Concentration for Apoptosis Assays |
| MV4;11 | MLL-rearranged Acute Myeloid Leukemia | 250 - 570 nM | 500 nM - 2 µM |
| MOLM-13 | MLL-rearranged Acute Myeloid Leukemia | 250 - 570 nM | 500 nM - 2 µM |
| KOPN-8 | MLL-rearranged Acute Lymphoblastic Leukemia | 250 - 570 nM | 500 nM - 2 µM |
| SEM | MLL-rearranged Acute Lymphoblastic Leukemia | 250 - 570 nM | 500 nM - 2 µM |
Note: Higher concentrations of menin-MLL inhibitors may be required to induce a pronounced apoptotic effect compared to the concentrations needed for growth inhibition.[1]
Experimental Protocols
The following are detailed protocols for three common apoptosis assays. It is crucial to include appropriate controls in every experiment, including a vehicle-treated control (e.g., DMSO), a positive control for apoptosis induction (e.g., staurosporine), and single-stain controls for flow cytometry-based assays.
Annexin V and Propidium Iodide (PI) Staining for Early and Late Apoptosis
This flow cytometry-based assay is a cornerstone for apoptosis detection. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed leukemia cells (e.g., MV4;11, MOLM-13) at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
Treat cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.
-
-
Cell Harvesting:
-
Collect both suspension and any adherent cells by gentle scraping.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold 1X PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase-Glo® 3/7 Assay for Effector Caspase Activity
This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases in the apoptotic cascade.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD sequence. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[5]
Protocol:
-
Cell Seeding and Treatment:
-
Seed 10,000 cells per well in a 96-well white-walled plate in 80 µL of culture medium.
-
Treat cells with a serial dilution of this compound or a vehicle control in a final volume of 100 µL.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Assay Reagent Preparation:
-
Thaw the Caspase-Glo® 3/7 Buffer and Substrate and equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and mixing well.
-
-
Luminescent Reaction:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the caspase activity to cell viability (e.g., using a parallel CellTiter-Glo® assay) to account for differences in cell number.
-
Data Interpretation: An increase in luminescence compared to the vehicle-treated control indicates an increase in caspase-3/7 activity and apoptosis.
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy or quantified by flow cytometry.[6]
Protocol (for Fluorescence Microscopy):
-
Sample Preparation:
-
After treatment with this compound, harvest cells and prepare cytospin slides or grow adherent cells on coverslips.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[7]
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the samples twice with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green if using a FITC-labeled dUTP), while non-apoptotic cells will have blue nuclei (DAPI).
-
Quantify the percentage of TUNEL-positive cells.
-
Expected Morphological Changes: Following treatment with this compound, MLL-rearranged leukemia cells may exhibit morphological changes consistent with both differentiation and apoptosis.[1] Differentiating cells may become larger and show a more mature myeloid or lymphoid morphology. Apoptotic cells will display classic features such as cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).[8]
Interplay of Differentiation and Apoptosis
It is noteworthy that menin-MLL inhibitors like this compound can induce both differentiation and apoptosis in MLL-rearranged leukemia cells.[1] These two cellular fates are not mutually exclusive and may be interconnected. The induction of differentiation can itself be a terminal event for cancer cells, and in some contexts, it may prime the cells for apoptosis. The relative contribution of each process may depend on the specific MLL fusion protein, the cellular context, and the concentration and duration of this compound treatment.
References
- Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mut
- This compound | MDM2-p53 Interaction Inhibitor.MedchemExpress.com.
- Application Notes and Protocols for this compound TFA-Induced Apoptosis.Benchchem.
- Change in cellular morphology induced by different treatments. Wright's...
- Leukemia-Induced Cellular Senescence and Stemness Alterations in Mesenchymal Stem Cells Are Reversible upon Withdrawal of B-Cell Acute Lymphoblastic Leukemia Cells.PubMed Central.
- Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo.PMC - NIH.
- [Changes of Leukemia Stem Cells in Acute Myeloid Leukemia before and after Tre
- Bone marrow morphological changes in patients of chronic myeloid leukemia treated with imatinib mesyl
- Morphological changes of leukemic cells. (A) U937; (B) K562; (C) HL-60;...
- Development of novel menin-MLL inhibitors for acute leukemias.YouTube.
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- Cytostatic drugs, final concentrations and incubation times used in the expe- riments included in this thesis.
- The Second Mitochondria‐Derived Activator of Caspases Mimetic BI 891065 in Patients With Advanced Solid Tumors: Results
- The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics.PMC.
- Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differenti
- c-Myc and Apoptosis.Abeomics.
- Caspase-Glo® 3/7 Assay System.
- Apoptosis Gets Helping Hand From Blockage Of Bcl-2 Family +.BioWorld.
- Using extracellular biomarkers for monitoring efficacy of therapeutics in cancer patients: an upd
- TUNEL Apoptosis Assay (Fluorescent).
- Timing your apoptosis assays.
- MYC sensitises cells to apoptosis by driving energetic demand.PMC - PubMed Central.
- Identification of small molecules that induce apoptosis in a Myc-dependent manner and inhibit Myc-driven transform
- Study Details | NCT03393741 | Pharmacodynamic Biomarkers of Standard Anti-microtubule Drugs as Assessed by Early Tumor Biopsy.ClinicalTrials.gov.
- ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human ker
- MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype.Frontiers.
- The mechanisms by which MYC induces apoptosis. The P53-dependent...
- Calcium signaling induced by 15-deoxy-prostamide-J2 promotes cell death by activating PERK, IP3R, and the mitochondrial permeability transition pore.PMC - NIH.
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- 3. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-myc down-regulation induces apoptosis in human cancer cell lines exposed to RPR-115135 (C31H29NO4), a non-peptidomimetic farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following MI-1061 Exposure
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing cellular viability in response to MI-1061, a potent small molecule inhibitor. While the topic query referred to this compound as a menin-MLL inhibitor, extensive literature review clarifies its primary, well-documented mechanism as a highly potent inhibitor of the MDM2-p53 protein-protein interaction[1][2][3][4]. This guide is therefore centered on its established role as an MDM2 inhibitor. We detail the scientific rationale for its use, provide considerations for robust experimental design, and present two detailed, field-proven protocols for quantifying cell viability: a colorimetric MTS-based assay and a more sensitive, ATP-based luminescent assay. The causality behind experimental choices, data analysis, and troubleshooting are explained to ensure the generation of reliable and reproducible results.
Scientific Background
1.1 The MDM2-p53 Signaling Axis: A Critical Target in Oncology
The tumor suppressor protein p53 is a crucial regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly controlled to prevent unwanted cell death in healthy tissues. The primary negative regulator of p53 is the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). In an autoregulatory feedback loop, p53 transcriptionally upregulates MDM2, and the MDM2 protein, in turn, binds to p53, targeting it for proteasomal degradation and thereby keeping its levels in check.
In many cancers with wild-type (WT) p53, the MDM2 protein is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate uncontrollably. This makes the MDM2-p53 interaction a prime therapeutic target[3].
1.2 Mechanism of Action: this compound
This compound is a potent, orally bioavailable small molecule designed to disrupt the MDM2-p53 interaction[1][3][5]. With a binding affinity (Kᵢ) of 0.16 nM, it effectively occupies the p53-binding pocket on the MDM2 protein[1][5]. This inhibition prevents the MDM2-mediated ubiquitination and degradation of p53. The resulting stabilization and accumulation of p53 protein restores its tumor-suppressive functions. Activated p53 then transcriptionally upregulates target genes such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA (BBC3), which promotes apoptosis[2][3]. This targeted mechanism makes this compound a promising agent for treating cancers that retain wild-type p53.
Experimental Design Considerations
A well-designed experiment is crucial for obtaining meaningful data. The following factors must be optimized for your specific cell line and experimental goals.
2.1 Cell Line Selection
The primary mechanism of this compound is p53-dependent. Therefore, the choice of cell line is paramount for interpreting results correctly.
-
Positive Models (p53 Wild-Type): Use cell lines known to harbor wild-type p53. These cells are expected to be sensitive to this compound.
-
Negative Controls (p53 Mutant/Null): To demonstrate specificity, include a cell line with mutated or null p53. These cells should exhibit significantly lower sensitivity to the compound[1][3][5].
| Cell Line | Cancer Type | p53 Status | Reported IC₅₀ for this compound | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~100 nM | [1][3][5] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | ~250 nM | [1][3][5] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | Potent activity reported | [2] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | Potent activity reported | [2] |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | >10,000 nM | [1][3][5] |
2.2 this compound Concentration and Incubation Time
-
Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC₅₀), a dose-response experiment is essential. A typical approach is to use a 7 to 10-point serial dilution series. Based on published data, a starting range of 1 nM to 10 µM is appropriate for initial screening in sensitive cell lines.
-
Incubation Period: The effects of this compound are mediated through transcription and subsequent apoptosis, which takes time. Typical incubation periods range from 24 to 72 hours[6]. A 72-hour incubation is often used to capture the full effect of the compound on cell viability.
2.3 Essential Controls
-
Vehicle Control: this compound is typically dissolved in dimethyl sulfoxide (DMSO). A vehicle control, consisting of cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.1%), is mandatory to ensure the solvent itself does not affect cell viability[7].
-
Untreated Control: Represents 100% cell viability.
-
Medium Background Control: Wells containing only culture medium and the assay reagent. This value is subtracted from all other readings to correct for background absorbance or luminescence[8][9].
Protocols for Cell Viability Assessment
Here we provide two distinct, validated protocols. The MTS assay is a robust, colorimetric method, while the CellTiter-Glo® assay offers superior sensitivity and a simplified workflow ideal for high-throughput screening.
Protocol 1: MTS Colorimetric Assay
This assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by mitochondrial dehydrogenases in metabolically active, viable cells[10]. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+ and p53-/-)
-
Complete culture medium (phenol red-free medium is recommended to reduce background[11])
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium per well of a 96-well plate. c. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from your DMSO stock. b. For a 2x final concentration, if your final well volume is 200 µL, you would add 100 µL of 2x compound to the 100 µL of media already in the well. Note: A common method is to remove the seeding media and add 100 µL of fresh media containing the final drug concentration. c. Add the prepared dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. d. Incubate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTS Assay and Measurement: a. After incubation, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium[8][10][12]. b. Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a strong signal without saturation. c. Gently shake the plate for 1 minute to ensure homogenous color distribution. d. Measure the absorbance at 490 nm using a microplate reader[12].
Protocol 2: ATP-Based Luminescent Assay (CellTiter-Glo®)
This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells[13][14]. The reagent lyses cells to release ATP, which drives a luciferase reaction, generating a luminescent signal proportional to the number of viable cells. This method is generally more sensitive and has a wider dynamic range than colorimetric assays.
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Sterile 96-well opaque-walled plates (white plates are recommended for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Multi-channel pipette
-
Microplate luminometer
Procedure:
-
Cell Seeding: a. Follow Step 1 from the MTS protocol, using opaque-walled 96-well plates suitable for luminescence. Seed cells in 100 µL of medium.
-
Compound Treatment: a. Follow Step 2 from the MTS protocol. b. Incubate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
CellTiter-Glo® Assay and Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[15]. This ensures optimal enzyme activity. b. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions and ensure it is also at room temperature. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium)[13][15]. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents[15]. e. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[15]. f. Measure luminescence using a microplate luminometer.
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance/luminescence values from the 'medium only' wells and subtract this average from all other experimental wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability.
-
% Viability = ( [Signal of Treated Cells] / [Average Signal of Vehicle Control Cells] ) * 100 [11]
-
-
Generate Dose-Response Curve: Plot the percent viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Determine IC₅₀ Value: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
Expected Outcome: You should observe a dose-dependent decrease in cell viability in p53 wild-type cell lines (e.g., SJSA-1, HCT-116 p53+/+). In contrast, p53-null cell lines (e.g., HCT-116 p53-/-) should show minimal response, confirming the p53-dependent mechanism of action of this compound[1][3].
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use a calibrated multi-channel pipette carefully. |
| Low signal-to-background ratio | Cell seeding density is too low; Insufficient incubation time with assay reagent; Assay reagent is expired or improperly stored. | Optimize cell seeding density. Increase incubation time with the assay reagent (within the recommended range). Use fresh, properly stored reagents. |
| IC₅₀ value is significantly different from published data | Cell line passage number is too high; Different assay incubation time; Contamination. | Use low-passage, authenticated cell lines. Ensure your experimental parameters (e.g., 72h incubation) match the reference studies. Routinely test for mycoplasma contamination. |
| Vehicle control (DMSO) shows toxicity | DMSO concentration is too high. | Ensure the final concentration of DMSO in the wells does not exceed 0.5%, and ideally is kept at or below 0.1%[7]. |
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Huang, J., et al. (2012). Challenges and opportunities in targeting the menin-MLL interaction. Experimental Hematology & Oncology. [Link]
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Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Grembecka, J., et al. (2009). Molecular Basis of Menin-MLL Interaction: Implication for Targeted Therapies in MLL Leukemias. Blood. [Link]
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Borkin, D., et al. (2015). Targeting the Menin–MLL Interaction Blocks Acute Leukemia Progression. Cancer Research. [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
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Li, Y., et al. (2021). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules. [Link]
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Sun, D., et al. (2018). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry. [Link]
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Bitesize Bio. (2021). Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]
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Scribd. (n.d.). CellTiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
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National Center for Biotechnology Information. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. NCBI Bookshelf. [Link]
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Creative Bioarray. (n.d.). Cell Viability Assays. Creative Bioarray. [Link]
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Network of Cancer Research. (2019). This compound is an Orally Active MDM2 Inhibitor. Network of Cancer Research. [Link]
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Ramesh, A., et al. (2016). Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. [Link]
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Jones, N., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]
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Grembecka, J., et al. (2012). Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. Science. [Link]
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Popowicz, G. M., et al. (2018). Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2021). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. PMC. [Link]
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Kura Oncology. (n.d.). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. Kura Oncology. [Link]
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Network of Cancer Research. (2019). M-89, a Specific Menin inhibitor, Has Potential to Treat MLL Leukemia. Network of Cancer Research. [Link]
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Argonne National Laboratory. (2020). Anti-Leukemia Compound Induces Complete Remission in Mouse Models. APS. [Link]
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VJHemOnc. (2024). First-in-human study of the menin-KMT2A inhibitor JNJ-75276617 in R/R acute leukemias. VJHemOnc. [Link]
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ResearchGate. (2019). Does higher concentrations of any inhibitor have high cell viability than lower [I]. ResearchGate. [Link]
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National Center for Biotechnology Information. (2024). A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds. PMC. [Link]
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Probing the Proteome: A Guide to Studying Protein-Protein Interactions with Small Molecule Inhibitors
Introduction: The Dawn of a New Era in Interactome Research
The intricate dance of proteins within a cell, the protein-protein interactions (PPIs), governs nearly every biological process. From signal transduction to enzymatic regulation, these interactions form a complex network that dictates cellular function and fate. The ability to dissect and modulate these interactions is paramount for fundamental research and therapeutic development. Small molecule inhibitors of PPIs have emerged as powerful chemical tools to achieve this, offering a temporal and dose-dependent control that genetic methods often lack.
This guide provides a comprehensive overview of the principles and methodologies for utilizing small molecule inhibitors to study PPIs. We will use two well-characterized examples: MI-1061 , a potent inhibitor of the MDM2-p53 interaction, and inhibitors of the MLL1-WDR5 interaction, a critical epigenetic regulatory complex. Through these examples, we will explore how to design, execute, and interpret experiments to elucidate the roles of specific PPIs in cellular signaling and disease.
Understanding the Molecular Probes
This compound: A Precision Tool to Unleash the Guardian of the Genome
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[1][2][3][4] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[5]
This compound is a potent and specific small-molecule inhibitor that binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction.[1][6][7] This disruption stabilizes and activates p53, leading to the transcriptional upregulation of its target genes and subsequent cell cycle arrest or apoptosis.[1] With a high binding affinity (Kᵢ = 0.16 nM), this compound serves as an exemplary tool for studying the p53 signaling pathway.[6][7]
MLL1-WDR5 Inhibitors: Epigenetic Modulators with Therapeutic Potential
The Mixed Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine 4 (H3K4) methyltransferase, playing a crucial role in regulating gene expression during development and hematopoiesis.[8][9][10] The catalytic activity of MLL1 is dependent on its interaction with the core complex protein WDR5.[9][10][11][12][13][14] This interaction is essential for the proper formation and function of the MLL1 complex.[9][11] Chromosomal translocations involving the MLL1 gene are hallmarks of aggressive acute leukemias.[8]
Small molecule inhibitors that disrupt the MLL1-WDR5 interaction have been developed as chemical probes to study the function of the MLL1 complex and as potential therapeutics.[10][11][13][14] These inhibitors competitively bind to the MLL1-binding pocket on WDR5, thereby inhibiting the H3K4 methyltransferase activity of the MLL1 complex.[12][13]
Visualizing the Mechanisms of Action
To better understand how these small molecules function, let's visualize their respective signaling pathways and the points of intervention.
Caption: this compound disrupts the MDM2-p53 interaction, leading to p53 activation.
Caption: MLL1-WDR5 inhibitors block complex formation and epigenetic modification.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for studying PPIs using small molecule inhibitors. These can be adapted for various research questions and cellular contexts.
Cellular Assays: Probing PPIs in a Biological Context
1. Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the inhibitor.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the small molecule inhibitor (e.g., this compound) in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a commercially available assay (e.g., MTT, CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| This compound | SJSA-1 (p53 wild-type) | Osteosarcoma | 100 | [1][6] |
| This compound | HCT-116 p53+/+ | Colorectal Carcinoma | 250 | [1][6] |
| This compound | HCT-116 p53-/- | Colorectal Carcinoma | >10,000 | [1][6] |
| MM-102 (MLL1-WDR5 inhibitor) | MV4-11 (MLL-AF4) | Acute Myeloid Leukemia | ~15,000 | [10] |
| MM-102 (MLL1-WDR5 inhibitor) | RS4;11 (MLL-AF4) | Acute Lymphoblastic Leukemia | ~20,000 | [10] |
2. Western Blot Analysis
This technique is crucial for observing changes in protein levels and post-translational modifications following inhibitor treatment.
-
Protocol:
-
Treat cells with the inhibitor at various concentrations and time points.
-
Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p53, MDM2, p21 for this compound; H3K4me3, MLL1, WDR5 for MLL1-WDR5 inhibitors).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique to demonstrate the disruption of a PPI by a small molecule inhibitor.[15][16]
-
Protocol:
-
Treat cells with the inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.[15][17]
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[16]
-
Incubate the lysate with an antibody against one of the interacting partners (the "bait" protein).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting for the presence of the "prey" protein. A decrease in the co-precipitated prey protein in the inhibitor-treated sample indicates disruption of the interaction.
-
Sources
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Application Notes and Protocols for MI-1061: A Guide to Preclinical Experimental Design
Introduction: Reactivating the Guardian of the Genome with MI-1061
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1][2] In a significant portion of human cancers, the function of wild-type p53 is abrogated not by mutation, but through its negative regulation by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[1][3] MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby silencing its tumor-suppressive activities.[1][3]
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[4][5] By occupying the p53-binding pocket on MDM2, this compound effectively disrupts this critical interaction, leading to the stabilization and accumulation of p53. This reactivation of p53 triggers downstream signaling cascades that can culminate in cell cycle arrest and apoptosis specifically in cancer cells harboring wild-type TP53.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for preclinical studies of this compound. The following sections detail the underlying scientific principles, step-by-step protocols for key assays, and data interpretation to facilitate a thorough investigation of this compound's mechanism of action and anti-tumor efficacy.
Part 1: Foundational In Vitro Characterization
The initial phase of characterizing this compound involves a series of in vitro experiments to confirm its on-target activity, determine its potency and selectivity, and elucidate its cellular consequences.
Target Engagement: Confirming the Interaction with MDM2
Before proceeding to cellular assays, it is crucial to confirm that this compound directly binds to its intended target, MDM2, within the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells.[7][8][9][10] The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7][8][10]
Caption: Interpretation of Annexin V and PI staining by flow cytometry.
-
Cell Culture and Treatment: Treat p53-WT cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. An increase in the Annexin V-positive population is indicative of apoptosis. [11][12]
Propidium iodide (PI) staining of DNA content followed by flow cytometry can be used to assess the effect of this compound on the cell cycle. [13][14][15][16]
-
Cell Culture and Treatment: Treat p53-WT cells with this compound for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to degrade RNA).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. An accumulation of cells in the G1 and/or G2/M phases is expected, consistent with p53-mediated cell cycle arrest. [1]
Part 2: In Vivo Efficacy and Pharmacodynamics
Successful in vitro characterization paves the way for evaluating the anti-tumor activity of this compound in animal models.
Xenograft Tumor Models
Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess the efficacy of anti-cancer agents. [17]The SJSA-1 osteosarcoma cell line is an excellent model for studying MDM2 inhibitors due to its wild-type p53 status and MDM2 gene amplification. [6][17]
-
Cell Implantation: Subcutaneously inject SJSA-1 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., 100 mg/kg, daily) or vehicle. [6][18]4. Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis. A significant reduction in tumor growth in the this compound-treated group is the expected outcome. [6][18][19]
Pharmacodynamic (PD) Analysis
To confirm that the in vivo anti-tumor activity is due to the intended mechanism of action, it is essential to perform pharmacodynamic studies to assess p53 pathway activation in the tumors.
-
Study Design: Establish SJSA-1 xenografts as described above. Treat a cohort of mice with a single oral dose of this compound or vehicle.
-
Tissue Collection: Euthanize the mice at various time points after treatment (e.g., 2, 4, 8, 24 hours) and collect the tumors.
-
Analysis:
-
Western Blot: Prepare protein lysates from the tumors and perform Western blotting for p53, MDM2, p21, and cleaved PARP (a marker of apoptosis). [6] * Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC staining for p53, p21, and Ki-67 (a proliferation marker).
-
-
Data Interpretation: An increase in p53, MDM2, and p21 levels, and a decrease in Ki-67 staining in the tumors from this compound-treated mice will confirm on-target activity in vivo.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing target engagement, mechanism of action, cellular consequences, and in vivo efficacy, researchers can generate a comprehensive data package to support the further development of this promising MDM2-p53 inhibitor as a potential cancer therapeutic. The key to success lies in meticulous experimental execution, appropriate controls, and careful data interpretation, all of which are guided by the principles of scientific integrity and a deep understanding of the p53 signaling pathway.
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- 7. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 18. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
MI-1061 Technical Support Center: Troubleshooting Guide
Introduction
Welcome to the technical support guide for MI-1061, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction.[1][2] this compound is designed to reactivate the tumor suppressor p53 by preventing its degradation by the E3 ubiquitin ligase MDM2.[3][4] This reactivation leads to the stabilization and accumulation of p53, which in turn transcriptionally activates target genes to induce cell cycle arrest and, critically, apoptosis in cancer cells with wild-type p53 status.[2][5][6]
This guide is intended for researchers, scientists, and drug development professionals who are using this compound and encountering a lack of expected apoptotic response. We will explore potential experimental and biological reasons for this observation and provide systematic troubleshooting strategies.
Core Mechanism: How this compound Induces Apoptosis
This compound functions by competitively binding to the p53-binding pocket on the MDM2 protein.[4][6] This disruption prevents MDM2 from targeting p53 for proteasomal degradation. The resulting accumulation of nuclear p53 allows it to act as a transcription factor, upregulating pro-apoptotic genes like PUMA and BAX, which trigger the intrinsic apoptotic cascade, culminating in caspase activation and cell death.[5][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when this compound fails to induce the expected apoptotic response. We recommend following this guide sequentially.
Q1: My cells are not dying after this compound treatment. Where should I start troubleshooting?
This is the most common issue and often relates to fundamental experimental parameters. Before investigating complex biological resistance, verify your experimental setup.
A1: Initial Experimental Verification
-
Compound Integrity and Concentration:
-
Causality: this compound must be soluble and used at an effective concentration to engage its target, MDM2. The compound's potency can be compromised by improper storage or multiple freeze-thaw cycles.[8]
-
Action:
-
Confirm the solubility of this compound in your chosen solvent (typically DMSO) and culture medium.[9] Ensure the final solvent concentration is non-toxic to your cells (usually <0.5%).[9]
-
Prepare fresh aliquots of this compound from a validated stock.
-
Perform a dose-response curve. The effective concentration for apoptosis may be higher than the IC50 for cell growth inhibition. A good starting range for many cell lines is 100 nM to 1 µM.[5]
-
-
-
Treatment Duration:
-
Causality: Apoptosis is a process that takes time. The accumulation of p53, transcription of target genes, and subsequent activation of the caspase cascade are not instantaneous.
-
Action: Perform a time-course experiment. Assess apoptosis at multiple time points (e.g., 24, 48, and 72 hours) to capture the optimal window for your specific cell line.
-
-
Cell Health and Density:
Q2: How can I confirm that this compound is biologically active in my cells, even if apoptosis is not observed?
If the initial checks pass, the next step is to verify target engagement. This compound's primary effect is p53 stabilization. This is an upstream event that should occur even if the downstream apoptotic program is blocked.
A2: Verify p53 Pathway Activation
-
Causality: Successful inhibition of the MDM2-p53 interaction by this compound will lead to a rapid increase in p53 protein levels.[2][6] As p53 is a transcription factor for the MDM2 gene, this stabilization creates a negative feedback loop, causing an increase in MDM2 protein as well.[3][6] Upregulation of p53 targets like p21 is another hallmark of pathway activation.[7][11]
-
Action: Perform a Western blot analysis on lysates from cells treated with this compound for 6-24 hours. Probe for the following proteins:
If you observe the accumulation of p53, MDM2, and p21, your compound is active and engaging its target. The lack of apoptosis is therefore due to downstream biological factors.
Q3: I've confirmed p53 pathway activation, but my cells still don't undergo apoptosis. What are the likely biological reasons for this resistance?
Resistance to MDM2 inhibitors is a well-documented phenomenon and is almost always linked to the status of the p53 pathway itself or compensatory signaling.[12][13]
A3: Investigate Intrinsic and Acquired Resistance Mechanisms
-
Critical Check: p53 Status:
-
Causality: The entire mechanism of this compound is predicated on the presence of functional, wild-type p53.[1][2] If the TP53 gene is mutated or deleted, this compound will have no tumor suppressor to stabilize, rendering it ineffective.[3][14][15] Sensitivity to MDM2 inhibitors is highly correlated with p53 mutational status.[3]
-
Action:
-
Verify the p53 status of your cell line. Do not rely solely on database information, which can sometimes be inaccurate or outdated.[3] Sequence the TP53 gene in your specific cell stock.
-
Use appropriate control cell lines. For example, compare the response in HCT-116 p53+/+ (wild-type) with HCT-116 p53-/- (knockout). This compound is potent in the former and inactive in the latter.[1][2]
-
-
-
MDM4 (MDMX) Overexpression:
-
Causality: MDM4 is a close homolog of MDM2 that also binds to and inhibits p53 but lacks E3 ligase activity. This compound is highly specific for MDM2 and does not effectively bind MDM4. Overexpression of MDM4 can sequester p53, rendering it insensitive to the effects of MDM2 inhibition.[14]
-
Action: Use Western blot or qPCR to assess the expression level of MDM4 in your cell line compared to sensitive control lines.
-
-
Defects in the Apoptotic Machinery:
-
Causality: Even with functional p53, apoptosis can be blocked if downstream components of the pathway are defective or if anti-apoptotic proteins are overexpressed.
-
Action:
-
Q4: What are the essential positive and negative controls for my apoptosis experiments?
-
Causality: Proper controls are non-negotiable for interpreting your results. They validate that your assay is working and that the observed effects are specific to the drug and its intended mechanism.
-
Action:
-
Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This is your baseline for cell health and apoptosis.
-
Positive Control for Apoptosis: Use a well-characterized apoptosis inducer (e.g., staurosporine, etoposide) to confirm that your cells are capable of undergoing apoptosis and that your detection method (e.g., Annexin V staining, Western blot for cleaved PARP) is working correctly.
-
Cell Line Controls: As mentioned in A3, use a p53 wild-type cell line known to be sensitive to this compound (e.g., SJSA-1, HCT-116 p53+/+) and a p53-null or mutant cell line (e.g., HCT-116 p53-/-, MDA-MB-231) as a negative control to demonstrate p53-dependency.[1][2][18]
-
Quantitative Data Summary
The effective concentration of this compound is highly cell-line dependent. This table provides reported IC50 values for cell growth inhibition, which can serve as a starting point for designing your experiments. Note that concentrations required to robustly induce apoptosis are often several-fold higher than the IC50.
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| This compound | SJSA-1 | Osteosarcoma | Wild-Type | 100 | [1][2] |
| This compound | HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | 250 | [1][2] |
| This compound | HCT-116 p53-/- | Colorectal Carcinoma | Null | >10,000 | [1][2] |
| This compound | RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | ~100* | [19] |
*Value estimated from related compound potency comparisons.
Troubleshooting Workflow
Key Experimental Protocols
Protocol 1: Western Blot for p53 Pathway Activation and Apoptosis Markers
This protocol allows for the detection of key proteins involved in the mechanism of action and apoptotic pathway.[20]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency at the time of harvest. Treat with this compound at desired concentrations (e.g., 0.1, 0.5, 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours for pathway activation, 48 hours for apoptosis markers).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per sample onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[21]
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based protocol differentiates viable, early apoptotic, late apoptotic, and necrotic cells.[5][21]
-
Cell Seeding and Treatment: Seed and treat cells in a 6-well plate as described above. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
References
-
Czarna, A., et al. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? PubMed. Available at: [Link]
-
Guri, R., et al. (2017). Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf−/− mouse model. PNAS. Available at: [Link]
-
Czarna, A., et al. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? Semantic Scholar. Available at: [Link]
-
Gong, J., et al. (2016). Identifying the determinants of response to MDM2 inhibition. PMC - PubMed Central. Available at: [Link]
-
Network of Cancer Research. (2019). This compound is an Orally Active MDM2 Inhibitor. Network of Cancer Research. Available at: [Link]
-
Kashyap, D., et al. (2024). New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics. MDPI. Available at: [Link]
-
Ishizawa, J., et al. (2018). Predictive gene signatures determine tumor sensitivity to MDM2 inhibition. PMC - NIH. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Determination of Caspase Activation by Western Blot. Springer Nature Experiments. Available at: [Link]
-
ResearchGate. (n.d.). p53 mutation status and cell susceptibility to MDM2 inhibition. ResearchGate. Available at: [Link]
-
Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Single Use Support. Available at: [Link]
-
Gu, L., et al. (n.d.). MDM2 Does Not Influence p53-mediated Sensitivity to DNA-damaging Drugs1. AACR Journals. Available at: [Link]
-
Zhang, J., et al. (2019). The role of MDM2 amplification and overexpression in therapeutic resistance of malignant tumors. Cancer Cell International. Available at: [Link]
-
YouTube. (2020). Apoptosis assays: western blots. YouTube. Available at: [Link]
-
Han, Y., et al. (2022). Targeted MDM2 Degradation Reveals a New Vulnerability for p53-Inactivated Triple-Negative Breast Cancer. AACR Journals. Available at: [Link]
-
PMC - PubMed Central - NIH. (n.d.). Caspase Protocols in Mice. PMC - PubMed Central - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
-
Sun, D., et al. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. PMC - NIH. Available at: [Link]
-
PMC - NIH. (n.d.). A High-throughput Approach to Identify Effective Systemic Agents for the Treatment of Anaplastic Thyroid Carcinoma. PMC - NIH. Available at: [Link]
-
NIH. (2014). Inhibition of the MDM2 E3 Ligase Induces Apoptosis and Autophagy in Wild-Type and Mutant p53 Models of Multiple Myeloma, and Acts Synergistically with ABT-737. NIH. Available at: [Link]
-
PubMed Central. (n.d.). MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype. PubMed Central. Available at: [Link]
-
NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. PMC - PubMed Central. Available at: [Link]
-
PubMed Central. (n.d.). Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell cycle arrest and selective cell death in colon cancer. PubMed Central. Available at: [Link]
-
MDPI. (2025). Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Dynamin inhibitors induce caspase-mediated apoptosis following cytokinesis failure in human cancer cells and this is blocked by Bcl-2 overexpression. PubMed Central. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibition of the MDM2 E3 Ligase Induces Apoptosis and Autophagy in Wild-Type and Mutant p53 Models of Multiple Myeloma, and Acts Synergistically with ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell cycle arrest and selective cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? | Semantic Scholar [semanticscholar.org]
- 14. pnas.org [pnas.org]
- 15. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamin inhibitors induce caspase-mediated apoptosis following cytokinesis failure in human cancer cells and this is blocked by Bcl-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: MI-1061 Solubility in DMSO
Welcome to the technical support center for MI-1061. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols for working with this compound, specifically addressing its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to prepare stable, high-concentration stock solutions of this compound and maintain its solubility in your experimental systems.
Introduction to this compound and its Solubility Profile
This compound is a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction, with an IC50 of 4.4 nM and a Ki of 0.16 nM.[1][2] It is a valuable tool for cancer research, as it can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3]
While this compound is reported to have high solubility in DMSO, up to 300 mg/mL (515.07 mM), researchers can occasionally encounter challenges in achieving a clear, stable solution.[4] This guide will address these potential issues and provide best practices for handling this compound to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound has a high reported solubility in DMSO of 300 mg/mL, which is equivalent to 515.07 mM.[4] However, it is important to note that this is the maximum solubility, and for most applications, preparing a stock solution at a lower, more manageable concentration (e.g., 10-50 mM) is recommended.
Q2: I'm having trouble dissolving this compound in DMSO, even at concentrations below the reported maximum. What could be the cause?
A2: Several factors can contribute to apparent low solubility:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can significantly reduce its solvating power for hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO, and store it properly in a desiccator.
-
Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the this compound can affect its dissolution rate.
-
Dissolution Technique: Simply adding the solid to the solvent may not be sufficient. Mechanical assistance is often required to break up aggregates and facilitate dissolution.
Q3: My this compound dissolves in DMSO initially, but then crashes out of solution upon storage. How can I prevent this?
A3: This can be due to a few reasons:
-
Supersaturated Solution: You may have created a supersaturated solution, especially if you used heat to dissolve the compound. Over time, the excess compound will precipitate out.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote precipitation. It is best practice to aliquot your stock solution into single-use volumes.[5]
-
Improper Storage: Store your DMSO stock solutions at -20°C or -80°C to maintain their integrity.[5]
Q4: My this compound stock in DMSO is clear, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A4: This is a common phenomenon for hydrophobic compounds dissolved in a strong organic solvent like DMSO.[5][6] The abrupt change in solvent polarity causes the compound to become insoluble. To mitigate this:
-
Optimize the Dilution Protocol: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform serial dilutions in a mixture of DMSO and your assay medium.[7]
-
Use a Lower Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[5] Aim for a final DMSO concentration of less than 0.5% in your assay.
-
Consider Co-solvents: In some cases, the addition of a small amount of a water-miscible co-solvent like polyethylene glycol (PEG) to the aqueous buffer can help maintain solubility.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues with this compound solubility.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not readily dissolve in DMSO. | 1. Insufficient mixing. 2. Low-quality or wet DMSO. 3. Compound aggregation. | 1. Vortex the solution vigorously. 2. Use fresh, anhydrous, high-purity DMSO. 3. Sonicate the solution in a water bath for 10-15 minutes.[5] |
| Solution is cloudy or contains visible particles. | Incomplete dissolution. | 1. Gently warm the solution in a 37°C water bath for a short period. Be cautious, as prolonged heating can degrade some compounds.[5] 2. If cloudiness persists, filter the solution through a 0.22 µm syringe filter. |
| Precipitation occurs after dilution in aqueous buffer. | Compound "crashing out" due to poor aqueous solubility. | 1. Decrease the final concentration of this compound in the assay. 2. Perform a multi-step dilution, first into a small volume of assay buffer with vigorous mixing, before adding to the final volume. |
| Inconsistent results between experiments. | Variability in stock solution concentration due to precipitation. | 1. Always ensure your DMSO stock solution is completely dissolved and clear before use. 2. Prepare fresh dilutions for each experiment from a well-maintained, single-use aliquot of the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 582.45 g/mol )[4]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound. For 1 mL of a 50 mM stock solution, you will need 29.12 mg of this compound.
-
Adding Solvent: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Sonication (Recommended): Place the tube in a water bath sonicator and sonicate for 10-15 minutes to ensure complete dissolution.[4] The solution should become clear.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous medium.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Mdm2 | TargetMol [targetmol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of MI-1061
Introduction: MI-1061 is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, with a reported IC50 of 4.4 nM and a Ki of 0.16 nM.[1][2][3] Its primary mechanism of action involves disrupting the MDM2-mediated ubiquitination and subsequent degradation of the p53 tumor suppressor.[4][5] This leads to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[3][5] While this compound has demonstrated high selectivity for MDM2, it is crucial for researchers to consider and investigate potential off-target effects to fully understand its biological activity and anticipate any confounding experimental results. This guide provides a comprehensive framework for researchers to systematically investigate and validate potential off-target interactions of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a p53-independent phenotype in our cells upon treatment with this compound. Could this be an off-target effect?
A1: It is highly plausible. While this compound is designed for high specificity to MDM2, any cellular response that is independent of the p53 pathway should be investigated as a potential off-target effect. The first critical step is to confirm that the observed phenotype persists in a p53-null background. For instance, this compound shows a significantly higher IC50 (>10,000 nM) in p53-knockout cell lines like HCT-116 p53–/– compared to their p53+/+ counterparts (IC50 = 250 nM).[1][2][3] If your p53-independent phenotype occurs at concentrations close to the on-target activity in p53 wild-type cells, a thorough off-target investigation is warranted.
Q2: What are the initial steps to differentiate on-target versus off-target effects of this compound?
A2: A multi-pronged approach is recommended to build a strong case for either on-target or off-target activity. This involves:
-
Genetic Validation: The gold standard is to use CRISPR/Cas9 to generate an MDM2 knockout cell line. An on-target effect of this compound will be abrogated in the absence of its target protein.
-
Chemical Analogs: Synthesize or obtain a structurally related but biologically inactive analog of this compound. This analog should not bind to MDM2 but should retain similar physicochemical properties. If the inactive analog reproduces the observed phenotype, it strongly suggests an off-target effect or a non-specific compound artifact.
-
Dose-Response Correlation: Compare the concentration range at which the unexpected phenotype is observed with the known on-target potency of this compound. A significant discrepancy may point towards an off-target interaction with a different affinity.
Q3: What advanced techniques can we use to identify unknown off-targets of this compound?
A3: Several unbiased, proteome-wide methods can be employed to identify potential off-target binding partners of this compound. The main approaches are:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This involves immobilizing this compound on a solid support to "fish" for interacting proteins from cell lysates.[6][7][8][9]
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry: CETSA allows for the detection of target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[10][11][12][13] A proteome-wide CETSA experiment can reveal proteins that are stabilized by this compound.
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known protein targets.[14][15]
These methods provide a list of candidate off-targets that must then be validated through targeted biochemical and cellular assays.
Troubleshooting and Methodologies
Differentiating On-Target vs. Off-Target Effects: A Workflow
This workflow provides a systematic approach to dissecting the observed cellular effects of this compound.
Caption: A logical workflow for initial off-target effect investigation.
Identifying Novel Off-Targets: Experimental Approaches
The following table summarizes key experimental strategies for identifying unknown off-targets of this compound.
| Technique | Principle | Advantages | Disadvantages & Troubleshooting |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | Immobilized this compound captures binding proteins from cell lysates for identification by mass spectrometry.[6][7][8][9] | Direct identification of binding partners. | - Immobilization: The linker attachment point can affect binding. Synthesize multiple linker variants. - Non-specific binding: High background is common. Use a control matrix and competitive elution with free this compound to identify specific binders. |
| Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of a protein, which can be detected by quantifying soluble protein after heat shock.[10][11][12][13] | Detects target engagement in intact cells. No compound modification is needed. | - Technically demanding: Requires precise temperature control and quantitative proteomics. - Limited to stability changes: May not detect interactions that do not alter protein thermal stability. |
| Computational Profiling | In silico screening of this compound against databases of protein structures and ligand binding sites.[14][15] | Rapid and cost-effective for generating hypotheses. | - Predictive, not definitive: All hits require experimental validation. - Accuracy depends on the database: May miss novel binding pockets. |
Validating Putative Off-Targets
Once a list of candidate off-targets is generated, it is essential to validate these interactions and their functional consequences.
This protocol outlines the steps to validate a candidate off-target using gene editing.
-
gRNA Design and Validation:
-
Design at least two independent guide RNAs (gRNAs) targeting the gene of the putative off-target protein to minimize off-target effects of the CRISPR system itself.
-
Validate the cutting efficiency of the gRNAs using a T7 endonuclease I assay or by sequencing the target locus.
-
-
Generation of Knockout Cell Line:
-
Deliver Cas9 nuclease and the validated gRNAs into the cell line of interest (e.g., via lentiviral transduction or RNP electroporation).
-
Select single-cell clones and expand them.
-
-
Knockout Confirmation:
-
Confirm the absence of the target protein in the clonal cell lines by Western blot.
-
Sequence the genomic locus to confirm the presence of frameshift-inducing insertions or deletions.
-
-
Phenotypic Analysis:
-
Treat the knockout and wild-type control cells with a dose range of this compound.
-
Assess whether the phenotype of interest is abrogated in the knockout cells. A loss of the phenotype in the knockout cells validates the functional interaction of this compound with the identified off-target.
-
-
Low editing efficiency: Optimize the delivery method for your specific cell line. Using Cas9 protein-gRNA ribonucleoprotein (RNP) complexes can improve efficiency.
-
Cell toxicity: Some off-target proteins may be essential for cell viability. In such cases, consider generating knockdown cell lines using shRNA or inducible knockout systems.
-
No change in phenotype: The off-target interaction may be real but not functionally responsible for the observed phenotype. Alternatively, redundant pathways may compensate for the loss of the off-target protein.
Signaling Pathway Considerations
The on-target activity of this compound is centered on the p53 pathway. An off-target interaction could potentially impinge on numerous other cellular signaling pathways.
Caption: On-target vs. a potential off-target signaling cascade for this compound.
References
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. [Link]
-
Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. [Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SAGE Journals. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. PMC. [Link]
-
A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Proteomics. Wikipedia. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PMC. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. PMC. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives. PMC. [Link]
-
Common CRISPR pitfalls and how to avoid them. Horizon Discovery. [Link]
-
Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. PubMed Central. [Link]
-
CRISPR Off-Target Validation. CD Genomics. [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. mdpi.com [mdpi.com]
MI-1061 Technical Support Center: Optimizing Concentration for Cell Lines
Welcome to the technical support resource for MI-1061, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the experimental use of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Understanding the Core Mechanism: The "Why" Behind this compound
This compound is a powerful tool for investigating p53-dependent signaling pathways and exploring the therapeutic potential of MDM2 inhibition in cancers.[1] Its primary function is to disrupt the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to continuous degradation of p53 and allowing cancer cells to evade apoptosis.
This compound binds to the p53-binding pocket on MDM2, preventing it from targeting p53 for proteasomal degradation.[1] This leads to the stabilization and nuclear accumulation of p53.[1][2] Once stabilized, p53 acts as a transcription factor, upregulating target genes responsible for inducing cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).[1][2] This precise mechanism makes this compound a highly targeted agent, but also means its efficacy is critically dependent on the p53 status of the cell line in use.
Caption: Experimental workflow for IC50 determination.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell line (with confirmed WT-p53 status)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. [3]
-
-
Cell Seeding (Day 0):
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine viability (should be >95%).
-
Seed cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth over the course of the experiment without reaching confluency in the control wells.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach and resume growth. [1]
-
-
Drug Preparation and Treatment (Day 1):
-
Prepare a serial dilution of this compound in complete culture medium. It's often easiest to first make an intermediate dilution from your DMSO stock into medium, and then perform the serial dilutions from there.
-
Crucial Control: Ensure your vehicle control wells receive the same final concentration of DMSO as the highest concentration drug well.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate this compound concentration (or vehicle control) to each well. Use at least triplicate wells for each condition.
-
-
Incubation (Day 1 - Day 4):
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours). [1]
-
-
Cell Viability Assessment (Day 4):
-
Following the manufacturer's protocol for your chosen viability reagent, add the reagent to each well.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Read the absorbance or luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the average background reading (media only) from all measurements.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells ((Abs_treated / Abs_control) * 100).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
By following this structured approach, you can reliably determine the optimal concentration of this compound for your experiments, ensuring your findings are robust, reproducible, and mechanistically sound.
References
-
Sun, D., et al. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 62(23), 10847-10871. Retrieved from [Link]
-
Network of Cancer Research. (2019, September 4). This compound is an Orally Active MDM2 Inhibitor. Retrieved from [Link]
Sources
Technical Support Center: MI-1061 In Vivo Delivery
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for MI-1061. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during in vivo studies with this compound. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Critical Alert: Correcting the Mechanism of Action of this compound
Before proceeding, it is crucial to clarify a common point of confusion. While the query mentions troubleshooting this compound in the context of Menin-MLL inhibition, publicly available scientific literature and vendor data consistently identify This compound as a potent and selective inhibitor of the MDM2-p53 protein-protein interaction .[1][2][3] It is not a Menin-MLL inhibitor.
-
MDM2-p53 Pathway: In cancers with wild-type p53, the MDM2 oncoprotein binds to p53, targeting it for degradation and suppressing its tumor-suppressive functions. This compound blocks this interaction, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.[2][3]
-
Menin-MLL Pathway: The Menin-MLL interaction is a critical dependency in certain types of leukemia, particularly those with MLL gene rearrangements.[4][5] Inhibitors in this class (e.g., MI-503, Revumenib) disrupt this distinct epigenetic pathway.[6][7]
This guide will proceed based on the validated mechanism of this compound as an MDM2-p53 inhibitor. Understanding this correct pathway is fundamental to designing meaningful experiments and interpreting your results.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits MDM2, preventing p53 degradation and activating tumor suppression.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Formulation and Administration
Q1: My this compound is precipitating out of solution after I dilute my DMSO stock with saline or PBS for injection. How can I create a stable formulation?
A1: This is a classic challenge with hydrophobic small molecules.[8] Direct dilution of a concentrated DMSO stock into a purely aqueous vehicle will almost always cause precipitation. The key is to use a multi-component vehicle system that maintains solubility.
-
Causality: DMSO is excellent for initial solubilization but is not a sufficient carrier when diluted into the aqueous environment of the bloodstream or interstitial fluid. Co-solvents like polyethylene glycol (PEG) or propylene glycol (PG) are required to create a more stable microenvironment for the hydrophobic drug, preventing it from crashing out.[9] Surfactants like Tween-80 or Cremophor EL can further create micelles that encapsulate the drug.
-
Recommended Action: A tiered approach is recommended. Start with the simplest effective vehicle to minimize potential excipient-related toxicity.[10]
| Vehicle Component | Oral Gavage Formulation | Intraperitoneal (IP) Formulation | Intravenous (IV) Formulation |
| Solvent 1 (Primary) | DMSO | DMSO | DMSO |
| Solvent 2 (Co-Solvent) | PEG-400 | PEG-400 | Solutol HS 15 or HP-β-CD |
| Surfactant | Tween-80 | Tween-80 | (Included in Solutol) |
| Aqueous Diluent | Saline or Water | Saline | Saline or 5% Dextrose |
| Example Ratio | 5-10% DMSO, 40% PEG-400, 5% Tween-80, 45-50% Saline | 10% DMSO, 40% PEG-400, 50% Saline | 10% DMSO, 20% Solutol HS 15, 70% Saline |
Protocol: Preparation of an Oral Gavage Formulation
-
Weigh the required amount of this compound powder into a sterile glass vial.
-
Add the specified volume of DMSO (e.g., 10% of the final volume) and vortex until the compound is completely dissolved. A brief sonication may assist.
-
Add the specified volume of PEG-400 (e.g., 40% of final volume) and vortex thoroughly.
-
Add the specified volume of Tween-80 (e.g., 5% of final volume) and vortex until the solution is clear and homogenous.
-
Slowly add the final volume of saline or sterile water dropwise while continuously vortexing to prevent shock precipitation.
-
Visually inspect the final solution for any precipitates. A clear, homogenous solution is required for administration. Prepare fresh daily.
Q2: What is a typical starting dose and schedule for this compound in a mouse xenograft model?
A2: Based on published preclinical studies, a common and effective dosing regimen for this compound is 100 mg/kg, administered daily via oral gavage (p.o.) .[2][11] This regimen has been shown to achieve significant tumor regression in SJSA-1 xenograft models without notable toxicity or weight loss in the animals.[2] In some studies, doses up to 200 mg/kg have been used to maximize efficacy.[12]
-
Experimental Rationale: The choice of 100 mg/kg daily is based on pharmacokinetic (PK) and pharmacodynamic (PD) studies that correlate this dose with sufficient plasma exposure to engage the MDM2 target in the tumor tissue effectively. Always perform a pilot tolerability study with a small cohort of animals before commencing a large efficacy study.
Section 2: Troubleshooting Efficacy and Pharmacodynamics
Q1: I am treating my xenograft model with a stable formulation of this compound at 100 mg/kg, but I am not seeing the expected anti-tumor activity. What should I investigate?
A1: Lack of efficacy can stem from multiple factors, from the model system itself to insufficient target engagement. A logical troubleshooting workflow is essential.
Diagram: Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A decision tree for systematically troubleshooting poor in vivo efficacy of this compound.
Q2: How can I perform a pharmacodynamic (PD) study to confirm that this compound is hitting the MDM2 target in the tumor?
A2: A PD study is critical to bridge the gap between dosing and biological effect. It provides direct evidence of target engagement. The principle is to measure the downstream consequences of MDM2 inhibition in the tumor tissue itself.
-
Mechanism of Validation: Inhibiting MDM2 with this compound prevents p53 degradation. This leads to a rapid accumulation of p53 protein. Activated p53 then functions as a transcription factor, increasing the expression of its target genes, most notably CDKN1A (which encodes the p21 protein) and MDM2 itself (as part of a negative feedback loop).[2][3] Therefore, observing an increase in p53, p21, and MDM2 protein levels in the tumor is a definitive sign of on-target activity.
Protocol: In Vivo Pharmacodynamic (PD) Study
-
Animal Dosing: Use tumor-bearing mice (e.g., SJSA-1 xenografts). Administer a single oral dose of this compound (e.g., 100 mg/kg) or vehicle control.
-
Time Course: Euthanize cohorts of mice (n=3-4 per group) at different time points post-dose (e.g., 4, 8, 12, and 24 hours). A single 8-hour time point is often sufficient to see a robust effect.
-
Tumor Harvest: Promptly excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.[13]
-
Tissue Lysis: Pulverize the frozen tumor tissue and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against:
-
Total p53
-
p21
-
MDM2
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Incubate with appropriate secondary antibodies and visualize.
-
-
Expected Outcome: Compared to the vehicle-treated group, tumors from this compound-treated mice should show a marked increase in the protein levels of p53, p21, and MDM2.[2]
| Biomarker | Expected Change with this compound | Rationale |
| p53 | Increase | Stabilization due to blocked degradation by MDM2. |
| p21 | Increase | Transcriptional upregulation by activated p53. |
| MDM2 | Increase | Transcriptional upregulation by p53 (feedback loop). |
| Cleaved PARP | Increase | Indicator of apoptosis, a downstream effect of p53 activation. |
Q3: My mice are experiencing significant weight loss (>15%) or other signs of distress. What are the potential causes and solutions?
A3: While this compound has been reported to be well-tolerated[2], toxicity can arise from several sources.
-
Vehicle Toxicity: High concentrations of DMSO or certain surfactants can cause local irritation (for IP) or systemic toxicity.
-
Solution: Reduce the percentage of DMSO in your formulation to the lowest possible level that maintains solubility (ideally ≤10%).[9] Ensure all vehicle components are high-purity, injectable grade. Run a "vehicle only" control group to isolate any effects of the formulation itself.
-
-
On-Target Toxicity: Reactivation of p53 can affect rapidly dividing normal tissues, such as those in the gastrointestinal tract or bone marrow.
-
Solution: Consider a modified dosing schedule. Instead of daily administration, try an intermittent schedule (e.g., 5 days on, 2 days off; or every other day). This can give normal tissues time to recover while still maintaining anti-tumor pressure.
-
-
Compound Impurities: Ensure the this compound you are using is of high purity (>98%).
-
Solution: Obtain a certificate of analysis (CoA) from your supplier. If in doubt, consider an independent purity analysis via HPLC.
-
References
-
Network of Cancer Research. (2019, September 4). This compound is an Orally Active MDM2 Inhibitor. Retrieved from cncr.org. [Link]
-
Sun, D., et al. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2022). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules. [Link]
-
Klossowski, S., et al. (2018). Pharmacologic Inhibition of the Menin–MLL Interaction Leads to Transcriptional Repression of PEG10 and Blocks Hepatocellular Carcinoma. Molecular Cancer Therapeutics. [Link]
-
Grembecka, J., et al. (2012). Challenges and opportunities in targeting the menin-MLL interaction. Expert Opinion on Therapeutic Targets. [Link]
-
Catalent Pharma Solutions. (2019, October 15). Overcoming the Small Molecule Bioavailability Challenge. Retrieved from Contract Pharma. [Link]
-
Krivtsov, A. V., et al. (2019). A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. Cancer Cell. [Link]
-
Borkin, D., et al. (2016). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. [Link]
-
Grembecka, J., et al. (2012). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]
-
Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell. [Link]
-
Ryan, R. O. (2008). Nanodisks: Hydrophobic Drug Delivery Vehicles. Expert Opinion on Drug Delivery. [Link]
-
Popowicz, G. M., et al. (2018). Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Kumar, L., et al. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics. [Link]
-
Lu, G., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2026). Targeting Oncogenic miRNAs in NSCLC: Therapeutic Strategies and Emerging Approaches. MDPI. [Link]
-
Javaid, N. (2020). Which vehicle is suitable for highly hydrophobic substance? ResearchGate. [Link]
-
Szebeni, J. (2020). Unintended effects of drug carriers: big issues of small particles. WIREs Nanomedicine and Nanobiotechnology. [Link]
-
Wu, J., et al. (2016). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. Journal of Controlled Release. [Link]
-
Poon, C., et al. (2017). Nanodelivery Vehicles Induce Remote Biochemical Changes in vivo. ACS Nano. [Link]
-
ResearchGate. (2024). The Menin-MLL1 inhibitor showed in vivo antitumor efficacy in AML-PDX... ResearchGate. [Link]
-
Koche, R. P., et al. (2020). A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition. Cancer Discovery. [Link]
-
Zhang, Y., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Pharmaceutical Analysis. [Link]
-
Tempo Bioscience. (2018, July 16). The Challenges In Small Molecule Drug Development – Part I. Retrieved from Tempo Bioscience. [Link]
-
MDPI. (2024). Chronic In Vivo CRISPR-Cas Genome Editing: Challenges, Long-Term Safety, and Outlook. MDPI. [Link]
-
That's Nice LLC. (2017, June 5). Small Molecule Injectable Manufacturing: Challenges and Complexities. Retrieved from Pharma's Almanac. [Link]
-
Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Georgetown University Medical Center. (2026, January 12). New understanding of how to harness the immune system to fight cancer. Retrieved from EurekAlert!. [Link]
-
Kim, J., et al. (2015). On-Demand Drug Release System for In Vivo Cancer Treatment via Self Assembled Magnetic Nanoparticles. Advanced Materials. [Link]
-
Aguilar, A., et al. (2017). A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice. Journal of Medicinal Chemistry. [Link]
-
Tovar, E. A., & Essenburg, C. J. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
-
Polyplus. (2019, June 27). [Webinar] in vivo delivery from study to gene therapy. Retrieved from YouTube. [Link]
Sources
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- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unintended effects of drug carriers: big issues of small particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
preventing MI-1061 degradation in solution
Technical Support Center: MI-1061
A Guide to Ensuring Solution Stability and Experimental Reproducibility
Introduction: Understanding this compound
Welcome to the technical support guide for this compound. This compound is a potent, specific, and chemically stable small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, with a reported IC₅₀ of 4.4 nM and a Kᵢ of 0.16 nM.[1][2] By binding to the p53-binding pocket of MDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[3] This leads to the accumulation and activation of p53, triggering downstream pathways involved in cell cycle arrest and apoptosis.[2]
Given its potency, ensuring the stability and integrity of this compound in solution is paramount for achieving accurate and reproducible experimental results. While the molecule is described as chemically stable, improper handling, storage, or solution preparation can lead to degradation, precipitation, or concentration inaccuracies, ultimately compromising your data. This guide provides a comprehensive set of frequently asked questions, troubleshooting protocols, and best practices to help you maintain the viability of this compound throughout your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The recommended and most effective solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4] this compound exhibits excellent solubility in DMSO, with concentrations of up to 300 mg/mL (515.07 mM) being achievable.[4] For biological experiments, it is critical to use a fresh, anhydrous grade of DMSO to minimize moisture, which can accelerate the degradation of the compound over time.[5]
Q2: How should I store the lyophilized powder and my prepared stock solutions?
A2: Proper storage is critical to prevent degradation. Lyophilized powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[4] Once dissolved in a solvent like DMSO, the stock solution is more susceptible to degradation. For optimal stability, stock solutions should be stored at -80°C, where they are reported to be stable for at least six months to one year.[4][6] If a -80°C freezer is unavailable, storage at -20°C is possible for a shorter duration, typically up to one month.[6] Always store solutions in tightly sealed vials to protect from moisture and light.[6]
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle introduces the risk of condensation (water contamination) and can physically stress the molecule, potentially leading to degradation and a decrease in effective concentration. The best practice is to prepare single-use aliquots of your stock solution immediately after reconstitution. This ensures that you are using a fresh, uncompromised sample for each experiment.[7]
Q4: My this compound precipitated when I diluted it into my aqueous cell culture medium. What happened and how can I fix it?
A4: This is a common issue known as "crashing out" and occurs because this compound, like many organic small molecules, is poorly soluble in aqueous solutions.[7] When a concentrated DMSO stock is rapidly diluted into a buffer or medium, the compound can no longer stay dissolved and precipitates. To prevent this, make intermediate serial dilutions in DMSO first, and then add the final, most diluted DMSO sample to your aqueous medium.[5] Ensure the final concentration of DMSO in your assay is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.[5]
Q5: The compound arrived at room temperature, but the vial says to store it at -20°C. Is it compromised?
A5: No, this is standard practice for shipping. Lyophilized small molecules are generally stable at ambient temperatures for the short duration of shipping.[5] The recommended storage temperature of -20°C is for long-term stability. You should transfer the unopened vial to its recommended storage condition as soon as you receive it.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, linking them to potential causes and providing actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent IC₅₀ values between experiments. | 1. Compound Degradation: Stock solution stored too long, at the wrong temperature, or subjected to multiple freeze-thaw cycles. 2. Inaccurate Concentration: Pipetting errors during dilution or solvent evaporation from the stock vial. | 1. Prepare a fresh stock solution from lyophilized powder. Aliquot into single-use volumes and store at -80°C. 2. Use calibrated pipettes. Briefly centrifuge the stock vial before opening to ensure all liquid is at the bottom. |
| Visible precipitate in the stock solution vial upon thawing. | 1. Exceeded Solubility Limit: The initial concentration prepared was too high. 2. Contamination: Moisture or other contaminants entered the vial. | 1. Gently warm the vial to 37°C and sonicate briefly to attempt redissolving. If unsuccessful, the solution may be supersaturated and should be remade at a lower concentration. 2. Discard the solution and prepare a fresh stock using anhydrous DMSO. |
| Precipitate forms in the cell culture plate wells during the experiment. | 1. Poor Aqueous Solubility: The final concentration of this compound in the medium is too high. 2. High DMSO Concentration: The final DMSO concentration is too high, causing the compound to fall out of solution. | 1. Perform serial dilutions in pure DMSO before the final dilution into the aqueous medium.[8] 2. Ensure the final DMSO concentration in your assay does not exceed 0.1-0.5%. Always include a vehicle control (medium + same final DMSO concentration) in your experiment.[5] |
Troubleshooting Logic Tree
This diagram outlines a decision-making process for diagnosing issues with this compound activity.
Caption: Troubleshooting logic for this compound experiments.
Best Practices & Protocols
Adhering to a validated protocol is the most effective way to prevent compound degradation and ensure experimental success.
Experimental Workflow for Handling this compound
This workflow diagram illustrates the critical steps from receiving the compound to its final use in an assay.
Caption: Recommended workflow for this compound handling.
Protocol 1: Reconstitution and Aliquoting of this compound Stock Solution
This protocol describes how to create a concentrated stock solution from lyophilized powder.[9]
-
Preparation: Before opening, briefly centrifuge the manufacturer's vial to ensure all lyophilized powder is at the bottom. Allow the vial to equilibrate to room temperature to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 582.45 g/mol , add 171.7 µL of DMSO per 1 mg of powder).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure no particulates remain.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid waste and prevent freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C, protected from light.[6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the critical step of diluting the DMSO stock into aqueous medium.[5]
-
Thawing: Retrieve a single aliquot of the this compound stock solution from -80°C storage. Thaw completely at room temperature and briefly centrifuge before opening.
-
Intermediate Dilution (in DMSO): Create a series of intermediate dilutions using 100% DMSO. For example, to get a final assay concentration of 1 µM from a 10 mM stock with a final DMSO concentration of 0.1%, you might first dilute the 10 mM stock 1:10 in DMSO to get 1 mM.
-
Final Dilution (in Medium): Prepare your final working solution by adding the intermediate DMSO dilution to your pre-warmed cell culture medium. For a 1:1000 final dilution (to achieve 0.1% DMSO), add 1 µL of the 1 mM intermediate stock to 999 µL of medium to get a final this compound concentration of 1 µM.
-
Application: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cells. Always prepare a vehicle control containing the same final concentration of DMSO in the medium.
By following these guidelines, researchers can significantly minimize the risk of compound degradation and ensure the reliability and reproducibility of their experimental outcomes with this compound.
References
- MedchemExpress. (n.d.). This compound | MDM2-p53 Interaction Inhibitor.
- MedchemExpress. (n.d.). This compound TFA | MDM2-p53 Interaction Inhibitor.
- TargetMol. (n.d.). This compound | Mdm2.
- National Center for Biotechnology Information. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction.
- AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602.
- He, S., et al. (2017). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 60(12), 4937-4956.
- BenchChem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
- Li, Y., et al. (2018). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 61(23), 10836-10853.
- ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
- Mares, A., et al. (2018). Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 62(2), 445-447.
- Shi, A., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(23), 4461-4469.
- Grembecka, J., et al. (2010). Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. Science, 330(6004), 624-628.
- BenchChem. (n.d.). The Impact of this compound TFA on Downstream Targets of p53: A Technical Guide.
- Mares, A., et al. (2019). Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 62(2), 445-447.
- National Center for Biotechnology Information. (2019). Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors. PubMed.
- National Institutes of Health SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- American Chemical Society. (2018). Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 61(23), 10836-10853.
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- 5. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
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Technical Support Center: Addressing MI-1061 Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating MI-1061, a potent small-molecule inhibitor of the Menin-MLL interaction. This guide is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cancer cell models. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to help you diagnose, understand, and overcome experimental hurdles.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles of this compound action and the initial signs of resistance.
Q1: What is the mechanism of action for this compound and similar Menin-MLL inhibitors?
This compound is a targeted therapeutic agent that disrupts the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL1, also known as KMT2A) protein.[1][2][3] In specific subtypes of acute leukemia, such as those with KMT2A gene rearrangements or NPM1 mutations, the Menin-MLL1 interaction is crucial for driving a leukemogenic gene expression program.[1][4][5] Menin acts as a scaffold, tethering the MLL1 fusion protein to chromatin at key target genes like HOXA9 and MEIS1.[1][2][4] Upregulation of these genes blocks cell differentiation and promotes leukemic proliferation.[4]
This compound binds to a pocket on the Menin protein, physically preventing MLL1 from docking.[2] This evicts the MLL1 fusion complex from chromatin, leading to the downregulation of its target genes, which in turn induces differentiation and apoptosis in susceptible cancer cells.[1][6]
Q2: What are the primary signs of acquired resistance to this compound in my cell cultures?
The most common indicator of acquired resistance is a rightward shift in the dose-response curve, resulting in a significantly higher IC50 (half-maximal inhibitory concentration) value compared to the parental, sensitive cell line.
Key Observational Flags:
-
Increased IC50: Resistant cells may require 10-fold to 100-fold or higher concentrations of this compound to achieve the same level of growth inhibition.[7]
-
Reduced Apoptosis/Differentiation: At concentrations that are effective in sensitive cells, you will observe a lack of differentiation markers (e.g., CD11b) and reduced apoptosis (e.g., lower Caspase-3 cleavage).
-
Persistent Expression of MLL Target Genes: Despite treatment, resistant cells often fail to downregulate key Menin-MLL target genes like HOXA9 and MEIS1.[6]
| Cell Line Status | Typical IC50 Range (this compound) | HOXA9/MEIS1 Expression (Post-Treatment) | Apoptosis Level (Post-Treatment) |
| Sensitive (Parental) | 10 - 100 nM | Markedly Decreased | High |
| Resistant (Derived) | > 1 µM | Unchanged or Minimally Decreased | Low / Baseline |
Section 2: Troubleshooting Guide: Investigating Resistance
This section provides a systematic workflow for diagnosing the underlying cause of this compound resistance in your experiments.
Q3: My cells have developed resistance. What is my first step to identify the mechanism?
The first step is to determine whether the resistance is due to on-target mutations that prevent the drug from binding or off-target bypass mechanisms where the cell activates alternative survival pathways.
Sources
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- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
MI-1061 Technical Support Center: Ensuring Long-Term Stability and Experimental Success
Welcome to the comprehensive technical support guide for MI-1061, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction.[1] This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound and the reproducibility of your experimental results. While this compound is characterized as a chemically stable compound, this guide provides field-proven insights and detailed protocols to mitigate common issues encountered during long-term storage and experimental handling.[2][3]
Frequently Asked Questions (FAQs) on this compound Stability and Handling
This section addresses the most common questions regarding the storage and handling of this compound to maintain its integrity over time.
Q1: What is the recommended storage condition for this compound as a solid?
A1: For optimal long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least two years. Always refer to the manufacturer's certificate of analysis for specific lot-to-lot storage recommendations.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] It is recommended to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. For long-term storage of stock solutions, it is crucial to use anhydrous DMSO to prevent hydrolysis of the compound. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage temperatures for this compound stock solutions in DMSO?
A3: For this compound TFA salt solutions in DMSO, specific storage durations have been recommended: -80°C for up to 6 months and -20°C for up to 1 month.[3] Storing at -80°C is the preferred method for long-term preservation of the compound's activity.
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month[3] | Suitable for short-term storage. Ensure vials are tightly sealed to prevent moisture absorption by DMSO. |
| -80°C | Up to 6 months[3] | Recommended for long-term storage to maintain maximum stability and potency. |
Q4: Can I store this compound solutions in aqueous buffers?
A4: It is not recommended to store this compound in aqueous solutions for any extended period. The compound has limited solubility in aqueous buffers and is more susceptible to degradation.[5] Always prepare fresh dilutions in your cell culture medium or experimental buffer from a DMSO stock solution on the day of the experiment.
Q5: My this compound is the TFA salt. Does this affect its stability?
A5: The trifluoroacetic acid (TFA) salt of this compound is often used to improve the solubility and stability of the compound.[1] The storage recommendations provided are generally for the TFA salt form.
Troubleshooting Guide: Addressing Common Experimental Issues
Even with a stable compound like this compound, researchers may encounter issues that can be mistaken for compound instability. This guide provides a systematic approach to troubleshooting these problems.
Issue 1: Diminished or Loss of Compound Activity in Cellular Assays
You observe a decrease in the expected biological effect of this compound (e.g., reduced p53 activation, decreased apoptosis in cancer cells) compared to previous experiments.
Potential Causes and Solutions:
-
Improper Stock Solution Storage:
-
Causality: Repeated freeze-thaw cycles can lead to the degradation of the compound. Moisture absorption by DMSO can also compromise the stability of this compound.
-
Troubleshooting Protocol:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Aliquot the new stock solution into single-use vials and store at -80°C.
-
Perform a dose-response experiment comparing the new stock solution with the old one.
-
-
-
Cell Line Integrity:
-
Causality: The p53 status of your cell line is critical for this compound activity.[6] Genetic drift during continuous cell culture can lead to changes in p53 status or expression of MDM2.
-
Troubleshooting Protocol:
-
Verify the p53 status of your cell line using sequencing or Western blot.
-
Use a low-passage number of cells for your experiments.
-
Include a positive control compound known to induce p53 activation to confirm the responsiveness of your cell line.
-
-
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: Precipitation of this compound in Cell Culture Medium
You observe precipitation or cloudiness in your cell culture wells after adding the this compound working solution.
Potential Causes and Solutions:
-
Exceeding Aqueous Solubility:
-
Causality: this compound has limited solubility in aqueous solutions.[5] Adding a high concentration of the DMSO stock directly to the medium can cause the compound to precipitate out.
-
Troubleshooting Protocol:
-
Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, and preferably 0.1% or less.[4]
-
Prepare an intermediate dilution of the this compound stock in a serum-free medium before adding it to the final culture wells.
-
Gently mix the medium immediately after adding the compound to ensure even dispersion.
-
-
-
Interaction with Media Components:
-
Causality: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and reduce their effective concentration.
-
Troubleshooting Protocol:
-
When preparing your working solution, add the this compound to the basal medium first, mix well, and then add the serum.
-
If precipitation persists, consider using a lower serum concentration if your cell line can tolerate it.
-
-
Caption: Simplified signaling pathway of this compound action.
References
- MedchemExpress. (n.d.). This compound | MDM2-p53 Interaction Inhibitor.
- MedchemExpress. (n.d.). This compound TFA | MDM2-p53 Interaction Inhibitor.
-
Hao, D., et al. (2018). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry. [Link]
-
Popowicz, G. M., et al. (2019). Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]
- BenchChem. (2025). The Impact of this compound TFA on Downstream Targets of p53: A Technical Guide.
- Cayman Chemical. (2022). FPS-ZM1 - PRODUCT INFORMATION.
- BenchChem. (2025). solubility and stability of miuraenamide A in DMSO and cell culture media.
Sources
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- 6. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Challenger and the Incumbent: A Head-to-Head Efficacy Analysis of MI-1061 and Nutlin-3a in MDM2-p53 Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the reactivation of the tumor suppressor protein p53 stands as a cornerstone strategy. For decades, researchers have sought to liberate p53 from its primary negative regulator, the E3 ubiquitin ligase MDM2. This endeavor has led to the development of numerous small molecule inhibitors, with Nutlin-3a long being the benchmark compound for preclinical studies. However, the relentless pursuit of enhanced potency, specificity, and druglike properties has ushered in a new generation of challengers. Among them, MI-1061 has emerged as a highly potent and orally bioavailable MDM2 inhibitor. This guide provides a comprehensive, data-driven comparison of the efficacy of this compound versus Nutlin-3a, offering field-proven insights and detailed experimental protocols to aid researchers in their experimental design and compound selection.
The p53-MDM2 Axis: A Critical Node in Cancer Biology
The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged or cancerous cells.[1][2] The activity of p53 is tightly controlled by MDM2, which binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[2][3][4] In many cancers with wild-type p53, the overexpression of MDM2 effectively silences this critical tumor suppressor pathway, creating a dependency that can be exploited therapeutically.[2] Small molecule inhibitors that disrupt the p53-MDM2 interaction are designed to restore p53 function, leading to selective elimination of cancer cells.[2][5]
}
The p53-MDM2 signaling pathway and points of intervention by this compound and Nutlin-3a.
Contender Profile: this compound
This compound is a potent, orally bioavailable, and chemically stable spiro-oxindole-based inhibitor of the MDM2-p53 interaction.[6][7][8] Its design represents a significant advancement in the quest for MDM2 inhibitors with improved pharmacological properties.
Mechanism of Action: this compound binds to the p53-binding pocket of MDM2 with high affinity, effectively blocking the interaction between the two proteins.[6][8] This disruption leads to the stabilization and accumulation of p53, which in turn transcriptionally activates its downstream target genes, such as CDKN1A (encoding p21) and pro-apoptotic genes like PUMA and BAX, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7]
Incumbent Profile: Nutlin-3a
Nutlin-3a is a cis-imidazoline analog that has been extensively used as a research tool and a benchmark for the development of MDM2 inhibitors.[1][5][9] It is the more active enantiomer of the racemic mixture Nutlin-3.[10]
Mechanism of Action: Similar to this compound, Nutlin-3a competitively binds to the p53-binding pocket on MDM2, preventing the p53-MDM2 interaction.[1][9] This leads to the stabilization and activation of p53, triggering downstream cellular responses such as cell cycle arrest and apoptosis in p53 wild-type cancer cells.[1][5][9]
Head-to-Head Comparison: Efficacy and Potency
A direct comparison of this compound and Nutlin-3a reveals significant differences in their biochemical and cellular potencies.
| Parameter | This compound | Nutlin-3a | Reference(s) |
| MDM2 Binding Affinity (IC50) | 4.4 nM | 90 nM | [5][6][8] |
| MDM2 Binding Affinity (Ki) | 0.16 nM | ~36 nM | [5][6][8] |
| Cellular Potency (IC50, SJSA-1 cells) | 100 nM | ~1-2 µM | [6][7][8] |
| Cellular Potency (IC50, HCT-116 p53+/+ cells) | 250 nM | Not explicitly stated in provided context, but generally in the low micromolar range. | [6][7][8] |
| p53-Dependence | Highly selective for p53 wild-type cells (IC50 >10,000 nM in HCT-116 p53-/-) | Dependent on wild-type p53 | [3][6][7][8] |
| Oral Bioavailability | Yes | Poor | [6][7][8][11] |
Key Insights from the Data:
-
Superior Binding Affinity of this compound: this compound demonstrates a significantly higher binding affinity for MDM2 compared to Nutlin-3a, with an IC50 value that is over 20-fold lower and a Ki value that is over 200-fold lower.[5][6][8] This suggests a more potent and potentially more durable target engagement at the molecular level.
-
Enhanced Cellular Potency of this compound: The superior biochemical potency of this compound translates to enhanced cellular activity. In the SJSA-1 osteosarcoma cell line, which overexpresses MDM2, this compound exhibits an IC50 of 100 nM, a concentration significantly lower than that typically required for Nutlin-3a to achieve a similar effect.[6][7][8]
-
Strict p53-Dependence: Both compounds demonstrate a strong dependence on the presence of wild-type p53 for their cytotoxic effects, highlighting their targeted mechanism of action.[3][6][7][8]
-
Improved Pharmacokinetic Profile of this compound: A critical advantage of this compound is its oral bioavailability, which has been a limiting factor for the clinical translation of Nutlin-3a.[6][7][8][11] This property makes this compound a more promising candidate for in vivo studies and potential clinical development.
In Vivo Efficacy: Preclinical Xenograft Models
The superior in vitro profile of this compound is further substantiated by its performance in preclinical animal models. In mice bearing SJSA-1 xenograft tumors, oral administration of this compound has been shown to potently activate the p53 pathway, leading to the accumulation of p53, MDM2, and the cell cycle inhibitor p21.[7] Furthermore, this compound treatment resulted in robust induction of apoptosis, as evidenced by the cleavage of PARP, and ultimately led to significant tumor regression without observable toxicity.[7] While Nutlin-3a has also demonstrated anti-tumor efficacy in various xenograft models, its utility has been hampered by its poor pharmacokinetic properties.[10][11]
Experimental Protocols for Efficacy Assessment
To enable researchers to independently validate and compare the efficacy of this compound and Nutlin-3a, we provide the following detailed experimental protocols.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/-) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Nutlin-3a in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
}
Workflow for Cell Viability Assay.
Western Blot Analysis for Target Engagement and Pathway Activation
This technique is used to detect and quantify the levels of specific proteins, providing direct evidence of target engagement and downstream pathway modulation.
-
Cell Lysis: Treat cells with this compound, Nutlin-3a, or vehicle control for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
}
Workflow for Western Blot Analysis.
Conclusion: A New Standard in MDM2 Inhibition
The collective evidence strongly indicates that this compound represents a significant improvement over the first-generation MDM2 inhibitor, Nutlin-3a. Its superior binding affinity, enhanced cellular potency, and, most critically, its oral bioavailability position it as a more robust and clinically relevant tool for interrogating the p53-MDM2 axis. While Nutlin-3a will undoubtedly remain a valuable reference compound, the demonstrated efficacy of this compound in both in vitro and in vivo models suggests its potential to become the new standard for preclinical research and a more promising scaffold for the development of next-generation MDM2-targeted therapies. Researchers are encouraged to consider the compelling advantages of this compound in their future studies aimed at reactivating p53 in cancer.
References
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Vassilev LT, Vu BT, Graves B, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Nature. 2004;428(6979):194-198. [Link]
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Zhang F, Throm SL, Murley LL, et al. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport. PLoS One. 2012;7(5):e38758. [Link]
-
Shen H, Maki CG. MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells. Cancer Biol Ther. 2011;11(2):147-155. [Link]
-
This compound is an Orally Active MDM2 Inhibitor. Network of Cancer Research. [Link]
-
Sun D, Li Z, Rew Y, et al. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. J Med Chem. 2018;61(24):11231-11250. [Link]
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G-Ambe, U., & Singh, R. K. (2014). On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein. PLoS computational biology, 10(7), e1003733. [Link]
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Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Molecules. 2023;28(19):6881. [Link]
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MDM2 inhibitors: Targeting p53-MDM2 interaction to anti-cancer. Eur J Med Chem. 2022;239:114530. [Link]
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P53 Mdm2 Inhibitors. Future Med Chem. 2011;3(11):1387-1404. [Link]
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Stuhmer T, Chatterjee M, Hildebrandt M, et al. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia. Blood. 2005;106(8):2807-2815. [Link]
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Shangary S, Wang S. Pharmacologic activation of p53 by small-molecule MDM2 antagonists. Cell Cycle. 2008;7(11):1533-1539. [Link]
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Rew Y, Sun D. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. J Med Chem. 2015;58(24):9399-9413. [Link]
-
Smith MA, et al. Nutlin-3a Efficacy in Sarcoma Predicted by Transcriptomic and Epigenetic Profiling. Clin Cancer Res. 2015;21(10):2345-2355. [Link]
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Wang W, et al. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. Pharmacol Rev. 2023;75(1):145-171. [Link]
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Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens. Biomed Pharmacother. 2023;167:115549. [Link]
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Zhang, F. (2011). Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a. UTHSC Digital Commons. [Link]
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Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors. Commun Biol. 2022;5(1):164. [Link]
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Burgess A, Chia KM, Haupt S, Haupt Y. Clinical Overview of MDM2/X-Targeted Therapies. Front Oncol. 2016;6:7. [Link]
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A Senior Application Scientist's Guide to MDM2 Inhibitors: A Comparative Analysis of MI-106
For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the p53-MDM2 axis represents a pivotal target. The tumor suppressor protein p53, the "guardian of the genome," is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, effectively silencing this crucial tumor suppressor pathway. Small-molecule inhibitors that disrupt the p53-MDM2 interaction are therefore a promising therapeutic strategy to reactivate p53 and trigger tumor cell death.
This guide provides an in-depth comparison of MI-1061, a potent and orally bioavailable MDM2 inhibitor, with other well-characterized MDM2 antagonists, including the pioneering Nutlin-3a and the clinical candidates Idasanutlin (RG7388) and Navtemadlin (AMG-232/KRT-232). We will delve into their biochemical potency, cellular activity, and the experimental methodologies crucial for their evaluation.
The p53-MDM2 Signaling Axis: A Prime Target for Cancer Therapy
The interaction between p53 and MDM2 is a classic example of a negative feedback loop. Under normal cellular conditions, MDM2 keeps p53 levels in check. However, in response to cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and initiate a transcriptional program leading to cell cycle arrest or apoptosis. In cancerous cells where MDM2 is amplified, this balance is tipped in favor of p53 degradation, promoting cell survival and proliferation. MDM2 inhibitors function by competitively binding to the p53-binding pocket on MDM2, thereby preventing the degradation of p53 and restoring its tumor-suppressive functions.
Caption: The p53-MDM2 negative feedback loop and the mechanism of MDM2 inhibitors.
Comparative Analysis of MDM2 Inhibitors
The development of MDM2 inhibitors has evolved significantly, from early-stage tool compounds to potent clinical candidates. Here, we compare this compound with other key inhibitors.
| Inhibitor | Class | Binding Affinity (Ki) to MDM2 | Cellular Potency (IC50) | Key Features |
| This compound | Spiro-oxindole | 0.16 nM | 100 nM (SJSA-1), 250 nM (HCT-116 p53+/+) | Potent, orally bioavailable, and chemically stable. Demonstrates strong antitumor activity and induces tumor regression in vivo. |
| Nutlin-3a | Cis-imidazoline | ~90 nM (IC50) | Micromolar range (e.g., 2-10 µM in U-2 OS) | A foundational tool compound for studying the p53-MDM2 axis. Limited by lower potency and poorer pharmacokinetic properties compared to newer agents. |
| Idasanutlin (RG7388) | Second-gen Nutlin | Low nM range | 6 nM (p53-MDM2 binding IC50), 30 nM (cell proliferation IC50) | A potent and selective second-generation inhibitor with improved pharmacological properties over earlier nutlins. Has been evaluated in clinical trials. |
| Navtemadlin (AMG-232/KRT-232) | Piperidinone | 0.045 nM (Kd) | 0.6 nM (p53-MDM2 binding IC50), 10 nM (HCT116 proliferation IC50) | A highly potent, selective, and orally available inhibitor. Has shown clinical activity in various cancers. |
Expert Insights: The evolution from Nutlin-3a to compounds like this compound, Idasanutlin, and Navtemadlin highlights the successful application of structure-based drug design to improve potency and drug-like properties. While all these compounds share the same fundamental mechanism of action, their differences in binding affinity and cellular potency can translate to significant variations in efficacy and therapeutic window in preclinical and clinical settings. This compound's sub-nanomolar binding affinity and demonstrated in vivo efficacy make it a compelling research tool and a potential therapeutic candidate.
Experimental Protocols for Evaluating MDM2 Inhibitors
To ensure the scientific integrity of findings, rigorous and validated experimental protocols are essential. Here, we outline key methodologies for characterizing MDM2 inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for p53-MDM2 Binding
Causality: This assay directly measures the ability of a compound to disrupt the protein-protein interaction between p53 and MDM2 in a controlled, in vitro setting. The use of TR-FRET provides a robust and sensitive method for high-throughput screening and determination of inhibitor potency (IC50).
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, and 0.02 mg/ml BSA.
-
Reconstitute recombinant GST-tagged MDM2 and a biotinylated p53 peptide in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitor, GST-MDM2, and the biotinylated p53 peptide.
-
Incubate the mixture for 1 hour at 37°C to allow for binding to reach equilibrium.
-
Add a TR-FRET detection mix containing a terbium-labeled anti-GST antibody (donor) and streptavidin-conjugated d2 (acceptor).
-
Incubate for an additional hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor/donor emission) for each well.
-
Plot the TR-FRET ratio
-
A Comparative Guide to Small Molecule Inhibitors in Oncology: Dissecting the Mechanisms of MDM2-p53 and Menin-MLL Axis in Tumor Regression
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of two distinct classes of small molecule inhibitors, focusing on their mechanisms of action and efficacy in preclinical tumor models. We will first delve into the MDM2-p53 signaling pathway, comparing the performance of two key inhibitors, MI-1061 and MI-888 . Subsequently, we will explore the therapeutic potential of targeting the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in specific leukemias.
Part 1: Targeting the MDM2-p53 Interaction for Tumor Suppression
The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through overexpression of MDM2. Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, leading to tumor cell death.
The MDM2-p53 Signaling Pathway
The following diagram illustrates the critical interaction between MDM2 and p53 and the mechanism of its inhibition.
Caption: MDM2-p53 signaling pathway and point of intervention for inhibitors.
Comparative Efficacy of this compound and MI-888
This compound and MI-888 are both potent and selective small-molecule inhibitors of the MDM2-p53 interaction.[1][2][3][4][5] While both compounds have demonstrated significant anti-tumor activity, they exhibit differences in their biochemical potency and in vivo efficacy.
| Feature | This compound | MI-888 |
| Target | MDM2-p53 Interaction | MDM2-p53 Interaction |
| Binding Affinity (Ki) | 0.16 nM[2][4] | 0.44 nM[1][3][5] |
| Cellular Potency (IC50) | 100 nM (SJSA-1), 250 nM (HCT-116 p53+/+)[4][6] | More potent than this compound in some cell lines[2] |
| In Vivo Efficacy | Significant tumor regression in SJSA-1 xenograft model at 100 mg/kg daily[6] | Complete and durable tumor regression in SJSA-1 and RS4;11 xenograft models[1][5] |
| Oral Bioavailability | Orally bioavailable[4][6] | Orally active with a superior pharmacokinetic profile[1][5] |
MI-888 was developed through efforts to improve the pharmacokinetic properties and in vivo antitumor activity of earlier generation MDM2 inhibitors.[1] This has resulted in a compound capable of achieving complete and long-lasting tumor regression in animal models of human cancer upon oral administration.[1][5]
Experimental Protocol: In Vivo Xenograft Model for Evaluating MDM2 Inhibitors
The following is a generalized protocol for assessing the in vivo efficacy of MDM2 inhibitors, based on methodologies described in the literature.[1]
-
Cell Culture: Human cancer cell lines with wild-type p53 (e.g., SJSA-1 osteosarcoma or RS4;11 acute lymphoblastic leukemia) are cultured under standard conditions.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into control and treatment groups. The MDM2 inhibitor (e.g., MI-888) is administered orally at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the treatment period. The primary endpoint is the inhibition of tumor growth, and in some cases, complete tumor regression.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be harvested to assess target engagement, such as the accumulation of p53 and its downstream targets (e.g., p21) and induction of apoptosis markers (e.g., cleaved PARP).[6]
Caption: Experimental workflow for an in vivo xenograft study.
Part 2: The Menin-MLL Interaction: A Key Target in Leukemia
A distinct and equally compelling therapeutic strategy in oncology involves targeting the interaction between menin and the MLL protein. Chromosomal translocations involving the MLL gene are common in aggressive acute leukemias.[7][8] The resulting MLL fusion proteins require interaction with menin to drive the expression of leukemogenic genes, such as HOXA9 and MEIS1.[9][10] Therefore, inhibiting the menin-MLL interaction is a promising approach for treating these malignancies.[11][12]
It is important to note that This compound is not a menin-MLL inhibitor . The following section provides an overview of this separate class of targeted therapies.
The Menin-MLL Signaling Pathway
The diagram below illustrates the role of the menin-MLL interaction in leukemia and the mechanism of its inhibitors.
Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia.
Advancements in Menin-MLL Inhibitors
Significant progress has been made in the development of potent and selective menin-MLL inhibitors. Compounds such as MI-503, MI-1481, and MI-3454 have demonstrated profound anti-leukemic activity in preclinical models.[13][14][15][16] These inhibitors have been shown to selectively block the proliferation of MLL-rearranged leukemia cells, induce differentiation, and prolong survival in mouse models of the disease.[13][14][15][17] More recently, next-generation menin inhibitors like revumenib and ziftomenib have entered clinical trials, showing promising results in patients with acute leukemias harboring MLL rearrangements or NPM1 mutations.[18][19]
Conclusion
This guide has elucidated the mechanisms and preclinical efficacy of two distinct classes of targeted cancer therapies. This compound and MI-888 are potent inhibitors of the MDM2-p53 interaction, with MI-888 demonstrating the ability to induce complete and durable tumor regression in preclinical models. The experimental protocols outlined provide a framework for the continued evaluation of such compounds.
Separately, the targeting of the menin-MLL interaction represents a highly promising strategy for the treatment of specific leukemias. The advancement of menin-MLL inhibitors into clinical trials underscores the potential of this approach. A clear understanding of these distinct pathways and the specificities of their respective inhibitors is crucial for the continued development of effective and targeted cancer therapies.
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- Molecular Basis of Menin-MLL Interaction: Implication for Targeted Therapies in MLL Leukemias. | Blood | American Society of Hematology - ASH Publications. (2009, November 20).
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- A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC - NIH. (n.d.).
- Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC - NIH. (n.d.).
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- MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC - PubMed Central. (n.d.).
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- This compound | MDM2-p53 Interaction Inhibitor - MedchemExpress.com. (n.d.).
- Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC - NIH. (n.d.).
- A potent small-molecule inhibitor of the MDM2-p53 interaction (MI-888) achieved complete and durable tumor regression in mice - PubMed. (2013, July 11).
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- This compound is an Orally Active MDM2 Inhibitor - Network of Cancer Research. (2019, September 4).
- Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PubMed Central. (n.d.).
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A Researcher's Guide to Validating MI-1061's Engagement of the p53 Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular effects of MI-1061, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. We will move beyond simple viability assays to delineate a multi-tiered experimental approach that confirms target engagement, measures the activation of p53 downstream targets, and evaluates the resulting cellular phenotypes. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating study design.
The p53-MDM2 Axis: A Critical Target in Oncology
The tumor suppressor protein p53, often called the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating responses such as cell cycle arrest, DNA repair, and apoptosis.[1][2] In approximately half of human cancers, the function of wild-type p53 is abrogated not by mutation, but by its primary negative regulator, the oncoprotein MDM2.[2][3] MDM2 binds to p53, inhibiting its transcriptional activity and, as an E3 ubiquitin ligase, targeting it for proteasomal degradation.[4][5][6] This keeps p53 levels low in unstressed cells.[7]
Disrupting the MDM2-p53 interaction is a compelling therapeutic strategy to reactivate p53 in cancers that retain the wild-type TP53 gene.[3][8] this compound is a second-generation spiro-oxindole MDM2 inhibitor designed for high potency and stability.[2][9] It competitively binds to the p53-binding pocket on MDM2, preventing p53 from being targeted for degradation.[9][10] This is expected to cause a rapid accumulation of p53 protein, leading to the transcriptional activation of its downstream target genes and the initiation of anti-tumor responses.[9][11]
Caption: this compound mechanism of action.
A Multi-Tiered Strategy for Validating this compound's Effects
A thorough validation plan should confirm the entire chain of events, from target binding to the ultimate cellular outcome. We propose a four-tiered approach. The choice of specific assays and endpoints within each tier allows for flexibility while maintaining scientific rigor.
Caption: A multi-tiered experimental workflow.
Tier 1: Confirming Target Engagement and p53 Stabilization
The Scientific Question: Does this compound effectively disrupt the intracellular MDM2-p53 interaction and lead to the accumulation of total p53 protein?
Primary Methodologies:
-
Co-immunoprecipitation (Co-IP): This is the gold standard for demonstrating the disruption of a protein-protein interaction within the cell.
-
Western Blot: A straightforward method to quantify the resulting stabilization and accumulation of total p53 protein.
Experimental Rationale: The foundational mechanism of this compound is to prevent MDM2 from binding to p53.[9] A successful experiment will show that in untreated cells, immunoprecipitating p53 will also pull down MDM2. Following this compound treatment, this interaction should be significantly reduced or eliminated, even as the total cellular levels of both proteins increase due to the disruption of the negative feedback loop.[12] The crucial negative control is a p53-null cell line (e.g., HCT-116 p53-/-), where this compound should have no effect on cell viability, confirming its p53-dependent mechanism of action.[1][13]
| Method | Measures | Pros | Cons |
| Co-Immunoprecipitation | Intracellular p53-MDM2 binding | Direct evidence of interaction disruption. | Technically demanding; requires careful optimization and controls. |
| Western Blot (p53) | Total p53 protein levels | Robust, quantitative, widely available. | Indirect evidence of target engagement; accumulation could have other causes. |
Tier 2: Measuring Transcriptional Activation of p53 Downstream Targets
The Scientific Question: Is the stabilized p53 transcriptionally active?
Primary Methodology:
-
Quantitative PCR (qPCR): To measure the change in mRNA levels of canonical p53 target genes.
Experimental Rationale: Stabilized p53 should translocate to the nucleus and activate the transcription of its target genes.[9][11] Measuring the mRNA levels of these genes provides the most direct evidence of p53's functional activation. Key targets to analyze include:
-
CDKN1A (p21): A critical mediator of p53-dependent cell cycle arrest.[12] Its induction is a hallmark of p53 activation leading to a cytostatic response.[3]
-
MDM2: As p53 is a direct transcriptional activator of MDM2, its upregulation serves as a direct readout of an intact and activated feedback loop.[3][14]
-
BBC3 (PUMA) & BAX: These are pro-apoptotic members of the BCL-2 family.[15] Their induction indicates the initiation of a p53-mediated apoptotic program.[16]
A time-course experiment (e.g., 4, 8, 12, 24 hours) is essential to capture the dynamics of gene expression, as different targets may be induced with different kinetics.
| Target Gene | Biological Role | Rationale for Selection |
| CDKN1A (p21) | Cell Cycle Arrest (G1/S) | Key indicator of a cytostatic p53 response. |
| MDM2 | Negative Regulator of p53 | Confirms activation of the autoregulatory feedback loop. |
| BBC3 (PUMA) | Pro-Apoptotic | Key indicator of a pro-death p53 signal. |
| BAX | Pro-Apoptotic | Works with PUMA to induce mitochondrial apoptosis.[17][18] |
Tier 3 & 4: Validating Protein Expression and Phenotypic Outcomes
The Scientific Question: Does the transcriptional activation translate into functional protein expression and the expected cellular phenotypes (cell cycle arrest and/or apoptosis)?
Primary Methodologies:
-
Tier 3 (Protein Expression): Western Blot for p21, PUMA, and cleaved PARP.
-
Tier 4 (Phenotypic Outcome): Flow cytometry for cell cycle analysis (e.g., Propidium Iodide staining) and apoptosis (e.g., Annexin V/7-AAD staining).
Experimental Rationale: The ultimate goal of reactivating p53 is to induce either cell cycle arrest or apoptosis in cancer cells.[11][12] By measuring the protein levels of key effectors like p21, we can confirm that the mRNA changes observed in Tier 2 lead to a functional outcome. The appearance of cleaved PARP is a reliable marker for apoptosis.
Phenotypic assays are crucial for confirming the biological consequence. In p53 wild-type cells, this compound should induce a significant increase in the G1 or G2 cell cycle phases, consistent with p21-mediated arrest.[12][19] Concurrently, an increase in the Annexin V-positive population will quantify the induction of apoptosis. These effects should be minimal or absent in p53-null cells, providing the ultimate validation of this compound's specific mechanism.[12][20]
| Assay | Measures | Expected Outcome with this compound (in p53 WT cells) |
| Western Blot (p21) | p21 protein levels | Robust increase, correlating with CDKN1A mRNA. |
| Cell Cycle Analysis | DNA content/cell cycle phase | Increased G1/G2 fraction; decreased S phase fraction.[12] |
| Annexin V/7-AAD | Apoptosis (early & late) | Dose-dependent increase in Annexin V positive cells. |
| Western Blot (Cleaved PARP) | Caspase-mediated apoptosis | Appearance of the cleaved 89 kDa fragment. |
Detailed Experimental Protocols
Protocol 1: Western Blot for p53, p21, and MDM2
-
Cell Seeding & Treatment: Seed HCT-116 p53+/+ and p53-/- cells in 6-well plates to reach 70-80% confluency on the day of harvest. Treat with a dose-response of this compound (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM) for 24 hours.[1][13]
-
Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize samples to 20-30 µg of total protein. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Quantitative PCR (qPCR) for p53 Target Genes
-
Cell Seeding & Treatment: Seed cells as described above. Treat with this compound (e.g., 250 nM) for a time-course (0, 4, 8, 12, 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy) according to the manufacturer's instructions. Include a DNase treatment step.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, 10-20 ng of cDNA, and validated primers for CDKN1A, MDM2, BBC3, BAX, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control (0h time point).
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Popowicz GM, et al. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. ChemMedChem. 2021. Available from: [Link]
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Vassilev LT, et al. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors. Cancer Res. 2006. Available from: [Link]
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The Synergistic Potential of MI-1061 in Combination with Standard Chemotherapy: A Guide for Preclinical Research
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preclinical evaluation of MI-1061, a potent MDM2-p53 interaction inhibitor, in combination with standard-of-care chemotherapy agents. While direct experimental data on this compound combination therapy is emerging, this document synthesizes the strong mechanistic rationale, data from analogous compounds, and detailed experimental protocols to guide the design and interpretation of future studies.
Introduction: The Rationale for Combining MDM2 Inhibition with Chemotherapy
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In approximately 50% of human cancers, p53 remains wild-type but is functionally inactivated by its negative regulator, the E3 ubiquitin ligase MDM2.[1] Overexpression of MDM2 is a common feature in various malignancies, including acute myeloid leukemia (AML), leading to p53 degradation and tumor cell survival.[2]
This compound is a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction (IC₅₀ = 4.4 nM; Kᵢ = 0.16 nM).[3] By binding to MDM2, this compound prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
Conventional chemotherapy agents, such as cytarabine and doxorubicin, induce DNA damage, which in turn activates p53. However, cancer cells can develop resistance to these agents. Combining this compound with chemotherapy presents a compelling strategy to enhance therapeutic efficacy. By stabilizing p53, this compound can lower the threshold for chemotherapy-induced apoptosis and potentially overcome resistance mechanisms.[4]
The MDM2-p53 Signaling Axis: The Target of this compound
The interaction between MDM2 and p53 is a key control point in the cellular response to stress. In normal, unstressed cells, MDM2 keeps p53 levels low. Upon cellular stress, such as DNA damage from chemotherapy, this interaction is disrupted, allowing p53 to become active. This compound directly blocks this interaction, leading to a robust activation of the p53 pathway.
Figure 1: Mechanism of Action of this compound in Concert with Chemotherapy.
Potential Chemotherapy Partners for this compound
Based on the standard of care for p53 wild-type AML and the mechanism of this compound, the following chemotherapy agents are prime candidates for combination studies.[5][6]
| Chemotherapy Agent | Mechanism of Action | Rationale for Combination with this compound |
| Cytarabine (Ara-C) | A pyrimidine antagonist that inhibits DNA synthesis. | Induces DNA damage, a potent activator of p53. This compound can amplify this signal. |
| Doxorubicin | An anthracycline that intercalates into DNA and inhibits topoisomerase II.[7][8] | Causes significant DNA damage, synergizing with p53-mediated apoptosis. |
| Venetoclax | A BCL-2 inhibitor that promotes apoptosis.[9][10] | Preclinical studies with other MDM2 inhibitors show synergy by down-regulating the anti-apoptotic protein MCL-1, a known resistance mechanism to venetoclax.[11] |
Experimental Framework for Preclinical Evaluation
A rigorous preclinical assessment is crucial to validate the synergistic potential of this compound with chemotherapy. The following experimental workflow provides a comprehensive approach.
Figure 2: Preclinical Experimental Workflow for Evaluating this compound Combinations.
In Vitro Synergy Analysis: The Chou-Talalay Method
The Chou-Talalay method is a quantitative approach to determine drug interactions, defining synergy (Combination Index, CI < 1), additive effect (CI = 1), or antagonism (CI > 1).[12][13]
Experimental Protocol: Chou-Talalay Synergy Analysis
-
Cell Culture: Culture p53 wild-type AML cell lines (e.g., OCI-AML3, MOLM-13) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent.
-
Dose-Response Curves: Determine the IC₅₀ for each drug individually by treating cells with a range of concentrations for 48-72 hours and assessing cell viability (e.g., using an MTT assay).
-
Combination Treatment: Treat cells with combinations of this compound and the chemotherapy agent at a constant ratio (e.g., based on their individual IC₅₀ values).
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) at different effect levels (fractions affected, Fa).[14][15][16] A CI value less than 1 indicates synergy.
Assessment of Apoptosis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat AML cells with this compound, chemotherapy, or the combination for 24-48 hours. Include untreated controls.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[17]
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[19][20]
Experimental Protocol: Cell Cycle Analysis with PI
-
Cell Treatment: Treat AML cells as described for the apoptosis assay.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a solution containing Propidium Iodide and RNase A.[19]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
In Vivo Efficacy in Xenograft Models
Promising in vitro combinations should be validated in vivo. Xenograft models using human AML cell lines implanted in immunodeficient mice are a standard approach.[21][22][23]
Experimental Protocol: In Vivo Xenograft Study
-
Model Establishment: Subcutaneously inject p53 wild-type AML cells (e.g., RS4;11, SJSA-1) into immunodeficient mice.[24]
-
Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination. Administer drugs according to a predetermined schedule and dosage.[24]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., immunohistochemistry for p53, Ki-67, and TUNEL assay for apoptosis).
Anticipated Outcomes and Interpretation
Based on preclinical studies of other potent MDM2 inhibitors, the combination of this compound with standard chemotherapy is expected to yield synergistic effects.[4]
Expected Synergistic Effects of this compound and Chemotherapy Combinations
| Endpoint | Expected Outcome | Interpretation |
| Cell Viability | Combination Index (CI) < 1 | Synergistic cytotoxicity. |
| Apoptosis | Increased percentage of Annexin V-positive cells in the combination group compared to single agents. | Enhanced induction of programmed cell death. |
| Cell Cycle | Potentiation of cell cycle arrest (e.g., G2/M arrest) or increased sub-G1 population (apoptotic cells). | Disruption of cell cycle progression leading to cell death. |
| In Vivo Tumor Growth | Significant tumor growth inhibition or regression in the combination group compared to single agents.[24] | Potent anti-tumor efficacy in a living system. |
Conclusion
The combination of the MDM2 inhibitor this compound with standard chemotherapy agents represents a highly promising therapeutic strategy for p53 wild-type malignancies. The mechanistic rationale is strong, and the experimental framework outlined in this guide provides a robust pathway for the preclinical validation of this approach. Rigorous evaluation of synergy, apoptosis, and cell cycle effects in vitro, followed by in vivo efficacy studies, will be critical in advancing this combination towards clinical investigation.
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Targeted Oncology. (2018). Preclinical Studies of MDMX and MDM2 Lead to Phase I Trials in Patients With AML. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Protein-Protein Interaction Inhibitors: A Case Study of MI-1061
A Note on the Primary Target of MI-1061: Initial interest in the cross-validation of this compound's activity has highlighted a critical clarification. Extensive literature review confirms that this compound is a potent and specific inhibitor of the MDM2-p53 protein-protein interaction (PPI) , not the MLL1-WDR5 interaction.[1][2] This guide will, therefore, focus on the established activity of this compound as an MDM2 inhibitor, using it as a primary case study to illustrate the principles of cross-laboratory validation. To provide a comprehensive resource, we will draw parallels and compare the validation workflow with that of well-characterized inhibitors targeting the MLL1-WDR5 interaction, a critical PPI in epigenetic regulation.
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth look at the experimental choices and validation systems necessary to ensure the reliability and reproducibility of data for potent PPI inhibitors.
Part 1: The Central Role of PPI Inhibitors in Therapeutics
Protein-protein interactions are fundamental to nearly every cellular process. Their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecules that can disrupt these interactions represents a promising frontier in drug discovery. However, the validation of such inhibitors requires a multi-faceted approach to confirm their mechanism of action, potency, and selectivity across different experimental systems and laboratories.
This guide will explore the cross-validation of two distinct PPI targets:
-
MDM2-p53 Interaction: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively keeping its activity in check. In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 destruction. Inhibitors like this compound aim to block the MDM2-p53 interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.[1][3]
-
MLL1-WDR5 Interaction: The Mixed Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine 4 (H3K4) methyltransferase. Its enzymatic activity is essential for regulating gene expression, particularly during development. The interaction of MLL1 with the WD Repeat Domain 5 (WDR5) protein is critical for the assembly and catalytic activity of the MLL1 core complex.[4][5][6] Dysregulation of MLL1 activity, often due to chromosomal translocations, is a driver of aggressive leukemias. Inhibitors targeting the MLL1-WDR5 interface are being developed as a therapeutic strategy for these cancers.[4][5]
Part 2: Biochemical Validation: Confirming Direct Target Engagement
The first step in validating a PPI inhibitor is to confirm its direct binding to the intended target and its ability to disrupt the interaction in a controlled, cell-free environment. This is crucial for establishing a baseline potency and for ensuring that any observed cellular effects are due to on-target activity.
This compound (MDM2-p53) Activity
This compound was designed to fit into the p53-binding pocket on the MDM2 protein.[3] Its potency has been characterized using biochemical assays that directly measure this interaction.
| Parameter | Value | Assay Method | Source |
| IC50 | 4.4 nM | Competitive Binding Assay | MedchemExpress[1] |
| Ki | 0.16 nM | Competitive Binding Assay | MedchemExpress, Aguilar A, et al. (2014)[1] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the MDM2-p53 interaction by 50%.
-
Ki (Inhibition constant): An indicator of the binding affinity of the inhibitor to its target.
Comparative MLL1-WDR5 Inhibitors
For comparison, potent inhibitors of the MLL1-WDR5 interaction have been developed and characterized with similar biochemical rigor.
| Compound | Parameter | Value | Assay Method | Source |
| OICR-9429 | KD | 93 ± 28 nM | Biochemical Assay | Giles, F. et al. (2016)[7] |
| MM-102 | Ki | < 1 nM | Competitive Binding Assay | Grembecka, J. et al. (2013)[5][8] |
| DDO-2093 | Kd | 11.6 nM | Biochemical Assay | Chen, W. et al. (2021)[4] |
-
KD (Dissociation constant): A measure of the affinity between the inhibitor and its target protein (WDR5).
Experimental Protocols for Biochemical Validation
This assay is a common method for assessing the disruption of PPIs in solution.
-
Principle: A small, fluorescently labeled peptide derived from MLL1 (the "tracer") is incubated with the WDR5 protein. When bound, the tracer-WDR5 complex is large and tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a competitor compound (like OICR-9429) displaces the tracer, the small, free tracer tumbles rapidly, leading to a low polarization signal.
-
Reagents:
-
Procedure:
-
Prepare a solution of WDR5 protein and the fluorescent MLL1 peptide at concentrations optimized for a stable, high-polarization signal.
-
Add the test inhibitor at a range of serial dilutions to the wells of a microplate.
-
Add the WDR5/peptide mix to the wells.
-
Incubate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Plot the polarization signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Caption: Fluorescence Polarization Assay Principle.
Part 3: Cellular Validation: Confirming On-Target Activity in a Biological Context
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Cellular assays are required to confirm that an inhibitor can penetrate the cell membrane, engage its target, and elicit the expected biological response.
This compound Cellular Activity
The mechanism of this compound is to stabilize p53. Therefore, a key validation step is to measure the accumulation of p53 and its downstream targets in cancer cells treated with the compound.
| Cell Line | Cancer Type | IC50 (Growth Inhibition) | Key Observation | Source |
| SJSA-1 | Osteosarcoma (p53 wild-type) | 100 nM | Potent p53 activation and apoptosis induction | MedchemExpress[1] |
| HCT-116 p53+/+ | Colorectal Carcinoma | 250 nM | p53-dependent activity | MedchemExpress[1] |
| HCT-116 p53-/- | Colorectal Carcinoma | >10,000 nM | Demonstrates high selectivity for p53 pathway | MedchemExpress[1] |
| RS4;11 | Acute Lymphoblastic Leukemia | ~100 nM (estimated) | Induces accumulation of both MDM2 and p53 | Sun, D. et al. (2019)[2] |
The stark difference in activity between p53 wild-type and p53-null cell lines is a critical piece of evidence for the on-target activity of this compound.[1]
Experimental Protocols for Cellular Validation
-
Principle: This technique measures changes in protein levels. Treatment with this compound should prevent p53 degradation, leading to a detectable increase in its cellular concentration, as well as an increase in the expression of p53 target genes like MDM2 (due to a feedback loop) and p21.
-
Procedure:
-
Cell Culture: Plate cancer cells with wild-type p53 (e.g., SJSA-1, RS4;11) and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to extract total cellular protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and image the resulting bands. An increase in p53, MDM2, and p21 bands relative to the loading control indicates successful target engagement.
-
Caption: this compound inhibits MDM2, leading to p53 stabilization.
-
Principle: Co-IP is used to determine if two proteins are interacting within a cell. In this context, it can show that an inhibitor disrupts the interaction between MLL1 and WDR5.
-
Procedure:
-
Cell Culture & Treatment: Culture cells known to depend on the MLL1-WDR5 interaction (e.g., MV4-11 leukemia cells) and treat with the test inhibitor or vehicle control.
-
Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation:
-
Add an antibody against one of the target proteins (e.g., anti-WDR5) to the cell lysate.
-
Add protein A/G beads to pull down the antibody and any proteins bound to it.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution & Western Blot: Elute the bound proteins from the beads and analyze the sample by Western blotting, probing for the "bait" protein (WDR5) and the "prey" protein (MLL1).
-
Result: In the vehicle-treated sample, a band for MLL1 should be present, indicating it was pulled down with WDR5. In the inhibitor-treated sample, the MLL1 band should be significantly reduced or absent, demonstrating the disruption of the interaction.
-
Caption: MLL1-WDR5 inhibitors disrupt the MLL1 complex.
Part 4: Ensuring Trustworthiness and Reproducibility
Cross-validation between different laboratories is the cornerstone of scientific integrity. When one lab publishes data on a compound like this compound, other labs must be able to reproduce these findings.
Key Considerations for Cross-Validation:
-
Standardized Reagents: Use of well-characterized and quality-controlled reagents, including the inhibitor itself, proteins, peptides, and antibodies, is paramount.
-
Identical Cell Lines: Ensure that the same cell lines, sourced from a reputable cell bank (like ATCC), are used. Passage number should be kept low to avoid genetic drift.
-
Consistent Protocols: The detailed experimental protocols provided above should be followed as closely as possible. Any deviations should be noted and justified.
-
Orthogonal Assays: Employing different types of assays that measure the same endpoint adds confidence. For example, complementing a Co-IP with a cellular thermal shift assay (CETSA) to confirm target engagement in cells.
-
Selectivity Profiling: A crucial step is to test the inhibitor against a panel of related and unrelated targets to assess its selectivity. For this compound, this would involve testing against other p53-binding proteins like MDMX.[10] For an MLL1-WDR5 inhibitor, profiling against other WDR-domain-containing proteins or other methyltransferases would be necessary.
By adhering to these principles, the scientific community can build a robust and reliable dataset for promising therapeutic compounds, ensuring that only the most effective and well-characterized molecules advance toward clinical application.
References
-
Giles, F. et al. (2016). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. NIH. Available at: [Link]
-
Chen, W. et al. (2021). Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity. PubMed. Available at: [Link]
-
Getlik, M. et al. (2016). Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5. Portland Press. Available at: [Link]
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Karatas, H. et al. (2010). Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction. PMC. Available at: [Link]
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Li, D. et al. (2016). High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity. PubMed. Available at: [Link]
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ChEMBL. (n.d.). Assay: Inhibition of WDR5 in human MV4-11 cells assessed as reduction in MLL1 binding to WDR5 WIN site at 1 uM after 4 hrs by co-immunoprecipitation... EMBL-EBI. Available at: [Link]
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Shang, E. et al. (2022). Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma. PMC. Available at: [Link]
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A Comparative Guide to the Efficacy of MI-1061 in p53 Wild-Type versus Mutant Cancer Cells
This guide provides an in-depth comparison of the efficacy of MI-1061, a potent small-molecule inhibitor of the MDM2-p53 interaction, in cancer cells with different p53 statuses. We will delve into the molecular rationale for its differential activity, present supporting experimental data, and provide detailed protocols for key validation assays. This resource is intended for researchers, scientists, and professionals in drug development who are investigating novel cancer therapeutics targeting the p53 pathway.
The Critical Role of p53 and the Rationale for MDM2 Inhibition
The tumor suppressor protein p53 is a cornerstone of cellular defense against cancer. In response to cellular stress, such as DNA damage or oncogene activation, wild-type p53 acts as a transcription factor to orchestrate a range of anti-cancer responses, including cell cycle arrest, apoptosis (programmed cell death), and senescence.[1] However, in approximately half of all human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic p53 protein.[2] In many other cancers where p53 remains wild-type, its tumor-suppressive functions are often silenced by its primary negative regulator, the E3 ubiquitin ligase MDM2.[3]
MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4] This interaction effectively keeps p53 levels in check in healthy cells. However, in many cancers, MDM2 is overexpressed, leading to the excessive degradation of wild-type p53 and thereby promoting tumor survival.[5] This dependency creates a therapeutic vulnerability. Small-molecule inhibitors designed to block the MDM2-p53 interaction can liberate p53 from MDM2's control, leading to p53 stabilization, accumulation, and the reactivation of its potent tumor-suppressive functions.[3]
This compound is a highly potent and specific inhibitor of the MDM2-p53 interaction, with a reported IC50 of 4.4 nM and a Ki of 0.16 nM in biochemical assays.[6][7] Its mechanism of action is predicated on the presence of a functional, wild-type p53 that can be reactivated. Consequently, the efficacy of this compound is expected to be critically dependent on the p53 status of the cancer cells.
Visualizing the MDM2-p53 Signaling Pathway and this compound's Mechanism of Action
To understand the differential efficacy of this compound, it is essential to visualize the underlying signaling pathways.
Caption: The MDM2-p53 autoregulatory feedback loop and the mechanism of this compound.
Comparative Efficacy of this compound in p53 Wild-Type vs. Mutant/Null Cells
The central hypothesis is that this compound will exhibit potent anti-cancer activity in p53 wild-type cells but will be largely ineffective in cells lacking functional p53. This is because its mechanism relies on the reactivation of endogenous, functional p53.
Quantitative Data Summary: In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound in cancer cell lines with different p53 statuses.
| Cell Line | Cancer Type | p53 Status | MDM2 Status | This compound IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 100 | [6][7] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | Normal | 250 | [6][7] |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | Normal | >10,000 | [6][7] |
As the data clearly indicates, this compound is highly potent in the SJSA-1 and HCT-116 p53+/+ cell lines, both of which harbor wild-type p53.[6][7] The slightly higher potency in SJSA-1 cells may be attributed to the amplification of the MDM2 gene in this cell line, making it particularly dependent on the MDM2-p53 interaction for survival.[8] In stark contrast, the IC50 of this compound in the isogenic HCT-116 p53-/- cell line, which lacks p53, is greater than 10,000 nM, demonstrating a dramatic and p53-dependent loss of efficacy.[6][7] This more than 40-fold difference in potency between the p53 wild-type and null HCT-116 cells provides strong evidence for the on-target, p53-dependent mechanism of action of this compound.
Experimental Protocols for Validating this compound Efficacy
To rigorously assess the differential efficacy of this compound, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/-) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range could be from 0.01 µM to 100 µM.[11] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[12]
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Western Blot Analysis of p53 Pathway Activation
This technique is used to detect the levels of specific proteins and confirm the on-target effect of this compound.
Principle: Following treatment with this compound in p53 wild-type cells, the inhibition of MDM2-mediated degradation should lead to an accumulation of p53 protein. As p53 is a transcription factor for MDM2, this will, in turn, lead to an increase in MDM2 protein levels, a hallmark of a functional p53-MDM2 feedback loop.[3]
Step-by-Step Protocol:
-
Cell Treatment: Plate cells (e.g., SJSA-1 and HCT-116 p53+/+) in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results: In p53 wild-type cells, a dose-dependent increase in both p53 and MDM2 protein levels is expected following this compound treatment. In p53 mutant or null cells, no significant change in p53 or MDM2 levels is anticipated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it stains the DNA. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations determined to be effective from the viability assays for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Expected Results: A significant, dose-dependent increase in the percentage of apoptotic cells (Annexin V positive) is expected in p53 wild-type cells treated with this compound. In contrast, minimal induction of apoptosis is anticipated in p53 mutant or null cells.
Comparison with Alternatives
This compound belongs to a class of MDM2 inhibitors that includes the well-studied compound Nutlin-3a . Both compounds share the same mechanism of action and exhibit p53-dependent activity.[9] While direct comparative studies are limited in the provided search results, the development of this compound was aimed at improving upon earlier generations of MDM2 inhibitors in terms of potency and pharmacokinetic properties.
More recently, a new class of molecules called PROTACs (Proteolysis-Targeting Chimeras) has emerged as an alternative strategy. A PROTAC based on this compound, MD-224, was developed to not just inhibit MDM2 but to induce its degradation.[4] This approach has been shown to be over 100 times more potent than this compound at inhibiting cell growth and demonstrates stronger anti-tumor activity in vivo at lower doses.[4] This suggests that while MDM2 inhibition is a valid strategy, inducing the degradation of MDM2 may offer enhanced therapeutic efficacy.
Conclusion
The efficacy of the MDM2 inhibitor this compound is unequivocally dependent on the p53 status of cancer cells. Its potent anti-proliferative and pro-apoptotic effects are restricted to cells harboring wild-type p53. In contrast, cells with mutated or deleted TP53 are largely resistant to this compound. This stark difference underscores the importance of patient stratification based on TP53 mutational status for the clinical development of MDM2 inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the efficacy and mechanism of action of this compound and similar compounds in their own cellular models.
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Improving anticancer activity towards colon cancer cells with a new p53‐activating agent. Wiley Online Library. Available at: [Link]
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Differences in p53 status significantly influence the cellular response and cell survival to 1,25-dihydroxyvitamin D3-metformin cotreatment in colorectal cancer cells. PubMed. Available at: [Link]
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Mouse double minute antagonist Nutlin-3a enhances chemotherapy-induced apoptosis in cancer cells with mutant p53 by activating E2F1. PubMed. Available at: [Link]
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Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2. National Institutes of Health. Available at: [Link]
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p53 transcriptional activity is essential for p53-dependent apoptosis following DNA damage. National Institutes of Health. Available at: [Link]
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Comparative Analysis of MI-1061 and MI-77301: A Guide to Two Generations of Potent Spiro-oxindole MDM2-p53 Inhibitors
For researchers in oncology and drug development, the reactivation of the p53 tumor suppressor pathway remains a cornerstone of targeted therapy. In cancers retaining wild-type p53, the pathway is often silenced by its primary negative regulator, the E3 ubiquitin ligase MDM2. The development of small molecules that disrupt the MDM2-p53 protein-protein interaction (PPI) can unleash the tumor-suppressive power of p53. This guide provides an in-depth comparative analysis of two potent, orally bioavailable spiro-oxindole inhibitors: MI-77301 (also known as SAR405838) and a subsequent, optimized analog, MI-1061. Both compounds represent significant advancements in the field, offering high potency and selectivity, and serve as critical tools for cancer research.
The MDM2-p53 Axis: A Critical Therapeutic Target
The p53 protein acts as the "guardian of the genome," responding to cellular stress by inducing cell cycle arrest, apoptosis, or senescence to prevent the propagation of damaged cells. The MDM2 oncoprotein directly binds to the p53 transactivation domain, inhibiting its transcriptional activity and, through its E3 ligase function, targeting p53 for proteasomal degradation. In many cancers, the MDM2 gene is amplified, leading to an overabundance of the MDM2 protein, which effectively neutralizes p53. The therapeutic strategy is therefore clear: physically blocking the MDM2-p53 interaction should stabilize and activate p53, restoring its tumor-suppressor functions. MI-77301 and this compound were designed to do precisely this, fitting into the hydrophobic pocket on MDM2 that p53 normally occupies.
Experimental Protocol 1: Fluorescence Polarization (FP) Competition Assay
This assay directly measures the ability of a test compound to disrupt the interaction between MDM2 and a fluorescently-labeled p53-derived peptide.
Principle: A small, fluorescently-labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling slows, and polarization increases. An effective inhibitor will compete with the peptide for binding to MDM2, displacing it and causing a decrease in polarization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS, 0.01% Triton X-100).
-
Reconstitute recombinant human MDM2 protein (N-terminal domain) and a fluorescently-labeled p53 peptide (e.g., Rhodamine-p53) in the assay buffer. [1][2] * Prepare a serial dilution of the test compounds (this compound or MI-77301) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Add a fixed concentration of MDM2 protein and fluorescent p53 peptide to each well. [2] * Add the serially diluted test compounds to the wells.
-
Include controls:
-
Negative Control (0% Inhibition): MDM2 + peptide + buffer (no inhibitor).
-
Positive Control (100% Inhibition): Peptide + buffer (no MDM2).
-
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 10-30 minutes to reach binding equilibrium. [2] * Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 531 nm excitation, 595 nm emission for Rhodamine). [2]4. Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol 2: Cell Viability (WST-1) Assay
This assay determines the effect of the inhibitors on the metabolic activity of cancer cells, serving as a proxy for cell viability and proliferation.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. [3][4] Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., p53-WT SJSA-1 and p53-null HCT-116 p53-/-) and seed them into a 96-well plate at a pre-determined optimal density (e.g., 0.1-5 x 10^4 cells/well). [5] * Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired treatment period (e.g., 4 days). [6]3. WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well. [3][4] * Incubate for an additional 1-4 hours at 37°C. The optimal time should be determined empirically for each cell line. [5]4. Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength of >600 nm. [4]5. Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Experimental Protocol 3: In Vivo Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the compounds in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess efficacy.
Step-by-Step Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 SJSA-1 cells) into the flank of each mouse. [7][8]2. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound 100 mg/kg, MI-77301 100 mg/kg). [8]3. Drug Administration:
-
Formulate the compounds for oral administration (e.g., in 0.5% methylcellulose).
-
Administer the compounds or vehicle daily via oral gavage for the duration of the study (e.g., 14-21 days). [9]4. Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The primary endpoint is tumor growth inhibition.
-
For pharmacodynamic studies, a separate cohort of mice can be treated with a single dose, and tumors harvested at various time points (e.g., 4, 8, 24 hours) for analysis of p53 pathway markers (p53, p21, MDM2) by Western blot or qRT-PCR.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Compare the tumor growth in the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Conclusion and Future Perspective
MI-77301 (SAR405838) and this compound are both exemplary small-molecule inhibitors of the MDM2-p53 interaction, belonging to the highly successful spiro-oxindole class.
-
MI-77301 (SAR405838) stands as a benchmark compound, with a wealth of preclinical data demonstrating its potent and durable in vivo efficacy across numerous tumor types. [10][11][12][13]Its advancement into Phase I clinical trials underscores the therapeutic viability of this approach. [10][11][12]The availability of its co-crystal structure with MDM2 has provided invaluable insights for structure-based drug design. [10][13][14]
-
This compound represents a successful optimization of this scaffold, achieving one of the tightest known binding affinities to MDM2. [15]While its cellular potency is comparable to its predecessor, its exceptional biochemical affinity makes it a superior tool for in vitro assays and a valuable starting point for developing next-generation therapeutics. Indeed, this compound has been effectively utilized as the MDM2-binding warhead in the development of PROTAC (PROteolysis TArgeting Chimera) degraders, which have shown even greater cellular potency than the inhibitor alone. [6][16] For researchers, the choice between these two molecules depends on the experimental context. MI-77301 is a clinically relevant agent with extensive validation, making it ideal for studies seeking to model clinical scenarios. This compound offers unparalleled biochemical potency, making it the preferred choice for high-sensitivity biochemical assays and as a foundational tool for developing novel chemical biology probes. Together, they represent a powerful duo for interrogating and exploiting the MDM2-p53 axis for cancer therapy.
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Cellular viability - WST-1 assay Protocol for adherent cells. [Link]
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5TRF: MDM2 in complex with SAR405838. RCSB PDB. [Link]
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Gu J, Wang X, Zhang X, et al. Inhibiting MDM2-p53 Interaction Suppresses Tumor Growth in Patient-Derived Non-Small Cell Lung Cancer Xenograft Models. J Thorac Oncol. 2015;10(10):1449-1457. [Link]
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This compound is an Orally Active MDM2 Inhibitor. Network of Cancer Research. [Link]
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A, chemical structures of SAR405838 and MI-219. B, affinities of... ResearchGate. [Link]
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Zhuang C, Zhang X, Chen X, et al. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. Methods Mol Biol. 2016;1430:135-146. [Link]
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Example Experiment: Detecting p53 Activation in COS-7 Cells Following Hydroxyurea Treatment. LI-COR Biosciences. [Link]
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Krepler C, Loizou E, Vultur A, et al. Metastatic Melanoma Patient–Derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clin Cancer Res. 2020;26(10):2455-2466. [Link]
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Lu Y, Nikolovska-Coleska Z, Fang X, et al. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. Anal Biochem. 2004;331(1):138-146. [Link]
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SJSA1 Xenograft Model. Altogen Labs. [Link]
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Human p53 Assay Kit. Indigo Biosciences. [Link]
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SJSA1 Xenograft Model. Altogen Labs. [Link]
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Flaman JM, Frebourg T, Moreau V, et al. A simple p53 functional assay for screening cell lines, blood, and tumors. Proc Natl Acad Sci U S A. 1995;92(9):3963-3967. [Link]
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Stoll R, Renner C, Hansen S, et al. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction. Anal Biochem. 2001;294(1):48-54. [Link]
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SJSA-1 Xenograft Model. Altogen Labs. [Link]
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Flaman JM, Frebourg T, Moreau V, et al. A simple p53 functional assay for screening cell lines, blood, and tumors. Proc Natl Acad Sci U S A. 1995;92(9):3963-3967. [Link]
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Sun W, Wang S. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. In: Protein-Protein Interactions. Springer, New York, NY; 2015:357-374. [Link]
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SJSA-1: Subcutaneous osteosarcoma xenograft tumor model. Reaction Biology. [Link]
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de Oliveira GA, de Souza Nogueira L, de Menezes MN, et al. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. Int J Mol Sci. 2021;22(1):326. [Link]
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Yu S, Zhao Y, Sun W, et al. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery. 2013;8:e9014. [Link]
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Al-Sanea M, Al-Harbi N, Al-Agamy M, et al. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. Cancers (Basel). 2023;15(15):3903. [Link]
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Sun W, Lu J, Zhang C, et al. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. J Med Chem. 2019;62(22):10303-10321. [Link]
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Therapeutic activity of ENDOS/ADC against SJSA-1 osteosarcoma... ResearchGate. [Link]
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MDM2-p53 Homogenous Assay Kit. BPS Bioscience. [Link]
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Al-Sanea MM, Al-Harbi NO, Al-Agamy MH, et al. Identification of new inhibitors of Mdm2-p53 interaction via pharmacophore and structure-based virtual screening. Drug Des Devel Ther. 2018;12:3899-3914. [Link]
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Ben-David U, Ha G, Tseng YY, et al. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers (Basel). 2017;9(7):88. [Link]
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Al-Sanea MM, Al-Harbi NO, Al-Agamy MH, et al. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Des Devel Ther. 2018;12:3899-3914. [Link]
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MDM2 inhibitor shows efficacy in wild-type p53 cancer models. BioWorld. [Link]
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Tumor Models. WuXi Biology. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of MI-1061: Ensuring Laboratory and Environmental Safety
As a potent and selective small molecule inhibitor of the MDM2-p53 interaction, MI-1061 is a valuable tool in cancer research.[1] Its ability to activate the p53 pathway necessitates a thorough understanding of its handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for hazardous chemical waste management.
The core principle underpinning these procedures is the recognition of this compound as a potent, biologically active compound. As such, it must be treated as hazardous waste, and its disposal must comply with all applicable federal, state, and local regulations.[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures in place. This proactive approach minimizes the risk of accidental exposure.
Personal Protective Equipment (PPE): The first line of defense is a comprehensive PPE regimen. This is non-negotiable when handling this compound in either solid or solution form.
-
Gloves: Wear chemical-resistant gloves (nitrile is a common standard) at all times. If gloves become contaminated, change them immediately.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes of solutions or contact with the powdered form of the compound.
-
Lab Coat: A lab coat or gown should always be worn to protect skin and clothing from potential contamination.
Work Area:
-
Designated Zone: All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a designated and clearly marked area of the laboratory.
-
Ventilation: Whenever possible, handle the solid form of this compound in a chemical fume hood to prevent the inhalation of any airborne particles.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step contributes to the overall safety and compliance of the disposal process.
Waste Segregation: The Foundation of Safe Disposal
The principle of waste segregation is fundamental to preventing accidental chemical reactions and ensuring that waste is disposed of in the most appropriate manner.
-
Dedicated Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it. Do not mix this waste with other chemical waste unless explicitly approved by your institution's EHS department.
-
Types of Waste:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as pipette tips, microfuge tubes, and weigh boats.
-
Liquid Waste: This encompasses any solutions containing this compound, including stock solutions, experimental media, and cleaning rinsates.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container.
-
Containerization: Secure Containment of Hazardous Waste
Proper containerization is critical to prevent leaks and spills, thereby protecting both laboratory personnel and the environment.
-
Use Designated Containers: Employ leak-proof, clearly labeled hazardous waste containers provided by your institution's EHS department.
-
Labeling: The label on the waste container must be filled out completely and accurately. This typically includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any known hazard classifications (e.g., "Toxic")
-
The accumulation start date
-
-
Container Integrity: Ensure that the container is in good condition and the lid seals tightly. Keep containers closed except when adding waste.[4]
Waste Collection Procedures
The method of waste collection will differ slightly for solid and liquid forms of this compound.
For Solid this compound Waste:
-
Carefully transfer any unused or waste this compound powder into the designated solid hazardous waste container.
-
To minimize the generation of dust, perform this transfer in a chemical fume hood.
-
Place all consumables contaminated with solid this compound (e.g., weigh paper, pipette tips) directly into the solid waste container.
For Liquid this compound Waste:
-
Pour liquid waste containing this compound directly into the designated liquid hazardous waste container.
-
Avoid overfilling the container; a general rule is to not exceed 80% capacity to prevent splashing and to allow for vapor expansion.
-
For small volumes of liquid waste, it may be appropriate to absorb the liquid onto an inert material like vermiculite or sand and dispose of it as solid waste. Consult your EHS department for guidance on this practice.
Decontamination of Work Surfaces and Equipment
Thorough decontamination of any surfaces or equipment that have come into contact with this compound is a critical step in preventing cross-contamination and accidental exposure.
-
Prepare a cleaning solution appropriate for decontaminating surfaces that have been in contact with potent organic compounds. A common practice is to use a 70% ethanol solution.
-
Wipe down all affected surfaces, including the designated work area, balances, and any non-disposable equipment.
-
Dispose of the cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.
Storage of Hazardous Waste
Proper storage of hazardous waste containers while they are being filled is essential for maintaining a safe laboratory environment.
-
Designated Storage Area: Store sealed hazardous waste containers in a designated, secure area that is away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to store liquid hazardous waste containers within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.[4]
Final Disposal
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.
-
Scheduled Pick-up: Arrange for the collection of the hazardous waste by your institution's EHS department or their designated hazardous waste contractor.
-
Incineration: The recommended and most common method for the final disposal of potent pharmaceutical compounds like this compound is high-temperature incineration.[5] This process ensures the complete destruction of the active molecule.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key stages.
Caption: Workflow for the proper disposal of this compound.
Summary of Key Information
For quick reference, the following table summarizes the critical aspects of this compound disposal.
| Aspect | Core Directive | Rationale |
| Waste Classification | Hazardous Chemical Waste | This compound is a potent, biologically active compound. |
| Personal Protective Equipment (PPE) | Gloves, eye protection, lab coat | To prevent accidental skin and eye contact. |
| Handling of Solid Form | In a chemical fume hood | To prevent inhalation of airborne particles. |
| Waste Segregation | Dedicated this compound waste stream | To prevent unwanted chemical reactions and ensure proper disposal. |
| Containerization | Labeled, leak-proof hazardous waste containers | To ensure safe containment and clear identification of waste. |
| Disposal of Liquids | Do not pour down the drain | To prevent environmental contamination.[6] |
| Disposal of Solids | Do not place in regular trash | To prevent accidental exposure and environmental contamination. |
| Final Disposal Method | High-temperature incineration | To ensure the complete destruction of the active compound.[5] |
| Institutional Contact | Environmental Health and Safety (EHS) | For specific guidance and to ensure regulatory compliance. |
By adhering to these procedures, researchers can confidently and safely manage the disposal of this compound, fostering a secure laboratory environment and upholding their responsibility to protect the environment.
References
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register, 84(36), 5816-5953. Retrieved from [Link]
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MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]
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Occupational Safety and Health Administration. (1985). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. U.S. Department of Labor. Retrieved from [Link]
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Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
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American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(22), 1736–1771. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Jo, H., et al. (2023). MDM2 inhibition is synthetic lethal with PTEN loss in colorectal cancer cells via the p53-dependent mechanism. Journal of Experimental & Clinical Cancer Research, 42(1), 183. Retrieved from [Link]
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Bio-Rad. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
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East Tennessee State University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
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Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]
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University of Massachusetts Amherst. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Scott, S., et al. (2011). Safe handling of hazardous drugs. Current Oncology, 18(3), 131–138. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
